Furo[2,3-C]pyridin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZFVYHKRMYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557280 | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-52-6 | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106531-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Furo[2,3-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[2,3-c]pyridin-3(2H)-one, a heterocyclic scaffold, is a molecule of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comprehensive overview of its core chemical properties, including synthesis, spectroscopic profile, and reactivity. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structure. The unique fusion of a furan ring with a pyridinone core imparts a distinct electronic and steric character, influencing its behavior in chemical transformations and its potential for molecular interactions with biological targets.
Introduction: The this compound Scaffold
The this compound core is a bicyclic heterocyclic system where a furan ring is fused to a pyridine ring at the 2,3-positions, and a carbonyl group at the 3-position of the furan moiety creates a lactam. This structural motif is a key component in a variety of compounds with demonstrated pharmacological activities, including potential as anticancer agents and kinase inhibitors.[1][2] The presence of the lactam functionality, the aromatic pyridine ring, and the furan ring provides multiple sites for chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries in drug discovery programs.
The strategic importance of this scaffold lies in its ability to present functional groups in a well-defined three-dimensional space, allowing for precise interactions with biological macromolecules. Understanding its fundamental chemical properties is therefore paramount for its effective utilization in the design of new chemical entities.
Synthesis of the this compound Core
The construction of the this compound skeleton can be approached through several synthetic strategies. One potential route involves the cyclization of a suitably functionalized pyridine precursor. A plausible precursor for such a synthesis is an ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, which could undergo hydrolysis and decarboxylation to yield the target lactam.[3]
While a detailed, publicly available experimental protocol for the direct synthesis of the parent this compound is not extensively documented in readily accessible literature, a general conceptual workflow can be outlined based on established heterocyclic chemistry principles.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis of a Furo[2,3-c]pyridine Derivative
While a specific protocol for the parent lactam is elusive, the synthesis of the related aromatic Furo[2,3-c]pyridine has been reported and provides insight into the construction of the fused ring system.[4] The following protocol, adapted from the work of Chang et al., illustrates a multi-step synthesis starting from a commercially available piperidinone derivative.
Starting Material: N-Benzenesulfonylpiperidin-4-one
Step 1: Wittig Olefination
-
To a solution of N-benzenesulfonylpiperidin-4-one (1 equivalent) in chloroform, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Reflux the mixture for 10 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude α,β-unsaturated ester.
Step 2: Deconjugation
-
Dissolve the crude α,β-unsaturated ester in tetrahydrofuran (THF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture for 10 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the β,γ-unsaturated ester.
Step 3: Furan Ring Formation
-
Subsequent steps would involve intramolecular cyclization to form the furan ring fused to the piperidine core. This can often be achieved through various methods, including those involving selenium-mediated cyclization followed by oxidative elimination.[5]
Step 4: Aromatization
-
The final step to achieve the fully aromatic Furo[2,3-c]pyridine involves an oxidation/aromatization of the piperidine ring. For instance, treatment with a strong base like potassium tert-butoxide (t-BuOK) in THF at reflux can facilitate this transformation.[4]
Note: The synthesis of the target lactam, this compound, would require a modified strategy to introduce and maintain the carbonyl functionality at the 3-position.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for formulation in drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | [6] |
| Molecular Weight | 135.12 g/mol | [6] |
| CAS Number | 106531-52-6 | [6] |
| Boiling Point | 290 °C (Predicted) | |
| Density | 1.360 g/cm³ (Predicted) | |
| Flash Point | 129 °C (Predicted) | |
| pKa | 2.10 ± 0.20 (Predicted) |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the furanone ring. The chemical shifts of the pyridine protons will be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atom and the fused lactam. The methylene protons at the C2 position would likely appear as a singlet in the upfield region. For a related compound, 4-methylfuro[2,3-b]pyridin-3(2H)-one, a proton signal at δ 8.71 ppm has been reported, which can be tentatively assigned to a proton on the pyridine ring.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the lactam, the sp² carbons of the pyridine ring, and the sp³ carbon of the methylene group. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 135.12). Fragmentation patterns would likely involve the loss of CO from the lactam ring and subsequent cleavages of the heterocyclic system.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the lactam, the pyridine ring, and the furan moiety.
Reactivity Map
Caption: Key reactive sites on the this compound scaffold.
Reactivity of the Lactam Moiety
The lactam ring is a key site for chemical modification.
-
N-Alkylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion that can subsequently react with various electrophiles, such as alkyl halides or benzyl halides, to introduce substituents at the N2 position.[8][9][10] The choice of solvent can significantly influence the regioselectivity of N-alkylation in related heterocyclic systems.[8]
-
Reactions at the C2 Position: The methylene group at the C2 position is alpha to the carbonyl group, making the protons acidic. Deprotonation with a strong base can generate a carbanion, which can then be functionalized with a range of electrophiles. This allows for the introduction of substituents at this position, which can be crucial for modulating biological activity.
Reactivity of the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they typically favor substitution at the C5 or C7 positions. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly if there is a good leaving group present on the ring.
Tautomerism
The this compound scaffold can potentially exist in tautomeric forms, particularly the enol form, 3-hydroxyfuro[2,3-c]pyridine. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the presence of other substituents on the ring system. In related hydroxypyridine systems with fused rings, the position of the tautomeric equilibrium has been shown to be sensitive to the size of the fused ring.[11]
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of the furopyridine core have shown promise in a variety of therapeutic areas. For instance, substituted furo[2,3-d]pyrimidines, which are structurally related, have been investigated as inhibitors of various kinases, including EGFR, LCK, and GSK-3β, and as potent anti-breast cancer agents.[12] The this compound scaffold serves as a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications. Its rigid bicyclic structure and the presence of key functional groups allow for the systematic exploration of structure-activity relationships.
Conclusion
This compound is a heterocyclic scaffold with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental chemical properties, including synthetic considerations, spectroscopic characteristics, and key aspects of its reactivity. A thorough understanding of these properties is essential for researchers aiming to leverage this scaffold in the design and development of new therapeutic agents. Further exploration of its synthesis and reactivity will undoubtedly open up new avenues for the discovery of novel bioactive molecules.
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An In-Depth Technical Guide to Furo[2,3-c]pyridin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[2,3-c]pyridin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, it is present in a variety of molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a plausible synthetic route, and an exploration of the therapeutic potential of the broader furopyridine class of compounds. The discussion delves into the potential mechanisms of action, particularly in the context of cancer therapy, and provides a framework for future research and drug development endeavors.
Core Identification and Chemical Properties
This compound is a fused heterocyclic system consisting of a furan ring fused to a pyridine ring. The presence of a carbonyl group and a lactam-like structure imparts unique chemical properties that are crucial for its biological activity.
| Identifier | Value | Source |
| CAS Number | 106531-52-6 | |
| PubChem CID | 14199080 | |
| IUPAC Name | furo[2,3-c]pyridin-3-one | |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| InChI Key | KHRZFVYHKRMYLE-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CN=C2C(=O)COC2=C1 |
Visualization of the Core Structure:
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic strategy can be extrapolated from the synthesis of the parent compound, furo[2,3-c]pyridine. A key approach involves the construction of the furan ring onto a pre-existing piperidinone precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a suitable 4-piperidone derivative, which undergoes a series of transformations including olefination, cyclization, and aromatization to yield the furo[2,3-c]pyridine core. The introduction of the 3-oxo functionality would be a critical step, potentially achieved through oxidation of a suitable precursor.
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol (Adapted from Furo[2,3-c]pyridine Synthesis)
The following protocol for the synthesis of the parent furo[2,3-c]pyridine provides a foundational methodology that can be adapted for the synthesis of the target compound.
Step 1: Wittig Olefination of N-Benzenesulfonylpiperidin-4-one
-
To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Reflux the mixture for 10 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding ethyl ester.
Step 2: DBU-Mediated Deconjugation
-
Dissolve the product from Step 1 in tetrahydrofuran (THF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount).
-
Reflux the mixture for 10 hours.
-
Remove the solvent and purify the product to obtain the β,γ-unsaturated ester.
Step 3: Hydrolysis and Selenolactonization
-
Hydrolyze the ester with aqueous NaOH in THF at reflux.
-
Acidify the reaction mixture and extract the carboxylic acid.
-
Treat the acid with phenylselenyl chloride in THF at room temperature to induce selenolactonization.
Step 4: Oxidative Dehydroselenylation
-
Treat the selenolactone with sodium periodate in THF at room temperature to yield the α,β-unsaturated lactone.
Step 5: Reduction and Aromatization
-
Reduce the lactone with a suitable reducing agent (e.g., DIBAL-H).
-
Aromatize the resulting intermediate using a strong base like potassium tert-butoxide in THF to yield furo[2,3-c]pyridine.
To obtain this compound, the final aromatization step would need to be modified to retain the 3-oxo functionality, or a subsequent selective oxidation would be required.
Biological Activity and Therapeutic Potential
The furo[2,3-c]pyridine scaffold and its isomers are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific biological data for this compound is limited, the broader class of furopyridines and related furopyrimidinones has demonstrated significant potential, particularly in oncology.
Anticancer Activity and Kinase Inhibition
Numerous studies have highlighted the anticancer properties of furopyridine derivatives. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
PI3K/AKT/mTOR Pathway: Derivatives of the related furo[2,3-d]pyrimidine scaffold have been identified as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B). This pathway is a central regulator of cell growth and is frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Furo[2,3-d]pyrimidine derivatives have also been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
-
Other Kinase Targets: The furo[3,2-b]pyridine core has been identified as a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.
The structural similarity of this compound to these active compounds suggests its potential as a kinase inhibitor. The lactam moiety could participate in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.
An In-depth Technical Guide to the Synthesis of Furo[2,3-c]pyridin-3(2H)-one Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Furo[2,3-c]pyridin-3(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this core structure. It is designed to serve as a practical resource for researchers in drug discovery and development, offering detailed mechanistic insights, step-by-step experimental protocols, and a critical evaluation of the scope and limitations of each method. Emphasis is placed on the logical flow from retrosynthetic analysis to the practical execution and characterization of the target compounds, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Furo[2,3-c]pyridine Core
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. Among these, fused bicyclic systems like this compound are of particular interest. This structural motif is a key component in molecules with diverse pharmacological activities, including potential antiviral agents. For instance, derivatives of this core have been investigated as potent HIV-1 protease inhibitors[1]. The strategic fusion of a furanone ring to a pyridine core creates a rigid, three-dimensional structure with specific steric and electronic properties that can be finely tuned to optimize interactions with biological targets.
This guide will dissect the key synthetic methodologies for accessing the this compound core, providing the foundational knowledge necessary for the synthesis of novel analogs for drug discovery programs.
Retrosynthetic Analysis and Key Strategic Considerations
A logical approach to the synthesis of the this compound core (I) involves a few primary bond disconnections. The most common strategy focuses on the formation of the furanone ring by cyclization of a suitably functionalized pyridine precursor.
Diagram 1: Retrosynthetic Analysis of this compound
As illustrated in the retrosynthetic analysis, the most direct route involves an intramolecular cyclization of a 2-substituted-3-hydroxypyridine derivative (II). The nature of the substituent at the C2 position is critical and dictates the specific cyclization strategy. Common C2 substituents include carboxamides, nitriles, or esters, which can be manipulated to form the lactone ring. Therefore, the core of this synthetic challenge lies in the efficient preparation and subsequent cyclization of these key pyridine intermediates.
Primary Synthetic Strategy: Intramolecular Cyclization of 2-Substituted 3-Hydroxypyridines
The formation of the furanone ring onto a pre-existing pyridine scaffold is the most prevalent and versatile approach. This strategy hinges on the nucleophilic attack of the 3-hydroxy group onto an electrophilic center at the 2-position.
Principle and Mechanism
The general mechanism involves two key steps:
-
O-Alkylation: The 3-hydroxy group of the pyridine is alkylated with a reagent containing a latent electrophilic carbon, typically a haloacetate or a related species.
-
Intramolecular Cyclization: The newly introduced side chain at the 3-position contains a group (e.g., ester, nitrile) that can undergo intramolecular cyclization with a nucleophile generated at the 2-position, or the 2-position substituent itself can be the electrophile that the 3-alkoxy group attacks. A more direct approach involves the intramolecular attack of the 3-hydroxy group onto an activated C2 substituent.
For example, starting from 3-hydroxypyridine-2-carbonitrile, the synthesis can proceed via O-alkylation followed by hydrolysis of the nitrile and subsequent lactonization.
Diagram 2: General Workflow for this compound Synthesis
Synthesis of Key Starting Materials
The accessibility of the 2-substituted-3-hydroxypyridine precursors is crucial for the overall efficiency of the synthesis.
A. Methyl 3-hydroxy-2-pyridinecarboxylate:
This key intermediate can be prepared from commercially available 3-hydroxypicolinic acid via Fischer esterification.
-
Experimental Protocol:
-
Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol (approx. 0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add concentrated sulfuric acid (3.0 eq) dropwise.
-
Heat the resulting solution to reflux and stir for 6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Carefully neutralize the residue by adding it to a saturated aqueous solution of NaHCO₃ until the pH reaches ~8.5.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the product as a white solid[2].
-
B. 3-Hydroxypyridine-2-carbonitrile:
This precursor is commercially available but can also be synthesized if needed[3]. Its synthesis often involves multiple steps starting from simpler pyridine derivatives.
Cyclization via O-Alkylation and Lactonization
A reliable method to construct the this compound core involves the O-alkylation of a 3-hydroxypyridine derivative followed by cyclization.
-
Principle: The 3-hydroxy group is a good nucleophile, especially when deprotonated. It can be alkylated with reagents like ethyl bromoacetate. The resulting ether intermediate can then be induced to cyclize.
-
Experimental Protocol (Representative):
-
To a solution of methyl 3-hydroxy-2-pyridinecarboxylate (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.2 eq) and heat the mixture (e.g., to 60-80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the intermediate ether by column chromatography.
-
The subsequent cyclization to form the lactone can be achieved under basic conditions (e.g., sodium ethoxide in ethanol) or acidic conditions, depending on the specific substrate.
-
The choice of base and solvent is critical. A mild base like K₂CO₃ is often preferred to prevent undesired side reactions such as ester hydrolysis[4][5][6].
Alternative Synthetic Routes
While the intramolecular cyclization of 3-hydroxypyridines is the most common approach, other strategies have been developed.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling and cyclization reactions offer powerful alternatives for constructing complex heterocyclic systems. For the Furo[2,3-c]pyridine core, a Pd-catalyzed process could involve an intramolecular C-O bond formation.
A "de novo" synthesis approach has been reported for polysubstituted 3-hydroxypyridines, which can then serve as precursors. This involves a Pd(0)-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes[7][8]. While not a direct synthesis of the final target, it highlights the utility of modern catalytic methods in preparing the necessary building blocks.
Multi-step Synthesis from Piperidinone Derivatives
A more complex, multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one has been reported. This route involves a sequence of reactions including Wittig olefination, deconjugation, selenolactonization, oxidative dehydroselenylation, reduction to form the dihydrofuran ring, and final aromatization to yield the Furo[2,3-c]pyridine core[1][9]. This pathway, while longer, provides access to a different substitution pattern and showcases a creative application of classical and modern synthetic transformations.
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Starting Materials | Key Reactions | Advantages | Disadvantages |
| Intramolecular Cyclization | 3-Hydroxypyridine-2-carboxylate/carbonitrile | O-Alkylation, Lactonization | Direct, often high-yielding, readily available starting materials. | Limited by the availability of substituted pyridine precursors. |
| Pd-Catalyzed Cyclization | N-propargyl-N-tosyl-aminoaldehydes | Anti-Wacker type cyclization | Access to diverse substitutions, high functional group tolerance. | Requires multi-step synthesis of precursors, catalyst costs. |
| Piperidinone Route | N-benzenesulfonylpiperidin-4-one | Wittig, Selenolactonization, Aromatization | Novel route, access to reduced and aromatic systems. | Long synthetic sequence (5+ steps), use of selenium reagents.[1][9] |
Purification and Characterization
Once the synthesis is complete, the crude product must be purified and its structure unequivocally confirmed.
-
Purification: The most common methods for purifying this compound derivatives are:
-
Silica Gel Column Chromatography: Using a gradient of solvents such as ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.
-
-
Characterization: A combination of spectroscopic techniques is essential for structure elucidation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and the formation of the bicyclic system.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic lactone carbonyl (C=O) stretch, typically around 1750-1780 cm⁻¹.
-
Conclusion and Future Outlook
The synthesis of the this compound core is well-established, with the intramolecular cyclization of 2-substituted 3-hydroxypyridines being the most robust and widely used strategy. The efficiency of this approach is primarily dependent on the availability of the functionalized pyridine starting materials. While alternative methods involving transition-metal catalysis or multi-step sequences from non-pyridine precursors exist, they are often more complex and reserved for specific applications.
Future research in this area will likely focus on the development of more convergent and atom-economical synthetic routes. The application of novel C-H activation and functionalization strategies directly on the pyridine ring could provide more direct access to the required precursors, bypassing lengthy synthetic sequences. Furthermore, the exploration of asymmetric syntheses to generate enantiomerically pure derivatives of the this compound scaffold will be crucial for the development of next-generation therapeutics.
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
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Furo[2,3-c]pyridin-3(2H)-one scaffold novelty and significance
An In-Depth Technical Guide to the Furo[2,3-c]pyridin-3(2H)-one Scaffold: Novelty, Synthesis, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
Date: January 12, 2026
Abstract
The this compound core represents a novel, yet significantly underexplored, heterocyclic scaffold in medicinal chemistry. While its isomers have demonstrated remarkable utility as "privileged structures" in drug discovery, the specific potential of this scaffold remains largely untapped. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It will elucidate the novelty of the this compound system by drawing authoritative parallels from its better-studied isomers. We will provide a comprehensive analysis of potential synthetic strategies, hypothesize its therapeutic significance based on isosteric relationships and substructure analysis, and furnish detailed, actionable protocols for its future investigation. This document is designed not merely to inform, but to catalyze new research endeavors into this promising chemical space.
Introduction: The Emergence of a Novel Scaffold
In the landscape of heterocyclic chemistry, furopyridines have carved a significant niche, acting as the foundational core for numerous biologically active agents.[1] These scaffolds, which fuse a furan ring to a pyridine ring, exhibit a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that makes them ideal for interacting with a diverse range of biological targets. While isomers such as Furo[3,2-b]pyridine and Furo[2,3-b]pyridine are well-documented as potent kinase inhibitors and modulators of critical signaling pathways, the this compound scaffold (CAS: 106531-52-6) remains an enigmatic entity.[1][2][3]
Its novelty is its most defining feature. A survey of current literature and patent databases reveals a scarcity of dedicated research, positioning this compound as a frontier for innovation. The incorporation of a lactam moiety (a cyclic amide) into the furopyridine framework introduces distinct chemical characteristics compared to its aromatic counterparts, notably altering its polarity, hydrogen bonding potential, and metabolic stability. This guide will explore the untapped potential of this scaffold, providing a logical framework for its synthesis and biological evaluation.
The Furopyridine Isomeric Landscape: A Family of Privileged Structures
To appreciate the potential significance of the this compound core, one must first understand the established value of its isomeric relatives. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, serving as a versatile template for drug design. Several furopyridine isomers have earned this distinction.
-
Furo[3,2-b]pyridine: This scaffold has been successfully employed to develop highly potent and selective inhibitors of cdc-like kinases (CLKs) and has also shown efficacy as a modulator of the Hedgehog signaling pathway, a critical regulator in embryonic development and oncology.[3][4][5]
-
Furo[3,2-c]pyridine: Derivatives of this core have demonstrated significant potential as kinase inhibitors, particularly targeting pathways like PI3K/Akt/mTOR and JAK/STAT, which are often dysregulated in cancer and inflammatory diseases.[6]
-
Furo[2,3-b]pyridine: This isomer has been investigated for its anticancer properties and as an inverse agonist of the cannabinoid receptor (CB1R).[1][7]
The consistent discovery of potent biological activity across these related structures strongly suggests that the fundamental furopyridine framework is predisposed to favorable interactions with protein active sites. The pyridinone substructure itself is a well-established pharmacophore found in numerous marketed drugs and clinical candidates, valued for its ability to act as a bioisostere for amides and phenols and to form crucial hydrogen bonds with kinase hinge regions.[8] This collective evidence forms a compelling rationale for the investigation of the this compound scaffold.
Table 1: Comparative Biological Activities of Furopyridine Isomers
| Scaffold Isomer | Key Biological Targets / Activities | Therapeutic Area | Representative References |
| Furo[3,2-b]pyridine | cdc-like kinases (CLKs), Hedgehog Pathway | Oncology, Developmental Disorders | [3][4][5] |
| Furo[3,2-c]pyridine | PI3K/Akt/mTOR, JAK/STAT | Oncology, Inflammation | [6] |
| Furo[2,3-b]pyridine | Kinase Inhibition, CB1R Inverse Agonism | Oncology, Metabolic Disorders | [1] |
| Furo[2,3-d]pyrimidine * | PI3K/AKT, EGFR Kinase | Oncology | [9][10] |
| This compound | (Hypothesized) Kinases, Polymerases, Endonucleases | Oncology, Virology | [8] (based on pyridinone core) |
*Note: Furo[2,3-d]pyrimidine is a related but distinct scaffold containing a pyrimidine ring, included to show the broader utility of fused furo-heterocycles.
Synthetic Strategies for the this compound Core
The novelty of the scaffold necessitates a rational approach to its synthesis. While dedicated literature is sparse, a robust synthetic pathway can be designed by combining established methods for constructing the aromatic Furo[2,3-c]pyridine system with standard transformations for creating the pyridinone ring.
A feasible strategy begins with a substituted piperidin-4-one, which serves as a versatile starting material. The synthesis can be envisioned as a multi-step sequence involving the construction of the furan ring followed by aromatization and final modification to introduce the lactam functionality. A known facile synthesis of the parent Furo[2,3-c]pyridine proceeds from N-benzenesulfonylpiperidin-4-one.[11]
Proposed General Synthetic Workflow
The following workflow outlines a logical and experimentally sound approach to access the this compound core. The causality behind this multi-step process is to build the bicyclic system in a controlled manner, installing the necessary functionality for the final cyclization and oxidation steps.
Caption: Proposed synthetic pathway to the this compound core.
Detailed Experimental Protocol: A Representative Synthetic Step (Dieckmann Condensation)
This protocol describes a key step in the proposed synthesis: the intramolecular cyclization to form the fused furanone ring. This step is critical for establishing the core bicyclic structure.
-
System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel is charged with anhydrous ethanol (150 mL).
-
Base Preparation: Sodium metal (1.2 eq.) is added portion-wise to the anhydrous ethanol at 0 °C. The mixture is stirred until all the sodium has dissolved to form a solution of sodium ethoxide. Causality: The strong base is required to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization.
-
Substrate Addition: The precursor molecule, an N-protected 3-(ethoxycarbonylmethoxy)pyridin-4-amine derivative (1.0 eq.), is dissolved in anhydrous toluene (50 mL) and added dropwise to the sodium ethoxide solution at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approx. 80-90 °C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, the mixture is cooled to room temperature and quenched by pouring it into a beaker of ice-cold water (200 mL). The solution is then acidified to pH ~5-6 with 2N HCl.
-
Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the cyclized β-keto ester intermediate.
A Roadmap for Investigation: Biological Screening
Given the potent kinase inhibitory activity of its isomers, a primary and logical starting point for evaluating the biological significance of the this compound scaffold is a broad-panel kinase screen. This approach provides a rapid and comprehensive overview of the scaffold's potential targets.
Workflow for Kinase Inhibition Profiling
The following workflow outlines a standard, high-throughput method for assessing the inhibitory potential of novel compounds against a panel of protein kinases.
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol provides a self-validating system for quantifying the inhibitory potency of a test compound. The luminescent signal is directly proportional to the amount of ADP produced, which is inversely proportional to the compound's inhibitory activity.
-
Reagent Preparation: Prepare serial dilutions of the this compound test compound in the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). A typical 10-point, 3-fold dilution series starting from 100 µM is standard.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction mix containing the specific protein kinase and its substrate peptide.
-
Compound Addition: Add 2.5 µL of the test compound from the serial dilution plate to the reaction wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately measured. Causality: Using ATP at its Kₘ provides a sensitive measure of inhibition, as the enzyme is not saturated with its substrate.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background (no enzyme) signal from all other measurements. Normalize the data to the "no inhibitor" control (0% inhibition) and a known potent inhibitor control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold stands at the precipice of discovery. Its structural novelty, combined with the profound biological activities of its isomers, presents a compelling case for its exploration as a next-generation privileged structure. The lactam functionality introduces unique physicochemical properties that could be exploited to overcome challenges of solubility, metabolic stability, or target selectivity encountered with purely aromatic furopyridine systems.
Future research should focus on:
-
Execution of Proposed Synthesis: The development of a reliable and scalable synthetic route is the critical first step to unlocking the potential of this scaffold.
-
Broad Biological Screening: While kinase inhibition is a logical starting point, screening against other target classes, such as viral polymerases and endonucleases where pyridinones have shown activity, is highly warranted.[8]
-
Structure-Activity Relationship (SAR) Studies: Following initial hits, a systematic medicinal chemistry campaign to explore the impact of substituents at various positions on the scaffold will be essential for optimizing potency and selectivity.
This guide provides the foundational knowledge and practical methodologies to initiate a robust investigation into the this compound core. Its exploration promises to yield novel chemical probes, lead compounds, and potentially new therapeutic agents, thereby making a significant contribution to the field of drug discovery.
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PubChem. This compound. National Center for Biotechnology Information. URL: [Link]
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Procopio, A., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 51(22), 7287-97. URL: [Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(9), 2091. URL: [Link]
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Krasavin, M., et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. ChemistrySelect, 5(15), 4567-4571. URL: [Link]
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Abdellatif, K. R. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8537-8557. URL: [Link]
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Opatrný, A., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. URL: [Link]
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Slastikov, A. M., et al. (2023). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 19, 1684-1692. URL: [Link]
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Zhang, Y., et al. (2023). Novel Coumarin-furo[2,3-d]pyrimidinone Hybrid derivatives as anticancer agents: Synthesis, biological evaluation and Molecular Docking. European Journal of Pharmaceutical Sciences, 188, 106520. URL: [Link]
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Song, J., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 583. URL: [Link]
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European Patent Office. (1988). Composition for treating tumors, containing a furo[2,3-b]pyridine derivative. URL: [Link]
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Ghorab, M. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(28), 19333-19351. URL: [Link]
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Al-Said, M. S., et al. (2021). Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. RSC Advances, 11(52), 32968-32981. URL: [Link]
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Sbardella, G., et al. (2021). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Molecules, 26(11), 3226. URL: [Link]
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ResearchGate. (2019). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. URL: [Link]
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An In-Depth Technical Guide to the Spectroscopic Profile of Furo[2,3-c]pyridin-3(2H)-one
Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle
Furo[2,3-c]pyridin-3(2H)-one, a distinct isomer within the furo-pyridine family, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused furanone and pyridine ring, suggests a rich electronic and chemical character. However, a thorough review of publicly accessible scientific literature and spectral databases reveals a conspicuous absence of experimentally acquired spectroscopic data for this specific molecule (CAS 106531-52-6).
This guide, therefore, moves beyond a simple recitation of data. As Senior Application Scientist, my objective is to provide a robust, predictive analysis grounded in first principles of spectroscopy and informed by the empirical data of closely related structural analogs. We will construct a theoretical spectroscopic profile of this compound, offering researchers and developers a comprehensive and actionable blueprint for its identification and characterization. This document serves as both a technical guide to its anticipated spectral features and a framework for future experimental validation.
Molecular Identity and Core Structure
Before delving into its spectroscopic characteristics, it is essential to establish the fundamental molecular identity of the target compound.
Molecular Structure:
Figure 1: Structure of this compound with IUPAC numbering.
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | furo[2,3-c]pyridin-3-one | PubChem[1] |
| CAS Number | 106531-52-6 | PubChem[1] |
| Molecular Formula | C₇H₅NO₂ | PubChem[1] |
| Molecular Weight | 135.12 g/mol | PubChem[1] |
| Exact Mass | 135.032028402 Da | PubChem[1] |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the electronic environment of each proton and carbon atom, we can predict a unique spectral signature.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the two protons of the methylene group in the furanone ring.
-
Aromatic Region (δ 7.0 - 9.0 ppm): The pyridine ring protons (H4, H6, H7) will exhibit chemical shifts influenced by the electronegative nitrogen atom and the fused ring system. We anticipate a pattern typical of a 3,4-disubstituted pyridine. H7, being adjacent to the nitrogen, should be the most deshielded. The coupling constants (J) between these protons will be critical for definitive assignment.
-
Aliphatic Region (δ 4.5 - 5.5 ppm): The CH₂ group (H2) is situated alpha to both an oxygen atom and a carbonyl group, which will significantly deshield these protons, pushing their chemical shift downfield into a region often unpopulated by simple alkanes. They will appear as a singlet as there are no adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale / Notes |
|---|---|---|---|---|
| H7 | 8.5 - 8.8 | Doublet (d) | JH7-H6 = ~5.0 | Adjacent to pyridine nitrogen; most deshielded aromatic proton. |
| H4 | 8.0 - 8.3 | Doublet (d) | JH4-H6 = ~1.5-2.0 | Para to nitrogen, ortho to ring fusion. |
| H6 | 7.4 - 7.7 | Doublet of Doublets (dd) | JH6-H7 = ~5.0, JH6-H4 = ~1.5-2.0 | Coupled to both H7 and H4. |
| H2 | 4.8 - 5.2 | Singlet (s) | N/A | Methylene protons alpha to ether oxygen and carbonyl group. |
Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create a reference-quality spectrum. For confirmation of the molecular ion with minimal fragmentation, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) should be used.
-
Inlet System: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) column if the compound is sufficiently volatile and thermally stable.
-
Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and its fragments.
Conclusion and a Call for Experimental Validation
This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra of this compound. The presented data tables, protocols, and diagrams offer a robust framework for any researcher, scientist, or drug development professional aiming to synthesize, identify, or characterize this compound. While grounded in solid scientific principles and comparative data, these predictions underscore the critical need for experimental work. The synthesis and subsequent spectroscopic analysis of this compound will be an invaluable contribution to the field, and it is our hope that this guide will serve as a catalyst and a reliable reference for that endeavor.
References
- This section would be populated with URLs to specific journal articles or database entries if direct experimental data were found. As the guide is predictive, formal references to analogous compounds would be cited here.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of Furo[2,3-c]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system integral to numerous biologically active molecules. Its rigid, three-dimensional architecture governs molecular recognition processes, making a precise understanding of its structure paramount for modern drug discovery.[1][2] This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of a key derivative, Furo[2,3-c]pyridin-3(2H)-one. More than a mere recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, from crystal growth to data refinement and interpretation. It is designed to empower researchers to not only generate high-quality structural data but also to translate that data into actionable insights for rational drug design.[3][4]
The Strategic Imperative of Structural Elucidation
The this compound core, with its fused furan and pyridine rings, presents a unique combination of hydrogen bond donors and acceptors, as well as a specific conformational profile.[5] Derivatives of related furopyridines have demonstrated a wide spectrum of biological activities, including potential as anticancer agents and VEGFR-2 inhibitors.[6][7] In structure-based drug design (SBDD), the atomic-resolution three-dimensional structure is the "gold standard" of data.[8] It provides an unambiguous blueprint of the molecule, revealing:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.[9]
-
Conformational Preferences: The lowest energy conformation adopted in the solid state.
-
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules recognize each other and their biological targets.[10]
This information is critical for identifying pharmacophoric features, optimizing ligand-target interactions, and improving physicochemical properties like solubility and crystal packing.[1][3] Therefore, obtaining a high-quality crystal structure is not merely a characterization step but a foundational pillar of a successful drug development program.
The Crystallization Bottleneck: From Amorphous Powder to Diffraction-Quality Crystal
The most significant bottleneck in any crystallographic study is obtaining a single crystal suitable for analysis—typically larger than 0.1 mm, pure, and with a regular internal structure.[11][12] For novel heterocyclic compounds, this is often an empirical process requiring patience and systematic screening.[13] The goal is to guide the molecules from a disordered solution into a highly ordered, three-dimensional lattice by slowly achieving a state of supersaturation.[14][15]
Causality in Method Selection
The choice of crystallization method is dictated by the compound's properties, such as solubility and stability, and the quantity of material available. For a small organic molecule like this compound, solution-based methods are most effective.[16]
Key Experimental Methodologies:
| Method | Principle | Best Suited For | Causality Behind Choices |
| Slow Evaporation | The concentration of the solute is gradually increased by the slow removal of solvent, inducing supersaturation and crystal growth.[14] | Compounds that are stable and have moderate solubility. It is often the simplest method to attempt first. | The choice of solvent is critical; it should be volatile enough to evaporate slowly but not so volatile that precipitation occurs instead of crystallization. A solvent system like Chloroform/Methanol can be effective. |
| Vapor Diffusion | An anti-solvent, in which the compound is insoluble, slowly diffuses as a vapor into a saturated solution of the compound, reducing its solubility and promoting crystallization.[14] | Milligram quantities of the compound, as it is a very controlled and gentle method. It is highly effective for sensitive molecules.[17] | This method creates a very slow and controlled change in solvent environment, which is ideal for growing high-quality, well-ordered crystals. The "good" solvent should have a lower vapor pressure than the anti-solvent. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the solvents slowly mix. | When vapor diffusion is unsuccessful or when a wider range of solvent systems needs to be screened. | This technique allows for the use of less volatile solvents that are not suitable for vapor diffusion. The slow diffusion across the interface provides a gentle path to supersaturation. |
Self-Validating Protocol: Vapor Diffusion for this compound
This protocol is designed to be a self-validating system. The quality of the outcome (diffraction-quality crystals) directly reflects the precision of the execution.
Step 1: Solution Preparation (The Foundation)
-
Purify the Compound: Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.
-
Prepare a Saturated Solution: In a small, clean vial (e.g., a 2 mL vial), dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., Dimethylformamide - DMF or Chloroform).
-
Filter for Clarity: Filter the solution through a 0.22 µm syringe filter into a new, clean vial. This critical step removes dust and particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals.[13]
Step 2: Setting Up the Diffusion Chamber (The Environment)
-
Prepare the Reservoir: In a larger vial or beaker, add 1-2 mL of an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent (e.g., Diethyl Ether or Pentane).
-
Position the Sample: Place the small, open vial containing the compound solution inside the larger reservoir vial. Ensure the inner vial is stable and does not touch the walls of the outer vial.[13]
-
Seal the System: Tightly seal the outer vial. This creates a closed system where the only change is the slow diffusion of the anti-solvent vapor into the compound solution.
Step 3: Incubation and Observation (The Process)
-
Ensure Stability: Place the sealed setup in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, at a constant temperature.[13] Fluctuations in temperature or physical disturbances can disrupt crystal growth.
-
Monitor Patiently: Observe the vial daily without disturbing it. High-quality crystals can take anywhere from a few days to several weeks to grow.
-
Troubleshooting: If only amorphous precipitate forms, the supersaturation was reached too quickly; try reducing the initial concentration. If many small crystals form, the nucleation rate was too high; try a slower diffusion rate by lowering the temperature.[13]
Single-Crystal X-ray Diffraction (SC-XRD): From Crystal to Data
Once a suitable crystal is obtained, SC-XRD is used to determine its atomic structure.[18] The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[12]
The SC-XRD Experimental Workflow
The process is a logical sequence from sample mounting to data processing, where each step builds upon the last.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Protocol for Data Collection and Structure Solution
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen mount).
-
Data Collection: The mounted crystal is placed in a modern diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms. It is then exposed to a monochromatic X-ray beam.[12] As the crystal is rotated, a series of diffraction images are collected by a detector.[2]
-
Data Integration and Scaling: Software is used to identify the diffraction spots on the images, measure their intensities, and scale them to correct for experimental variations. This process yields a file containing a list of unique reflections and their intensities.
-
Structure Solution: The primary challenge is solving the "phase problem." While intensities are measured, the phase information of the diffracted X-rays is lost. Ab initio or "direct methods" are powerful computational algorithms that use statistical relationships between the measured intensities to estimate the initial phases, generating a preliminary electron density map.[9]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[9]
Structural Analysis of this compound
The refined crystal structure provides a wealth of information. The analysis moves from the individual molecule to how these molecules pack together in the crystal lattice.
Molecular Structure and Conformation
The structure confirms the fused bicyclic nature of the this compound core. Key insights include:
-
Planarity: The fused ring system is largely planar, which has significant implications for its ability to participate in π-stacking interactions.
-
Bond Character: The C-N bond within the lactam moiety will exhibit partial double-bond character, restricting rotation.
-
Tautomerism: The analysis definitively confirms the presence of the lactam tautomer, this compound, rather than its lactim tautomer, Furo[2,3-c]pyridin-3-ol, in the solid state.
Caption: A 2D representation of this compound.
Supramolecular Assembly: The Role of Intermolecular Forces
The crystal packing reveals how individual molecules assemble into a stable, three-dimensional architecture. For this compound, the key interactions are:
-
Hydrogen Bonding: The lactam N-H group is a potent hydrogen bond donor, while the lactam carbonyl oxygen (O=C) is a strong acceptor. This typically leads to the formation of robust hydrogen-bonded chains or dimers, which are the primary organizing force in the crystal lattice.
-
π-π Stacking: The planar aromatic pyridine ring and the furan ring can engage in offset π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.
Caption: Key intermolecular interactions in the crystal lattice.
Implications for Drug Design
The crystal structure provides a validated 3D model for computational chemists and drug designers.[4]
-
Pharmacophore Modeling: The precise location of hydrogen bond donors/acceptors and aromatic features informs the development of pharmacophore models for virtual screening.[2]
-
Docking Studies: The experimentally determined conformation serves as a low-energy, realistic starting point for docking the molecule into a target protein's active site.[19]
-
Structure-Activity Relationship (SAR): By comparing the structures of a series of analogues with their biological activities, researchers can understand how specific structural modifications influence binding affinity and functional response.
Data Validation and Presentation
The quality and integrity of a crystal structure are paramount. They are assessed using several key metrics that provide a self-validating framework.
Table 1: Representative Crystallographic Data for this compound
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 7.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell. |
| Resolution (Å) | 0.80 | A measure of the level of detail; lower is better. |
| R1 (working set) | < 0.05 | The residual factor; a measure of agreement between the model and the data. A value < 5% indicates a good refinement. |
| wR2 (all data) | < 0.15 | A weighted residual factor that is generally considered more robust. |
| Goodness-of-Fit (GoF) | ~ 1.0 | Should be close to 1.0 for a good model. |
Note: The values in this table are representative examples for a well-refined small molecule structure and are not from a specific experimental determination of this exact compound.
Conclusion
The crystal structure analysis of this compound is a powerful, multi-step process that transforms a chemical entity into a source of profound structural insight. By moving beyond rote protocol and understanding the causality behind each experimental decision—from the selection of a crystallization solvent to the interpretation of refinement statistics—researchers can unlock the full potential of this foundational technique. The resulting atomic-resolution model is not an endpoint but a validated starting point for hypothesis-driven drug design, enabling the creation of more potent, selective, and effective therapeutics.
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Spingler, B., et al. (2017). Some thoughts about the single crystal growth of small molecules. Chimia, 71(4), 205-212. Available at: [Link]
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Wlodawer, A., et al. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-13. Available at: [Link]
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Goud, B. S., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 13(39), 27367-27376. Available at: [Link]
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Atcha, Z., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 634-647. DOI: 10.1016/j.ejmech.2014.09.001. Available at: [Link]
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Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved from [Link]
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National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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El-Damasy, A. K., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][5][11][13]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. Available at: [Link]
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Popova, A. V., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7203. Available at: [Link]
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Michel, S., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 52(1), 136-146. Available at: [Link]
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Semantic Scholar. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 2-9. Available at: [Link]
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Goldberg, I., et al. (2017). Hydrogen bonding and π-π Inter-actions in 1-benzofuran-2,3-dicarboxylic acid and its 1:1 cocrystals with pyridine, phenazine and 1,4-phenyl-enediamine. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 1), 54-62. Available at: [Link]
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Tautomeric Landscapes in Furo[2,3-c]pyridin-3(2H)-one Systems: A Technical Guide for Drug Discovery Professionals
Preamble: Beyond a Static Structure
In the realm of medicinal chemistry, the Furo[2,3-c]pyridin-3(2H)-one scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active molecules. However, to truly harness its therapeutic potential, researchers and drug development professionals must look beyond its static two-dimensional representation. This bicyclic system exists in a dynamic equilibrium of tautomeric forms, a phenomenon that profoundly influences its physicochemical properties, receptor-binding interactions, and metabolic fate. Understanding and controlling this tautomeric landscape is not merely an academic exercise; it is a critical determinant in the successful design of novel therapeutics.
This in-depth technical guide provides a comprehensive exploration of tautomerism in this compound systems. Moving beyond simplistic descriptions, we delve into the causality behind experimental choices for characterizing these tautomers, grounded in both established principles and advanced analytical techniques. This document is structured to empower researchers to anticipate, analyze, and modulate the tautomeric behavior of this important scaffold.
The Fundamental Equilibrium: Lactam, Lactim, and Zwitterionic Forms
The core of tautomerism in this compound revolves around the prototropic shift between a lactam (keto) form and a lactim (enol) form. This is a specific case of keto-enol tautomerism, a fundamental concept in organic chemistry.[1] The equilibrium involves the migration of a proton and the concomitant rearrangement of double bonds.[2]
However, the presence of the pyridine nitrogen introduces a third key player: a zwitterionic (or dipolar ionic) tautomer. This form arises from the migration of the hydroxyl proton of the lactim form to the basic pyridine nitrogen. This phenomenon is particularly relevant in polar, protic solvents like water, where the zwitterion can be stabilized through hydrogen bonding.[3][4]
The primary tautomeric equilibria at play can be visualized as follows:
Figure 1: Primary tautomeric equilibria in the this compound system.
The position of this equilibrium is not fixed; it is a delicate balance influenced by a multitude of factors, each presenting an opportunity for therapeutic design.
Influencing the Equilibrium: A Chemist's Toolkit
Controlling the dominant tautomeric form is paramount in drug design, as different tautomers exhibit distinct hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes. The key factors influencing the tautomeric equilibrium are:
Solvent Effects: The Power of the Medium
The polarity and proticity of the solvent play a crucial role in stabilizing or destabilizing different tautomers.
-
Apolar Solvents: In non-polar environments (e.g., cyclohexane, dioxane), the less polar lactim form is often favored.[5]
-
Polar Protic Solvents: In polar protic solvents, particularly water, the zwitterionic form can be significantly stabilized through hydrogen bonding to the carbonyl oxygen and the protonated pyridine nitrogen.[3][4] This can dramatically shift the equilibrium away from the lactim form. Studies on the analogous 3-hydroxypyridine system have shown that the zwitterionic keto form coexists in nearly equal proportions with the enol form in aqueous solutions.[2][6]
Substituent Effects: Fine-Tuning the Balance
The electronic nature of substituents on the furo[2,3-c]pyridine ring system can fine-tune the tautomeric balance.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton in the lactam form, potentially favoring the lactim or zwitterionic forms.
-
Electron-Donating Groups (EDGs): EDGs can increase the basicity of the pyridine nitrogen, which may favor the formation of the zwitterionic tautomer in polar solvents.
Aromaticity and Ring Strain
The fusion of the furan ring to the pyridine core introduces considerations of aromaticity and ring strain that can influence tautomeric preference. In related fused-ring systems, the strain in a five-membered fused ring can be relieved by tautomerization to the pyridol (lactim) form.[7][8] This suggests that the inherent strain of the fused furo-pyridine system could contribute to the stability of the Furo[2,3-c]pyridin-3-ol tautomer.
Experimental Characterization: Visualizing the Invisible
Distinguishing between and quantifying tautomers in solution requires a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for tautomer analysis in solution.
-
¹H NMR: The chemical shifts of protons attached to nitrogen and oxygen are highly sensitive to their chemical environment and can distinguish between lactam (N-H) and lactim (O-H) forms. The protons on the heterocyclic core will also exhibit distinct chemical shifts depending on the dominant tautomer.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form is significantly different from the corresponding carbon in the lactim form, providing a clear diagnostic marker.
-
Advanced 2D NMR Techniques: Techniques like HSQC and HMBC can provide through-bond correlations that help in the unambiguous assignment of signals to specific tautomers.
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of the this compound derivative at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Analysis:
-
Identify the signals corresponding to the labile protons (N-H or O-H) and key aromatic protons for each potential tautomer.
-
Integrate the signals corresponding to the distinct tautomeric forms to determine their relative populations in each solvent.
-
Changes in the relative integrals across different solvents will demonstrate the solvent-dependent nature of the tautomeric equilibrium.
-
UV-Vis Spectroscopy
The electronic absorption spectra of the different tautomers are distinct due to differences in their conjugated π-systems.
-
Lactam vs. Lactim/Zwitterion: The lactam form typically has a different λ_max compared to the more extended conjugation of the lactim and zwitterionic forms. For instance, in the 3-hydroxypyridine system, the neutral enol (lactim) form shows an absorption peak around 278 nm in cyclohexane, while two additional peaks at 247 and 315 nm are attributed to the zwitterionic form in water.[5]
-
Solvent-Dependent Studies: By recording UV-Vis spectra in a range of solvents, the shift in equilibrium can be monitored by the change in the relative intensities of the absorption bands corresponding to each tautomer.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents of differing polarity (e.g., cyclohexane, acetonitrile, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λ_max for the absorption bands in each solvent.
-
Correlate the appearance and disappearance of specific bands with the solvent polarity to infer the dominant tautomeric forms.
-
Deconvolution of overlapping spectral bands can be used to estimate the equilibrium constant in different media.[9]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[10] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively distinguishing between a C=O bond (lactam) and a C-OH bond (lactim), as well as identifying the protonation state of the pyridine nitrogen. While this method reveals the solid-state structure, it's important to remember that the dominant tautomer in solution may differ.[11]
Figure 2: A comprehensive workflow for the investigation of tautomerism in this compound systems.
Computational Chemistry: Predicting and Rationalizing Tautomeric Behavior
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and rationalizing experimental observations.
Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build the 3D structures of the lactam, lactim, and zwitterionic tautomers of the this compound derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent continua (using models like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[12]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Energy Comparison: Compare the Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities and the position of the tautomeric equilibrium.
Table 1: Hypothetical Relative Energies of this compound Tautomers (kcal/mol)
| Tautomer | Gas Phase (ΔG_rel) | Cyclohexane (ΔG_rel) | Water (ΔG_rel) |
| Lactam | 0.0 | 0.0 | 1.5 |
| Lactim | 1.2 | 0.8 | 2.0 |
| Zwitterion | 15.0 | 12.5 | 0.0 |
Note: These are illustrative values. Actual values must be determined for each specific derivative.
These calculations can provide invaluable insights into how structural modifications and solvent environments will likely impact the tautomeric preference, guiding synthetic efforts and the interpretation of experimental data.
Conclusion: A Dynamic Approach to Drug Design
The tautomerism of this compound is a critical, often overlooked, aspect of its chemical biology. A thorough understanding of the lactam-lactim-zwitterion equilibrium is not just an academic pursuit but a practical necessity for the rational design of effective and safe therapeutics. By employing a synergistic combination of spectroscopic and computational methods, researchers can map the tautomeric landscape of their lead compounds. This knowledge empowers the fine-tuning of molecular properties to optimize target engagement, improve ADME profiles, and ultimately, accelerate the journey from a promising scaffold to a life-changing medicine. The static representation of a molecule is merely the starting point; true innovation lies in understanding and controlling its dynamic nature.
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Dudek, M. W., et al. (2017). 1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Available at: [Link]
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Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][5]-annelated rings and oxygen at the[5]-position. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][5]-annelated rings and carbon atoms at positions[2] and[5]. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Zak, C. E., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Chemistry – A European Journal. Available at: [Link]
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ResearchGate. (2025). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Falcó, J. L., et al. (2025). Crystal structure of (Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one, C15H14N2O2. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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da Silva, J. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
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Al-Noori, A. O., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2025). Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. Available at: [Link]
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ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]
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Gao, H-T., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research. Available at: [Link]
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Literature review of Furo[2,3-c]pyridine core structures
An In-Depth Technical Guide to the Furo[2,3-c]pyridine Core: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The furo[2,3-c]pyridine core is a prominent member of this class.[1][2] This fused heterocyclic system, consisting of a furan ring fused to a pyridine ring, serves as a versatile template for drug design. Its structural significance is partly due to its role as a bioisostere for indole and benzofuran moieties, allowing it to interact with biological targets typically engaged by these well-known pharmacophores.[2]
Derivatives of the furo[2,3-c]pyridine core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, kinase inhibitory, antiviral, and immunomodulatory effects.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the furo[2,3-c]pyridine scaffold. We will delve into its primary synthetic strategies, explore its chemical reactivity, and detail its most significant applications in modern therapeutics, supported by mechanistic insights and validated experimental protocols.
Part 1: Constructing the Core: Key Synthetic Strategies
The synthesis of the furo[2,3-c]pyridine ring system is typically achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and efficiency. The main strategies involve either constructing the furan ring onto a pre-existing pyridine or, conversely, forming the pyridine ring from a functionalized furan precursor.[3]
Common Synthetic Approaches:
-
Annulation of a Furan Ring onto a Pyridine: This is one of the most common methods, often involving palladium-catalyzed reactions to form the crucial C-C or C-O bonds that close the furan ring.[3]
-
Cyclization from a Furan Derivative: In this approach, a furan molecule bearing appropriate functional groups is used as the starting material to build the adjoining pyridine ring.[3]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) MCR provide a powerful and efficient means to assemble the fused heterocyclic system in a single step from multiple starting materials.[1]
-
Classical Cyclization Methods: Foundational techniques such as the Wittig olefination are employed to create key intermediates that can subsequently undergo cyclization to form the desired scaffold.[1][3][4]
Below is a generalized workflow illustrating a common synthetic pathway.
Caption: General synthetic workflow for the Furo[2,3-c]pyridine core.
Detailed Experimental Protocol: Synthesis of Furo[2,3-c]pyridine
This protocol is adapted from the work of Chang and Tai (2011), which describes a facile, five-step synthesis starting from the known N-benzenesulfonylpiperidin-4-one.[3]
Step 1: Wittig Olefination
-
To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform (CHCl₃), add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.2 eq).
-
Reflux the reaction mixture for 10 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to yield the α,β-unsaturated ester.
Step 2: Deconjugation
-
Dissolve the α,β-unsaturated ester (1.0 eq) in tetrahydrofuran (THF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Reflux the mixture for 10 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain the β,γ-unsaturated ester.
Step 3: Intramolecular Cyclization & Dehydroselenylation
-
This step involves a selenocyclization followed by oxidation and elimination to form the dihydrofuropyridine ring, a common strategy for furan synthesis.
-
Treat the β,γ-unsaturated ester with phenylselenyl chloride (PhSeCl) to induce intramolecular cyclization.
-
The resulting selenide intermediate is then oxidized (e.g., using sodium periodate, NaIO₄) to promote dehydroselenylation, yielding the dihydrofuropyridine intermediate.
Step 4: Aromatization
-
Dissolve the dihydrofuropyridine intermediate (1.0 eq) in dry THF.
-
Add potassium tert-butoxide (t-BuOK) (2.5 eq) at room temperature.
-
Reflux the reaction mixture for 1 hour.[3]
-
Quench with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (hexane/EtOAc gradient) to afford the final furo[2,3-c]pyridine product as a viscous oil.[3]
Part 2: Therapeutic Applications and Biological Activity
The furo[2,3-c]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, primarily due to its ability to interact with a wide range of biological targets.
Kinase Inhibition and Anticancer Activity
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Furo[2,3-c]pyridine derivatives have emerged as potent inhibitors of several key oncogenic kinases.[1]
-
B-Raf Kinase Inhibition: The B-Raf kinase is a central component of the MAPK/ERK signaling pathway, which controls cell proliferation.[1] Furo[2,3-c]pyridine-based compounds have been identified as highly potent and selective inhibitors of B-Raf, a crucial target in melanoma therapy.[1]
-
Akt Kinase Inhibition: The Akt (Protein Kinase B) signaling pathway is vital for cell survival and proliferation. Furo[2,3-b]pyridine derivatives (a closely related isomer) have demonstrated inhibitory effects on AKT1, with molecular docking studies confirming strong binding affinities.[1][5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs regulate the cell cycle, and their inhibitors are a major focus of oncology research.[1] Related furo[2,3-b]pyridine derivatives have been identified as active inhibitors of CDK2.[1][5]
The general cytotoxic effects of these compounds are significant. Certain derivatives exhibit low nanomolar GI50 values against melanoma and breast cancer cell lines, underscoring their potential as powerful anticancer agents.[1]
Caption: Inhibition of the B-Raf signaling pathway by a Furo[2,3-c]pyridine derivative.
Immunomodulatory Effects via TLR8 Agonism
The furo[2,3-c]pyridine chemotype has been identified as a specific agonist of Toll-like receptor 8 (TLR8), a key receptor in the human innate immune system.[1]
-
Mechanism of Action: Activation of TLR8 by these compounds triggers downstream NF-κB signaling, a central pathway in modulating immune responses.[1]
-
Unique Pharmacological Profile: A remarkable feature of these TLR8 agonists is their ability to provide strong adjuvant activity (boosting immune responses to vaccines) without inducing the release of proinflammatory cytokines.[1] This unique profile makes the furo[2,3-c]pyridine core a highly valuable tool for developing novel and safer vaccine adjuvants.
Caption: Simplified TLR8 signaling pathway activated by a Furo[2,3-c]pyridine agonist.
Antiviral Activity
The furo[2,3-c]pyridine core is also present in molecules with significant antiviral properties. A key example is PNU-142721, which was reported as a potent inhibitor of the HIV-1 protease enzyme, a critical target for antiretroviral therapy.[3]
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's structure and its biological activity is fundamental to rational drug design. For furo[2,3-c]pyridine derivatives, distinct SAR trends have been observed.
-
TLR8 Agonism: Studies have clearly shown that substituents at the C2 position of the furo[2,3-c]pyridine ring play a critical role in its TLR8-dependent activity.[1] Modification at this position can dramatically alter the compound's immunomodulatory profile.
-
Anticancer Activity: The cytotoxic effects of furopyridines can be tuned by altering substituents. For example, studies on related isomers showed that specific substitutions could yield compounds with IC50 values below 20 µM and high selectivity (40 to 287-fold) for tumor cells over normal human fibroblasts.[1]
Table 1: Representative Biological Activities of Furopyridine Derivatives
| Compound Class | Target/Activity | Key Structural Features | Potency (Example) | Reference |
| Furo[2,3-c]pyridine-based | B-Raf Kinase Inhibition | Indanone oxime substitutions | Potent and selective inhibition | [1] |
| Furo[2,3-b]pyridine | CDK2 Inhibition | Naphthyl and thiophenyl groups | IC50 = 0.93 µM | [1] |
| Furo[2,3-c]pyridine | TLR8 Agonism | Critical C2-position substituents | Strong adjuvant activity | [1] |
| Furo[2,3-c]pyridine | HIV-1 Protease Inhibition | PNU-142721 structure | Potent inhibition | [3] |
| Furo[2,3-b]pyridine | Cytotoxicity (MCF-7) | Varied substitutions | IC50 < 20 µM | [1] |
Conclusion and Future Outlook
The furo[2,3-c]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, combined with its proven ability to modulate key biological targets in oncology, immunology, and virology, ensures its continued relevance in drug discovery. The distinct structure-activity relationships observed for its derivatives provide a solid foundation for rational design and optimization.
Future research will likely focus on several key areas:
-
Expansion of Chemical Diversity: Exploring novel synthetic methodologies to generate more diverse libraries of furo[2,3-c]pyridine derivatives.[6]
-
Elucidation of SAR: Deepening the understanding of structure-activity relationships to design next-generation compounds with enhanced potency and selectivity.[6]
-
In Vivo Validation: Advancing the most promising lead compounds from in vitro assays to in vivo animal models to validate their therapeutic efficacy and safety profiles.[6]
The versatility and potent biological activity of the furo[2,3-c]pyridine scaffold make it an exceptionally valuable starting point for the development of novel therapeutics to address significant unmet medical needs.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
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ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2010). ChemInform, 42(32). [Link]
-
Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ChemistrySelect, 9(18). [Link]
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Abdel-Rahman, A. A.-H., Shaban, A. K., Nassar, I. F., El-Kady, D. S., & Gomaa, A. M. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(23), 8565. [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Routes to Furo[2,3-c]pyridin-3(2H)-one
Abstract
The Furo[2,3-c]pyridin-3(2H)-one core is a privileged heterocyclic scaffold due to its presence in a range of biologically active molecules and its utility as a versatile synthetic intermediate.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this important chemical entity. We will explore two principle pathways: the classical intramolecular cyclization of 3-hydroxypyridine precursors and modern transition-metal-catalyzed methods. This guide emphasizes the underlying chemical principles, provides field-tested, step-by-step protocols, and offers insights into experimental design and optimization.
Introduction: The Significance of the this compound Scaffold
The fusion of a furanone ring with a pyridine core creates the this compound system (Figure 1), a heterocyclic structure of significant interest in medicinal chemistry.[2][3] Its rigid, bicyclic nature and the specific arrangement of heteroatoms make it an attractive scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. For instance, derivatives of this core have been investigated for their potential as HIV-1 protease inhibitors.[1]
The synthesis of this scaffold, however, presents unique challenges, primarily centered on the controlled construction of the fused furanone ring onto the pyridine system. This guide details robust and reproducible methods to overcome these challenges.
Figure 1: Core Structure
Strategic Overview: Key Disconnections
Two primary retrosynthetic disconnections dominate the strategic planning for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Diagram 1: Key Retrosynthetic Approaches. This diagram illustrates the two major disconnection strategies for synthesizing the target scaffold.
Strategy 1: Intramolecular Cyclization of 3-Hydroxypyridine Derivatives
This classical and reliable approach involves the synthesis of a 3-hydroxypyridine core bearing an acetic acid or ester moiety at the 4-position, which then undergoes an intramolecular cyclization (lactonization) to form the desired furanone ring.
Mechanistic Rationale
The core principle of this strategy is the nucleophilic attack of the pyridinol oxygen onto the electrophilic carbonyl carbon of the side chain. This process is typically promoted by acid or base catalysis or by converting the carboxylic acid into a more reactive species (e.g., an acid chloride or mixed anhydride). The proximity and favorable geometry of the reacting groups on the pyridine scaffold make this an efficient ring-closing strategy.
Synthesis of the Key Precursor: 2-(3-Hydroxypyridin-4-yl)acetic acid
The availability of the key precursor is critical. While various routes to pyridylacetic acids exist, a common method involves the multi-step synthesis from nicotinic acid.[4][5]
Diagram 2: Workflow for Key Precursor Synthesis. A generalized flowchart for obtaining the necessary substituted pyridine precursor.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol describes the final cyclization step to yield the target compound.
Materials:
-
2-(3-Hydroxypyridin-4-yl)acetic acid hydrochloride
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-hydroxypyridin-4-yl)acetic acid hydrochloride (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Heating: Heat the mixture to 120-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound.
Data Summary Table:
| Step | Reactant | Product | Typical Yield | Key Conditions |
| Lactonization | 2-(3-Hydroxypyridin-4-yl)acetic acid | This compound | 75-85% | PPA, 130 °C, 5h |
Strategy 2: Transition-Metal-Catalyzed Annulation
Modern synthetic organic chemistry increasingly relies on transition-metal catalysis to construct complex heterocyclic systems in a more atom- and step-economical manner.[6][7][8] For the this compound scaffold, silver- or palladium-catalyzed reactions are particularly relevant.
Mechanistic Rationale: Silver-Mediated 5-endo-dig Cyclization
This strategy involves the coupling of a terminal alkyne to a 4-iodopyridin-3-ol intermediate, followed by an intramolecular cyclization. Silver(I) salts are effective catalysts for activating the alkyne toward nucleophilic attack by the adjacent hydroxyl group, facilitating a 5-endo-dig cyclization to form the furan ring.[9]
Diagram 3: Mechanism of Ag(I)-Catalyzed Cyclization. This diagram outlines the key steps in the silver-catalyzed formation of the furanone ring.
Experimental Protocol: Sonogashira Coupling and Silver-Catalyzed Cyclization
This two-step protocol begins with the synthesis of the alkynylpyridine intermediate, followed by the key cyclization.
Part A: Sonogashira Coupling
Materials:
-
4-Iodo-1H-pyridin-3-ol
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-iodo-1H-pyridin-3-ol (1.0 eq) in a mixture of DMF and TEA, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an inert atmosphere (N₂ or Ar).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-alkynyl-3-hydroxypyridine intermediate.
Part B: Silver-Catalyzed Cyclization
Materials:
-
4-Alkynyl-3-hydroxypyridine (from Part A)
-
Silver nitrate (AgNO₃) or Silver triflate (AgOTf)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve the 4-alkynyl-3-hydroxypyridine (1.0 eq) in DMF.
-
Add Cs₂CO₃ (1.5 eq) and the silver(I) catalyst (e.g., AgNO₃, 0.1 eq).[9]
-
Seal the tube and heat the mixture to 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to obtain the this compound derivative.
Data Summary Table:
| Step | Reactant | Product | Typical Yield | Key Conditions |
| Sonogashira | 4-Iodo-1H-pyridin-3-ol | 4-Alkynyl-3-hydroxypyridine | 80-95% | Pd(PPh₃)₂Cl₂, CuI, TEA |
| Cyclization | 4-Alkynyl-3-hydroxypyridine | This compound | 70-90% | AgNO₃, Cs₂CO₃, DMF, 80°C |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic routes. The classical intramolecular cyclization of 3-hydroxypyridine precursors offers a robust and high-yielding pathway, particularly when the precursor is readily available. For more complex derivatives or when seeking milder conditions, transition-metal-catalyzed methods, such as the silver-mediated 5-endo-dig cyclization, provide a powerful and elegant alternative. The choice of method will ultimately be guided by the specific synthetic goals, substrate scope, and available resources of the research team.
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Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... - ResearchGate. Available at: [Link]
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-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - National Institutes of Health (NIH). Available at: [Link]
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-
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SYNTHESIS OF FURO[2,3-c]PYRIDINE - HETEROCYCLES. Available at: [Link]
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Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications - ResearchGate. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Furopyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Furopyridine Scaffold
Furopyridines, bicyclic heteroaromatic compounds containing fused furan and pyridine rings, represent a privileged scaffold in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make them crucial pharmacophores in a wide range of biologically active compounds, including inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for cancer therapy.[1] The inherent synthetic challenge lies in the controlled and efficient construction of this fused ring system. Palladium-catalyzed cross-coupling and cyclization reactions have emerged as the most powerful and versatile tools for this purpose, offering high yields, broad functional group tolerance, and predictable regioselectivity.[2][3]
This comprehensive guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for furopyridine synthesis. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices. Detailed, field-proven protocols are presented to serve as a practical resource for chemists at the bench.
Strategic Approaches to Furopyridine Synthesis
The construction of the furopyridine core can be broadly categorized into several key palladium-catalyzed strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and powerful methods include:
-
Tandem Sonogashira Coupling and Intramolecular Cyclization: This is arguably the most widely employed method, involving the coupling of a suitably functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][4]
-
Heck Coupling and Related Cyclizations: The Heck reaction allows for the formation of a carbon-carbon bond between a pyridyl halide and an alkene, which can be designed to facilitate subsequent cyclization.[5][6]
-
Suzuki-Miyaura Coupling for Precursor Assembly: This reaction is invaluable for constructing complex pyridine precursors by coupling pyridyl halides with boronic acids, which can then be elaborated into the furopyridine system.[2][7][8]
-
Buchwald-Hartwig Amination in Tandem Sequences: This C-N bond-forming reaction can be a key step in multi-step sequences leading to furopyridine scaffolds.[9][10][11]
Methodology 1: Sonogashira Coupling / Intramolecular Cyclization
This powerful tandem strategy builds the furopyridine skeleton in a convergent manner. The sequence begins with a palladium- and copper-cocatalyzed Sonogashira coupling of a halopyridine bearing a nucleophilic group (e.g., a hydroxyl or amino group) with a terminal alkyne.[12][13] The resulting alkynylpyridine intermediate is then subjected to an intramolecular cyclization to forge the furan ring.
Mechanistic Rationale
The success of this sequence relies on two independent but synergistic catalytic cycles.[4][12][14]
-
The Sonogashira Coupling: The generally accepted mechanism involves a palladium cycle and a copper cycle.[12][14] The active Pd(0) species undergoes oxidative addition into the pyridyl-halide bond. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide.[14][15] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylpyridine product and regenerates the Pd(0) catalyst.[15]
-
The Intramolecular Cyclization: The subsequent cyclization is often promoted by the palladium catalyst itself or by a separate acid or base catalyst. The nucleophilic group on the pyridine ring attacks the alkyne moiety in a 5-endo-dig or 5-exo-dig manner, depending on the substrate and conditions, to form the furan ring.[4]
Caption: Workflow for Furopyridine Synthesis via Sonogashira Coupling and Cyclization.
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol is adapted from a procedure utilizing ultrasound assistance to accelerate the Sonogashira coupling.[1]
Materials:
-
3-Chloro-2-hydroxypyridine
-
Appropriate terminal alkyne (e.g., Phenylacetylene)
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq) and the terminal alkyne (1.1 mmol, 1.1 eq) in ethanol, add 10% Pd/C (e.g., 5 mol%), CuI (e.g., 5 mol%), PPh₃ (e.g., 10 mol%), and Et₃N (2.0 mmol, 2.0 eq).
-
Reaction: Subject the reaction mixture to ultrasound irradiation at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[1]
| Catalyst System | Base | Solvent | Conditions | Typical Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | - | DMF | 100 °C, 3 h | Varies | [1] |
| 10% Pd/C / PPh₃ / CuI | Et₃N | Ethanol | Ultrasound, RT | Good to Excellent | [1] |
| Pd(PPh₃)₂Cl₂ / CuI | Amine | Amine or other solvent | Varies | Good to Excellent | [4] |
Methodology 2: Heck Coupling / Intramolecular Cyclization
The Heck-Mizoroki reaction provides a powerful route for C-C bond formation between a pyridyl halide and an alkene.[6][16] By choosing an alkene substrate with a pendant nucleophile, a subsequent intramolecular cyclization can be triggered to form the furopyridine ring system. This approach is particularly useful for synthesizing furopyridines with substituents at the C3 position.
Mechanistic Rationale
The catalytic cycle for the Heck reaction is a well-established Pd(0)/Pd(II) process.[6][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyridyl-halide bond, forming a Pd(II)-pyridyl complex.[16]
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond. This step is crucial as it dictates the regioselectivity of the addition.[16]
-
β-Hydride Elimination: A β-hydrogen atom is eliminated from the resulting alkyl-palladium intermediate, which forms the substituted alkene product and a palladium-hydride species.[16]
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.[16]
The intramolecular cyclization step that follows can be either spontaneous or catalyzed, depending on the nature of the tethered nucleophile.
Caption: Heck Coupling Catalytic Cycle and Subsequent Cyclization.
Illustrative Protocol: Intramolecular Heck Reaction
While a direct protocol for furopyridine synthesis via a one-pot Heck/cyclization is highly substrate-dependent, the following provides a general framework for an intramolecular Heck reaction, which is a key step in such strategies.[5]
Materials:
-
Aryl or vinyl halide precursor with a tethered alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
High-boiling aprotic solvent (e.g., DMF, DMAc, Toluene)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the substrate in the chosen solvent.
-
Reagent Addition: Add the base, palladium catalyst, and phosphine ligand. The choice and ratio of catalyst to ligand are critical and must be optimized.
-
Reaction: Heat the mixture to the required temperature (often >100 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMAc | 110 | [17] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80-110 | [2] |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | [6] |
Methodology 3: Suzuki-Miyaura and Buchwald-Hartwig Couplings in Furopyridine Synthesis
While not always leading directly to the furopyridine core in a single step, Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable for building the complex precursors required for subsequent cyclization.
-
Suzuki-Miyaura Coupling: This reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds.[8][18] It is frequently used to couple a pyridyl halide with an aryl or vinyl boronic acid (or ester).[7][19] This is particularly useful for introducing a functionalized aryl group that can later participate in the furan ring formation. For example, coupling a chloropyridine with an ortho-hydroxyphenylboronic acid can generate a precursor ripe for O-arylation/cyclization. The chemoselective coupling of substrates with multiple reactive sites (e.g., a chloro and a triflate group) can often be controlled by the judicious choice of palladium catalyst and ligand.[2]
-
Buchwald-Hartwig Amination: This reaction is the premier method for forming C(sp²)-N bonds.[10][11][20] In the context of furopyridine synthesis, it can be used to introduce an amine functionality onto a pyridine ring. This amine can then act as the nucleophile in a subsequent cyclization step. For instance, an aminopyridine can be coupled with a halo-aromatic compound containing an alkyne or another functional group suitable for furan ring formation.
General Protocol Considerations
Both Suzuki-Miyaura and Buchwald-Hartwig reactions share common features:
-
Catalyst: A palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: An electron-rich, bulky phosphine ligand is crucial for catalytic activity. Common examples include XPhos, SPhos, and RuPhos for Suzuki couplings, and ligands like BINAP and Xantphos for Buchwald-Hartwig aminations.[2][21]
-
Base: A base is required to activate the boronic acid (in Suzuki) or to deprotonate the amine and facilitate reductive elimination (in Buchwald-Hartwig). Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄ for Suzuki, and NaOt-Bu or LiHMDS for Buchwald-Hartwig.[11][18]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.
Conclusion and Future Outlook
Palladium catalysis has revolutionized the synthesis of furopyridines, transforming what was once a formidable challenge into a manageable and versatile process. The tandem Sonogashira coupling/intramolecular cyclization remains a workhorse in the field, while Heck, Suzuki-Miyaura, and Buchwald-Hartwig couplings provide essential tools for constructing elaborate precursors. The continued development of more active and selective catalyst systems, particularly those that can operate under milder conditions, will further expand the scope and applicability of these methods. As the demand for novel furopyridine-based pharmaceuticals and materials grows, these palladium-catalyzed strategies will undoubtedly play a central role in driving innovation.
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A concise synthesis of all four possible benzo[2][22]furopyridines via palladium-mediated reactions. Organic Letters. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
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Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. Available at: [Link]
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Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. Available at: [Link]
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Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules. Available at: [Link]
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Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. ChemRxiv. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Sonogashira coupling. YouTube. Available at: [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules. Available at: [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
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Sonogashira Coupling Reaction Mechanism. YouTube. Available at: [Link]
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Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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Heck reaction. Wikipedia. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Chemistry Portal. Available at: [Link]
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Intramolecular Cyclization. Encyclopedia MDPI. Available at: [Link]
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Enantioselective C3-Allylation of Pyridines via Tandem Borane and Palladium Catalysis. PubMed. Available at: [Link]
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Inorganics. Available at: [Link]
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Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. Available at: [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. Available at: [Link]
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Tandem palladium-catalyzed addition/cyclocarbonylation: an efficient synthesis of 2-heteroquinazolin-4(3H)-ones. Organic Letters. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Palladium-catalyzed tandem N-H/C-H arylation: regioselective synthesis of N-heterocycle-fused phenanthridines as versatile blue-emitting luminophores. Organic & Biomolecular Chemistry. Available at: [Link]
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ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination. PubMed. Available at: [Link]
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Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]
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Application Notes and Protocols for Furo[2,3-c]pyridin-3(2H)-one Derivatives: A Guide for Drug Discovery Professionals
The Furo[2,3-c]pyridin-3(2H)-one scaffold is a compelling heterocyclic framework that has garnered increasing attention in medicinal chemistry. Its structural resemblance to purines and other biologically relevant molecules makes it a prime candidate for interaction with a variety of enzymatic targets. This guide provides an in-depth exploration of the biological activities associated with this class of compounds and detailed protocols for their evaluation, designed for researchers and scientists in the field of drug development.
Introduction to the this compound Scaffold: A Privileged Structure
The fused ring system of this compound provides a rigid and planar core, which is often advantageous for specific binding to protein targets. The lactam functionality and the furan ring offer sites for hydrogen bonding and other non-covalent interactions, while the pyridine ring can be readily substituted to modulate physicochemical properties and target selectivity. This unique combination of features has led to the investigation of this compound derivatives across multiple therapeutic areas.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the closely related furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, often through the inhibition of critical protein kinases.[1] These enzymes are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3]
Mechanism of Action: PI3K/AKT Pathway Inhibition
One of the most frequently implicated pathways in cancer is the Phosphatidylinositol-3-kinase (PI3K)/AKT signaling cascade.[4] This pathway is crucial for cell growth and survival, and its aberrant activation is common in many tumor types. Certain furo[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and AKT.[4] The proposed mechanism involves the binding of the furo[2,3-d]pyrimidine core to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of downstream substrates and ultimately leading to the induction of apoptosis in cancer cells.
Below is a diagram illustrating the central role of the PI3K/AKT pathway in cell survival and how its inhibition can trigger apoptosis.
Caption: PI3K/AKT signaling pathway and points of inhibition.
In Vitro Cytotoxicity Evaluation
The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[6]
Table 1: Illustrative Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VIa | MCF-7 (Breast) | 1.20 ± 0.21 | [4] |
| VIb | MCF-7 (Breast) | 1.90 ± 0.32 | [4] |
| Doxorubicin | MCF-7 (Breast) | 3.30 ± 0.18 | [4] |
| 10b | HS 578T (Breast) | 1.51 | [4] |
Note: Data presented for furo[2,3-d]pyrimidine derivatives to illustrate the potential of the broader furopyrimidine class.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HeLa)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[6] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.[8]
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulation of Inflammatory Responses
Chronic inflammation is a key driver of numerous diseases. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest.[9] Cell-based assays provide a valuable platform for screening compounds that can modulate inflammatory pathways, such as the NF-κB signaling cascade.[10]
Protocol: Inhibition of TNF-α-Induced NF-κB Activity
This protocol describes a reporter gene assay to quantify the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit TNF-α-induced NF-κB activation.[10]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivatives
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulus: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Include controls with and without TNF-α stimulation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value.[10]
Antimicrobial Activity: Combating Infectious Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[11] this compound derivatives can be screened for their activity against a range of bacterial and fungal pathogens.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Resazurin solution (optional, as a viability indicator)[13]
-
Microplate reader (if using a colorimetric endpoint)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance. If using resazurin, a color change from blue to pink indicates viable cells.[13] The MIC is the lowest concentration that prevents this color change.
Caption: Workflow for the broth microdilution assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives. By employing these standardized assays, researchers can effectively characterize the biological potential of this versatile chemical class and identify lead compounds for further preclinical development.
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[(PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno31
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39pjSJqSlmxLnI5OmiA=)
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Application Notes and Protocols for the Exploration of Furo[2,3-c]pyridin-3(2H)-one as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
A Foundational Guide to Investigating a Novel Scaffold
The landscape of kinase inhibitor discovery is in constant pursuit of novel heterocyclic scaffolds that offer unique structure-activity relationships and intellectual property space. The furo-pyridine core, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors. While isomers such as Furo[3,2-b]pyridine, Furo[2,3-b]pyridine, and Furo[2,3-d]pyrimidine have been explored for their inhibitory activity against various kinases, the specific Furo[2,3-c]pyridin-3(2H)-one scaffold remains a largely uncharted territory in kinase inhibitor research.[1][2][3]
This document serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of the this compound core as a novel kinase inhibitor. By leveraging the established knowledge and experimental protocols from its structural isomers, this guide provides a strategic starting point for the synthesis, characterization, and biological evaluation of this promising, yet underexplored, scaffold.
The Furopyridine Isomers: A Precedent for Kinase Inhibition
Derivatives of various furopyridine scaffolds have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. For instance, Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of Cdc-like kinases (CLKs), while certain Furo[2,3-b]pyridines have shown activity against AKT1 and HER2.[2] Furthermore, the Furo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of key signaling kinases such as PI3K and GSK-3.[3][4] This precedent strongly suggests that the this compound core represents a valuable, yet untapped, opportunity for the discovery of novel kinase inhibitors.
Strategic Approach to Evaluating this compound Derivatives
A systematic evaluation of novel this compound derivatives should follow a logical progression from initial synthesis to comprehensive biological characterization. The following sections outline key experimental protocols, adapted from established methodologies for related furopyridine isomers, to guide this exploratory research.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a critical first step. A reported synthetic strategy initiates from N-benzenesulfonylpiperidin-4-one, proceeding through a multi-step sequence to yield the desired furo[2,3-c]pyridine framework.[1][5] Researchers can adapt and modify this synthesis to generate a library of derivatives with diverse substitutions, which is essential for establishing structure-activity relationships (SAR).
Caption: Synthetic workflow for the Furo[2,3-c]pyridine core.
Biochemical Kinase Inhibition Assays: The First Tier of Screening
The initial assessment of kinase inhibitory potential is typically performed using in vitro biochemical assays with purified recombinant kinases. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a kinase.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a panel of selected kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction using a suitable stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: This direct enzymatic assay provides a quantitative measure of the potency of the test compounds against specific kinases, allowing for the initial identification of hits and the establishment of preliminary SAR.
Cell-Based Assays: Assessing Functional Effects in a Biological Context
Following the identification of potent hits from biochemical assays, it is crucial to evaluate their activity in a cellular context. Cell-based assays provide insights into a compound's cell permeability, target engagement, and its effect on downstream signaling pathways.
Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
This protocol measures the binding of a compound to its target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-Kinase Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-Kinase Fusion Vector.
-
Seed the transfected cells into 96-well plates.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and the NanoBRET™ Tracer to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal, which is used to calculate the IC50 value.
Rationale: This assay confirms that the compound can enter cells and bind to its intended target, providing a more physiologically relevant measure of potency.
Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Rationale: This assay provides a functional readout of the compound's anti-proliferative activity and is a critical step in evaluating its potential as an anticancer agent.
Pathway Modulation Analysis: Confirming the Mechanism of Action
To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to analyze the modulation of downstream signaling pathways.
Protocol: Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key downstream proteins following treatment with the kinase inhibitor.
Materials:
-
Cancer cell line
-
Test compounds
-
Cell lysis buffer
-
Primary antibodies (against the target kinase, its phosphorylated form, and downstream signaling proteins)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Rationale: Western blotting provides direct evidence of the compound's on-target activity within the cell by demonstrating a decrease in the phosphorylation of the kinase's known substrates.
Caption: General workflow for kinase inhibitor evaluation.
Data Presentation: Summarizing Key Findings
The effective presentation of quantitative data is crucial for comparing the potency and selectivity of different this compound derivatives. The following tables provide examples of how to summarize data from the described assays, using data from related furopyridine isomers as placeholders.
Table 1: Comparative Kinase Inhibitory Activity of Furopyridine Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Example 1 | Furo[3,2-b]pyridine | CLK1 | 8 | [2] |
| Example 2 | Furo[3,2-b]pyridine | CLK2 | 20 | [2] |
| Example 3 | Furo[2,3-d]pyrimidine | PI3Kα | 150 | [3] |
| Example 4 | Furo[2,3-d]pyrimidine | GSK-3β | 50 | [4] |
Table 2: Cellular Activity of Furopyridine Derivatives
| Compound ID | Scaffold | Cell Line | Cell Viability (GI50, µM) | Target Engagement (IC50, µM) | Reference |
| Example 5 | Furo[2,3-b]pyridine | MCF-7 | 5.2 | Not Reported | [2] |
| Example 6 | Furo[2,3-d]pyrimidine | HCT116 | 2.1 | Not Reported | [3] |
Future Directions and Conclusion
The this compound scaffold represents a compelling and underexplored area for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this guide, based on the successful investigation of its structural isomers, provide a robust framework for initiating research into this promising new chemical space. Through systematic synthesis, biochemical screening, and cell-based characterization, researchers can unlock the therapeutic potential of this compound derivatives and contribute to the next generation of targeted cancer therapies.
References
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- Gao, H.-T., Ma, J.-K., Hu, Y.-G., & Wang, H.-M. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research, 44(9-10), 577-582.
- Debenham, J. S., Madsen-Duggan, C. B., Toupence, R. B., Walsh, T. F., Wang, J., Tong, X., Kumar, S., Lao, J., Fong, T. M., Xiao, J. C., Huang, C. R.-R., Shen, C.-P., Feng, Y., Marsh, D. J., Stribling, D. S., Shearman, L. P., Strack, A. M., & Goulet, M. T. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448–1452.
- Mertes, M. P., Borne, R. F., & Hare, L. E. (1970). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 35(8), 2820-2823.
- (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(49), no-no.
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Bakhite, E. A., Abdel-Ghani, T. M., & El-Sayed, M. E. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Saudi Chemical Society, 18(6), 935-944.
- (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Imran, M., Asdaq, S. M. B., Khan, S. A., Meenakshi, D. U., Alamri, A. S., Alsanie, W. F., Alhomrani, M., Mohzari, Y., Alrashed, A., AlMotairi, M., Alkhaldi, E. H., Alorabi, A. K., Alshrari, A. S., Tauseef, M., Abida, Alaqel, S. I., Alam, O., & Bakht, M. A. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(16), 4991.
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–44.
- (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448–52.
- (n.d.). Composition for treating tumors, containing a furo[2,3-b]pyridine derivative.
- (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(5), 856-869.
- (n.d.).
- (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 44(6), 839–844.
- (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 11(11), 1256–1278.
- (2009). Rational design of 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines as potent glycogen synthase kinase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955–2958.
- Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255–65.
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Application Notes and Protocols for the Evaluation of Furo[2,3-c]pyridin-3(2H)-one Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Furo[2,3-c]pyridine Scaffold
The Furo[2,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, holding significant promise for the development of novel anticancer therapeutics. As a fused heterocyclic system, its unique structural and electronic properties provide a versatile framework for the design of potent and selective kinase inhibitors. While extensive research has been conducted on various furopyridine isomers, this guide will focus on the Furo[2,3-c]pyridin-3(2H)-one core, providing a comprehensive framework for the synthesis and evaluation of its analogs as potential anticancer agents.
It is important to note that while direct and extensive anticancer studies on a wide range of this compound analogs are emerging, this document consolidates available synthetic methodologies and biological data from closely related furopyridine isomers to establish a robust foundation for research and development in this area. The insights from these related compounds provide a strong rationale for the investigation of this compound derivatives as a promising new class of oncology drug candidates.
Proposed Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of the Furo[2,3-c]pyridine scaffold are proposed to exert their anticancer effects through the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. A significant aspect of their anticancer mechanism is believed to involve the inhibition of various kinases implicated in cancer progression.
B-Raf Kinase Inhibition
B-Raf kinase is a critical target in cancer therapy, particularly in melanoma, due to its role in the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK pathway), which regulates cell proliferation and survival. Several Furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of B-Raf kinase. By targeting B-Raf, these compounds can disrupt this key signaling cascade, leading to a reduction in cancer cell growth.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently over-activated intracellular pathways in a multitude of human cancers.[1][2] This pathway is central to regulating cell proliferation, growth, survival, and apoptosis.[3][4] Several heterocyclic compounds with structures similar to furopyridines have been shown to inhibit key kinases in this pathway, such as PI3K and Akt.[3] Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs would represent a powerful mechanism to induce cancer cell death and inhibit tumor progression.[1]
Data Presentation: In Vitro Anticancer Activity of Furopyridine Analogs
The following table summarizes the reported in vitro anticancer activities of various furo[2,3-b]pyridine and furo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. This data can serve as a valuable benchmark for newly synthesized this compound analogs.
| Compound ID | Scaffold Type | Cancer Cell Line | Cell Line Origin | Activity Metric | Value | Reference |
| 17d | Furo[2,3-b]pyridine | MDA-MB-435 | Melanoma | GI50 | 23 nM | [5] |
| 17d | Furo[2,3-b]pyridine | MDA-MB-468 | Breast Cancer | GI50 | 46 nM | [5] |
| Furopyridine 7 | Furopyridine | HepG2 | Liver Cancer | IC50 | 22.7 µM | [3] |
| Furopyridine 8 | Furopyridine | HCT-116 | Colorectal Carcinoma | IC50 | >31.3, <49.0 µM | [3] |
| Furopyridine 11 | Furopyridine | HCT-116 | Colorectal Carcinoma | IC50 | >31.3, <49.0 µM | [3] |
| Furo[2,3-d]pyrimidine Chalcone 5d | Furo[2,3-d]pyrimidine | NCI 59-cell line panel | Various | Mean GI50 | 2.41 µM | [6] |
| Furo[2,3-d]pyrimidine Chalcone 5e | Furo[2,3-d]pyrimidine | NCI 59-cell line panel | Various | Mean GI50 | 1.23 µM | [6] |
| Furo[2,3-d]pyrimidine Chalcone 5d | Furo[2,3-d]pyrimidine | MCF-7 (resistant) | Breast Cancer | IC50 | 1.20 ± 0.21 µM | [6] |
| Furo[2,3-d]pyrimidine Chalcone 5e | Furo[2,3-d]pyrimidine | MCF-7 (resistant) | Breast Cancer | IC50 | 1.90 ± 0.32 µM | [6] |
| Coumarin-furo[2,3-d]pyrimidone 10a | Furo[2,3-d]pyrimidine | HepG2 | Liver Cancer | IC50 | 7.72 ± 1.56 µM | [7] |
Experimental Protocols
In Vitro Cell Viability: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the treatment incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, such as PI3K and Akt.[1]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Cell Lysis: Treat cells with the this compound analogs for the desired time. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation: Normalize the protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again with TBST and then add the chemiluminescence detection reagent. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the this compound analogs on the phosphorylation of PI3K and Akt relative to the total protein and loading control.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
Xenograft models using human cancer cell lines are instrumental in evaluating the in vivo efficacy of novel anticancer compounds.[9]
Materials:
-
Human cancer cell line (e.g., one that showed sensitivity in vitro)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Sterile PBS or Matrigel®
-
This compound analog formulation
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Digital calipers
Protocol:
-
Cell Preparation: Culture the selected human cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS or a PBS/Matrigel® mixture at a concentration of approximately 5 x 10⁷ cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each immunocompromised mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice daily for health and begin measuring tumor size 2-3 times per week once tumors become palpable.[9]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, positive control, and one or more doses of the this compound analog).
-
Drug Administration: Administer the treatments according to the planned schedule (e.g., daily, three times a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Continue to measure tumor volume and mouse body weight regularly throughout the study. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[9]
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumor Analysis: Excise the tumors for further analysis, such as immunohistochemistry (IHC) to examine biomarkers of proliferation (e.g., Ki67) and apoptosis, or western blot to confirm target engagement in vivo.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the activity of related furopyridine isomers, these compounds are likely to exert their effects through the inhibition of key oncogenic kinases such as B-Raf and components of the PI3K/Akt/mTOR pathway. The detailed protocols provided in this guide offer a comprehensive framework for the systematic evaluation of newly synthesized this compound analogs, from initial in vitro screening to in vivo efficacy studies. Further exploration of the structure-activity relationship and optimization of lead compounds from this series could lead to the discovery of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
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Mondaca, S., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers (Basel), 13(16), 3949. [Link]
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Application Notes & Protocols: Furo[2,3-c]pyridin-3(2H)-one Derivatives as Selective TLR8 Agonists
Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and infectious diseases.
Abstract: This document provides a comprehensive guide to the application of Furo[2,3-c]pyridin-3(2H)-one and its derivatives as selective agonists for Toll-like Receptor 8 (TLR8). It covers the underlying mechanism of action, detailed protocols for in vitro characterization using reporter cell lines and primary human immune cells, and guidelines for data analysis. The aim is to equip researchers with the necessary knowledge and validated methodologies to effectively utilize this potent class of immunomodulators in their studies.
Introduction: The Role of TLR8 in Immunity
Toll-like Receptors (TLRs) are a cornerstone of the innate immune system, acting as pattern recognition receptors (PRRs) that detect conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs)[1]. TLR8, an endosomally-located receptor, is primarily expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs)[2]. It specializes in the recognition of single-stranded RNA (ssRNA), a hallmark of viral genomes[2][3][4].
Upon activation, TLR8 initiates a potent downstream signaling cascade, predominantly through the Myeloid differentiation primary response 88 (MyD88) adaptor protein[5][6][7]. This leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), culminating in the robust production of pro-inflammatory cytokines and chemokines[5][7]. A hallmark of TLR8 activation is the strong induction of T helper 1 (Th1)-polarizing cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), which are critical for orchestrating effective antiviral and anti-tumor adaptive immune responses[2][8][9].
This compound Derivatives: A Selective Class of TLR8 Agonists
The Furo[2,3-c]pyridine scaffold represents an important chemotype for developing selective TLR8 agonists[1][10][11]. Unlike many earlier small molecule agonists, such as imidazoquinolines (e.g., R848), which exhibit dual TLR7/8 activity, derivatives of this class can be engineered for high selectivity towards human TLR8[9]. This selectivity is crucial for therapeutic development, as it allows for targeted immunomodulation while minimizing potential off-target effects associated with TLR7 activation, such as systemic interferon-α (IFN-α) production[9][12].
A prominent example is Selgantolimod (GS-9688), an orally active and selective TLR8 agonist that has been investigated for the treatment of chronic hepatitis B (CHB) and other viral infections[4][8][13]. The structure-activity relationship (SAR) of these compounds has been explored, demonstrating that specific substitutions on the furo[2,3-c]pyridine core can fine-tune potency and selectivity[1][10][11][14].
Mechanism of Action: this compound derivatives bind directly to the human TLR8 protein within the endosomal compartment. This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the MyD88 adaptor protein, initiating the signaling cascade.
Experimental Protocols
This section details two primary workflows for characterizing the activity of this compound derivatives. The first utilizes an engineered reporter cell line for initial screening and potency determination. The second employs primary human peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant assessment of cytokine responses.
Protocol 1: In Vitro Activity Screening using HEK-Blue™ hTLR8 Reporter Cells
Principle: HEK-Blue™ hTLR8 cells are human embryonic kidney (HEK293) cells engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[3][15] The SEAP gene is under the control of an NF-κB-inducible promoter. TLR8 activation by an agonist leads to NF-κB signaling and subsequent SEAP expression, which can be easily quantified colorimetrically.[16][17] This system provides a robust and high-throughput method for determining the potency (EC50) of TLR8 agonists.[18][19]
Materials:
-
HEK-Blue™ hTLR8 Cells (InvivoGen, Cat. No. hkb-htlr8)[3][20]
-
HEK-Blue™ Detection Medium (InvivoGen, Cat. No. hb-det2)[21]
-
This compound test compounds
-
Positive Control: R848 (Resiquimod), TLR7/8 agonist (InvivoGen)
-
Vehicle Control: DMSO (or appropriate solvent for test compounds)
-
Sterile, flat-bottom 96-well cell culture plates
-
Standard cell culture reagents: DMEM, FBS, Penicillin-Streptomycin, Zeocin™, Blasticidin
Procedure:
-
Cell Maintenance: Culture HEK-Blue™ hTLR8 cells according to the supplier's protocol. Ensure cells are healthy and sub-confluent before starting the assay.
-
Cell Preparation:
-
Wash cells with PBS and detach using a gentle cell scraper or appropriate dissociation reagent.
-
Resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Adjust the cell density to approximately 2.8 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a dilution series of the this compound test compound. A typical starting concentration is 10-100 µM with 8-12 serial dilutions.
-
Prepare dilutions of the positive control (R848, typical EC50 is ~0.1-1 µg/mL).
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
-
Assay Plating:
-
Add 20 µL of each compound dilution, positive control, or vehicle control to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension (~5 x 10^4 cells) to each well. .
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The SEAP activity results in a color change in the medium from pink to purple/blue.[16]
Data Analysis:
-
Subtract the average OD of the vehicle control wells (background) from all other readings.
-
Normalize the data by setting the maximum response from the positive control to 100%.
-
Plot the normalized response versus the log of the agonist concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (four-parameter logistic equation).
| Parameter | Recommended Value | Justification |
| Cell Seeding Density | 5.0 x 10^4 cells/well | Balances signal strength with avoiding over-confluence during incubation. |
| Incubation Time | 16 - 24 hours | Optimal time for robust SEAP expression and detection without significant cell death.[16] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity or off-target effects. |
| Positive Control (R848) | 1 µg/mL (final) | A concentration known to elicit a maximal or near-maximal response in this cell line. |
Protocol 2: Cytokine Profiling in Primary Human PBMCs
Principle: This protocol assesses the functional consequence of TLR8 activation in a physiologically relevant context. Human PBMCs contain TLR8-expressing cells (monocytes) that, upon stimulation, produce a characteristic profile of cytokines.[22][23] Measuring the levels of key cytokines like IL-12 and TNF-α confirms the agonist's mechanism and provides insight into its immunomodulatory potential.[8][24]
Materials:
-
Ficoll-Paque™ PLUS or similar density gradient medium
-
Fresh human peripheral blood or buffy coats
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
This compound test compounds
-
Positive Control: GS-9688 (Selgantolimod) or R848
-
Vehicle Control: DMSO
-
Sterile, round-bottom 96-well cell culture plates
-
Human IL-12p70 and TNF-α ELISA kits
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation according to standard protocols.
-
Wash the isolated cells multiple times with PBS or RPMI to remove platelets and Ficoll.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Resuspend cells in complete RPMI medium.
-
-
Cell Plating:
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
-
Compound Stimulation:
-
Prepare 2X concentrations of your test compounds, positive control, and vehicle control in complete RPMI.
-
Add 100 µL of the 2X compound solutions to the corresponding wells containing cells. The final volume will be 200 µL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection:
-
Centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-12 and TNF-α in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided recombinant standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentration versus the agonist concentration to generate dose-response curves.
Expected Results and Interpretation
-
HEK-Blue™ Assay: A potent and selective this compound derivative will show a clear sigmoidal dose-response curve, indicating NF-κB activation. The EC50 value should be in the nanomolar to low micromolar range. No activity should be observed in null or other TLR reporter cell lines (e.g., HEK-Blue™ hTLR7), confirming selectivity.
-
PBMC Assay: Stimulation of human PBMCs should result in a dose-dependent increase in the secretion of IL-12 and TNF-α.[8] Potent agonists will induce significant cytokine production at sub-micromolar concentrations. The magnitude of cytokine induction can vary between blood donors but the dose-dependent trend should be consistent. The lack of IFN-α induction (data not shown, but can be measured by a separate ELISA) further validates the TLR8-selective mechanism of action.[9][12]
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In vitro TLR8 stimulation augments proinflammatory cytokines in... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Therapeutic Potential of TLR8 Agonist GS-9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators. (2021). Hepatology. Retrieved January 12, 2026, from [Link]
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Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
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Deep phenomics of PRR agonist activated human blood. (2023). Oxford Academic. Retrieved January 12, 2026, from [Link]
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Combinations of Toll-like receptor 8 agonist TL8-506 activate human tumor-derived dendritic cells. (2022). Journal for ImmunoTherapy of Cancer. Retrieved January 12, 2026, from [Link]
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Toll-like receptor Signaling Pathway | MyD88 | TRIF Pathways | Basic Science Series. (2020). YouTube. Retrieved January 12, 2026, from [Link]
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Dose-response profiles of TLR8 agonism by select... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved January 12, 2026, from [Link]
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Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Structure-Activity Relationship of Novel Human TLR1/2 Agonists for Potential Immunotherapy. (2025). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of Furo[2,3-c]pyridin-3(2H)-one
Introduction: Scrutinizing a Privileged Scaffold
The Furo[2,3-c]pyridin-3(2H)-one core represents a class of heterocyclic compounds garnering significant interest in medicinal chemistry and drug discovery.[1] Fused heterocyclic systems, particularly those containing pyridine and furan rings, are recognized as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets. Indeed, various furo-pyridine derivatives have demonstrated potent cytotoxic activities against cancer cell lines, suggesting their potential as novel therapeutic agents.[2][3][4] Some related compounds have been found to exert their effects through mechanisms such as DNA alkylation or kinase inhibition.[5][6]
The initial and most critical phase in the preclinical evaluation of any potential therapeutic compound is the rigorous assessment of its cytotoxic potential.[7][8] In vitro cytotoxicity assays serve as a rapid and cost-effective primary screen to determine a compound's potency, selectivity, and preliminary mechanism of cell death.[9][10] A single assay, however, provides only a narrow view of a compound's cellular impact. A robust evaluation, therefore, necessitates a multi-assay, mechanism-oriented approach.
This guide details an integrated protocol for evaluating the in vitro cytotoxicity of this compound. We will employ a tripartite strategy to build a comprehensive cellular toxicity profile by assessing:
-
Metabolic Viability via the MTT assay.
-
Cell Membrane Integrity via the Lactate Dehydrogenase (LDH) release assay.
-
Apoptosis Induction via the Caspase-3/7 activity assay.
This multi-faceted approach allows researchers to not only quantify cytotoxicity but also to begin elucidating the underlying mechanism of action—distinguishing between apoptosis and necrosis, for example.
The Strategic Framework: An Integrated Experimental Workflow
The causality behind employing multiple assays lies in their complementary endpoints. A compound might inhibit mitochondrial function (measured by MTT) without immediately compromising membrane integrity (measured by LDH), suggesting a cytostatic or early apoptotic effect rather than acute necrosis. Conversely, a rapid increase in LDH release points towards a necrotic mechanism. The addition of an apoptosis-specific assay like Caspase-3/7 activation provides further mechanistic clarity.
A well-designed experiment is a self-validating system. The inclusion of appropriate controls is non-negotiable for data integrity.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) is tested alone to ensure it does not contribute to cytotoxicity. The final concentration should typically not exceed 0.5% (v/v).[9]
-
Untreated Control: Represents 100% cell viability and serves as the baseline for all calculations.
-
Positive Control: A compound with a known, potent cytotoxic mechanism (e.g., Doxorubicin, Staurosporine) is used to confirm that the cell system and assay reagents are performing as expected.[9]
The overall logic of the experimental evaluation is depicted below.
Caption: Overall workflow for in vitro cytotoxicity evaluation.
Protocol 1: Metabolic Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a measure of cell viability.[11]
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls in triplicate. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[12]
-
Absorbance Reading: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Membrane Integrity via LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[13] Upon damage to the plasma membrane—a hallmark of necrosis or late apoptosis—LDH is rapidly released into the cell culture medium.[13] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14] The amount of color formed is proportional to the number of lysed cells.[14]
Caption: Workflow of the LDH release cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to prepare a parallel plate for the LDH assay at the same time.
-
Control Preparation: In addition to vehicle and compound-treated wells, prepare two essential controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: A set of untreated wells to which 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in kits) is added 45 minutes before the end of the incubation period.[15] This lyses all cells and represents 100% cytotoxicity.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] Measure the absorbance at the recommended wavelength (e.g., 490 nm). A reference wavelength (e.g., 680 nm) should be used to correct for background.[15]
-
Data Analysis:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Protocol 3: Apoptosis Induction via Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" proteases that are activated during the final stages of apoptosis.[16] Their enzymatic activity is a hallmark of programmed cell death. Luminescent assays provide a highly sensitive method to detect this activity. They utilize a pro-luminescent substrate containing the tetrapeptide sequence DEVD, which is the recognition site for Caspase-3 and -7.[17] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active Caspase-3/7.[17]
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- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of Furo[2,3-c]pyridin-3(2H)-one
Document ID: TSG-FCPO-20260112
Version: 1.0
Introduction
The Furo[2,3-c]pyridin-3(2H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have been investigated for a range of biological activities, including as potential HIV-1 protease inhibitors.[1] The synthesis of this bicyclic system, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to its synthesis. We will delve into the underlying chemical principles to not only offer solutions but also to empower you to make informed decisions in your own synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: There are two main retrosynthetic approaches to this scaffold. The most common involves the construction of the furan ring onto a pre-existing, functionalized pyridine ring. A notable example is the intramolecular cyclization of a suitably substituted 2-pyridyloxylacetate derivative. A less common approach involves building the pyridine ring onto a furan precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.[1]
Q2: How critical is the purity of the starting materials, particularly the substituted pyridine precursor?
A2: The purity of your starting materials is paramount. For syntheses involving the cyclization of a pyridine derivative, impurities in the pyridine starting material can lead to a host of issues. For instance, residual starting materials from the synthesis of the pyridine precursor can compete in the cyclization step, leading to difficult-to-remove side products. We strongly recommend purifying all starting materials by chromatography or recrystallization and confirming their identity and purity by ¹H NMR and LC-MS before use.
Q3: What are the most common challenges encountered during the final cyclization and aromatization steps?
A3: The final base-mediated intramolecular cyclization and subsequent aromatization to form the this compound ring system are often the most challenging steps. Common issues include:
-
Incomplete reaction: This can be due to an insufficiently strong base, suboptimal reaction temperature, or steric hindrance.
-
Side product formation: The use of a nucleophilic base can lead to unwanted side reactions, such as hydrolysis of ester groups.
-
Low yields: This can be a culmination of the above factors, as well as degradation of the product under harsh reaction conditions.
Careful selection of the base and reaction conditions is crucial for success. For instance, a non-nucleophilic, strong base like potassium tert-butoxide (t-BuOK) is often preferred to minimize side reactions.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Cyclized Product
You are attempting the intramolecular cyclization of a 2-(alkoxycarbonyl)methoxy-3-cyanopyridine derivative to form the corresponding 3-aminofuro[2,3-c]pyridine, but you are observing low or no product formation.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Insufficient Base Strength or Stoichiometry | The intramolecular cyclization, often a Thorpe-Ziegler type reaction, requires a strong base to deprotonate the α-carbon of the ester, initiating the cyclization.[2][3] Ensure you are using a sufficiently strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial. |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy barrier. If running the reaction at room temperature is unsuccessful, consider gradually increasing the temperature. Refluxing in a suitable solvent like tetrahydrofuran (THF) is a common strategy.[1] However, be mindful of potential product degradation at elevated temperatures. |
| Poor Solvent Choice | The solvent must be able to dissolve the substrate and be compatible with the strong base. Anhydrous polar aprotic solvents like THF, dimethoxyethane (DME), or dimethylformamide (DMF) are typically good choices. Ensure the solvent is rigorously dried, as trace amounts of water will quench the strong base. |
| Steric Hindrance | Bulky substituents on the pyridine ring or the ester group can sterically hinder the cyclization. If you suspect this is the issue, you may need to redesign the synthesis to use less bulky protecting groups or starting materials. |
Problem 2: Formation of a Major Side Product
During the base-mediated cyclization, you isolate a significant amount of a side product, which, based on preliminary analysis, appears to be the result of ester hydrolysis.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Use of a Nucleophilic Base | Hydroxide or alkoxide bases can act as nucleophiles, attacking the ester carbonyl group and leading to saponification, especially at elevated temperatures. This is a common issue when using bases like sodium ethoxide in ethanol.[2] |
| Solution: | Switch to a non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is an excellent choice as the bulky tert-butoxide anion is a poor nucleophile but a strong base.[1] Sodium hydride (NaH) is another good option as it is non-nucleophilic. |
| Presence of Water in the Reaction | Trace amounts of water in the reaction mixture can lead to the formation of hydroxide ions, which can then cause hydrolysis of the ester. |
| Solution: | Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended. |
Problem 3: Difficulty in Purifying the Final Product
The crude product is a complex mixture, and purification by standard column chromatography is proving to be challenging.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction or Multiple Side Products | If the reaction has not gone to completion or has produced multiple side products, the resulting mixture can be difficult to separate. |
| Solution: | Before attempting purification, analyze the crude mixture by TLC or LC-MS to assess its complexity. It may be more efficient to optimize the reaction conditions to improve conversion and minimize side product formation. Consider adjusting the base, solvent, temperature, or reaction time. |
| Product Polarity and Solubility | The this compound core is relatively polar, which can lead to tailing on silica gel columns. It may also have limited solubility in common organic solvents. |
| Solution: | Experiment with different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation. If solubility is an issue, consider recrystallization from a suitable solvent system as an alternative or final purification step. |
Experimental Protocols & Data
Protocol: Synthesis of Furo[2,3-c]pyridine via Intramolecular Cyclization
This protocol is a generalized procedure based on a common synthetic route.[1] Researchers should adapt it based on their specific substrate.
Step 1: Intramolecular Cyclization
-
To a solution of the starting pyridyl ether (1.0 eq) in anhydrous THF (0.1 M), add potassium tert-butoxide (t-BuOK) (1.5 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified this compound derivative.
Table 1: Effect of Reaction Conditions on Cyclization Yield
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaOEt | EtOH | Reflux | 2 | 35 |
| 2 | DBU | THF | Reflux | 10 | 70 |
| 3 | t-BuOK | THF | Reflux | 1 | 88[1] |
| 4 | NaH | DMF | 80 °C | 3 | 75 |
Yields are representative and will vary based on the specific substrate.
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887. [Link]
-
Yakovlev, M. Y., Kadushkin, A. V., et al. (1998). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. Heterocyclic Communications, 4(3). [Link]
-
Wikipedia. (2023). Thorpe reaction. [Link]
Sources
Technical Support Center: Furo[2,3-c]pyridin-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields, streamline your workflow, and troubleshoot effectively.
Overview of a Common Synthetic Strategy
The synthesis of the this compound core often relies on the construction of the furan ring onto a pre-existing pyridine framework. A prevalent and effective strategy involves the intramolecular cyclization of a suitably functionalized pyridine precursor. This typically begins with a commercially available or readily synthesized hydroxypyridine, followed by functionalization at the nitrogen or an adjacent carbon, and culminating in a ring-closing reaction to form the fused lactone.
Below is a generalized workflow diagram illustrating the key phases of this synthetic approach.
Caption: High-level workflow for a common synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis. Each answer provides not only a solution but also the underlying chemical reasoning to empower your decision-making.
Question 1: My initial O-alkylation of the 3-hydroxypyridine precursor is slow and gives a low yield. What's going wrong?
Answer: This is a critical first step, and its success hinges on several factors.
-
Causality: The nucleophilicity of the hydroxyl group is paramount. However, the pyridine nitrogen can also act as a nucleophile, leading to a competing N-alkylation side reaction.[1] Furthermore, incomplete deprotonation of the hydroxyl group or the presence of moisture can stall the reaction.
-
Troubleshooting Steps:
-
Choice of Base: While strong bases like sodium hydride (NaH) can be effective, they can also increase N-alkylation. A milder, non-nucleophilic base like potassium carbonate (K₂CO₃) is often the preferred choice to selectively promote O-alkylation.[1]
-
Solvent Purity: Ensure you are using an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. Water will react with the base and hydrolyze your alkylating agent.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). If the starting material persists after several hours, a gentle increase in temperature (e.g., from room temperature to 50-60 °C) can improve the reaction rate.
-
Reagent Quality: Use high-purity 3-hydroxypyridine and ethyl bromoacetate. Impurities can introduce competing side reactions.[1]
-
Question 2: The Dieckmann condensation (intramolecular cyclization) is failing or yielding a complex mixture of products. How can I optimize this crucial ring-forming step?
Answer: The Dieckmann condensation is a powerful tool for forming five-membered rings, but it is notoriously sensitive to reaction conditions.[1]
-
Causality: This reaction requires the formation of an enolate intermediate, which then attacks the ester carbonyl intramolecularly. The success of this step is highly dependent on the choice of base, the complete exclusion of water, and the reaction temperature.
-
Troubleshooting Steps:
-
Anhydrous Conditions are Non-Negotiable: This is the most common point of failure. Any trace of water will quench the enolate intermediate. All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Base Selection: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) in absolute ethanol or sodium hydride (NaH) in an aprotic solvent like THF or toluene are standard choices. The base must be used in at least a stoichiometric amount to drive the reaction to completion.[1]
-
Temperature Control: This reaction is typically performed at elevated temperatures (reflux) to ensure completion. Monitor by TLC until the starting diester is fully consumed.
-
Workup Procedure: The initial product of the Dieckmann condensation is a β-keto ester enolate. A careful acidic workup (e.g., with dilute HCl) is required to protonate the enolate and yield the desired cyclic β-keto ester intermediate.
-
Data Table: Optimizing Dieckmann Condensation Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Base | K₂CO₃ | Sodium Hydride (NaH, 60% in oil) | K₂CO₃ is not strong enough to efficiently generate the required enolate. NaH is a powerful, non-nucleophilic base ideal for this transformation.[1] |
| Solvent | Technical Grade THF | Anhydrous THF (distilled from Na/benzophenone) | Moisture quenches the enolate intermediate, halting the cyclization.[1] |
| Atmosphere | Ambient Air | Dry Nitrogen or Argon | Prevents moisture and oxygen from interfering with the reaction. |
| Temperature | Room Temperature | Reflux (66 °C) | Increased temperature provides the activation energy needed to overcome the barrier to cyclization. |
Question 3: I'm having difficulty purifying the final this compound product. It streaks badly on my silica gel column.
Answer: This is a common issue when purifying heterocyclic compounds containing a basic pyridine nitrogen.
-
Causality: The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to strong adsorption, resulting in poor separation and significant tailing of the product spot on TLC and broad peaks during column chromatography.[1]
-
Troubleshooting & Optimization:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in your ethyl acetate/hexane eluent system is sufficient to dramatically improve peak shape.[1]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel. Alternatively, reversed-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) may provide better separation.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be an excellent and scalable purification method. Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexane, isopropanol) to find conditions that yield high-purity crystals.
-
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocol: Cyclization and Decarboxylation
This protocol provides a detailed methodology for the final two steps of the synthesis, starting from the O-alkylated diester precursor, ethyl 2-((pyridin-3-yl)oxy)acetate.
Materials:
-
Ethyl 2-((pyridin-3-yl)oxy)acetate (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl), 6M solution
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part A: Intramolecular Dieckmann Condensation
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium hydride (1.2 eq.) to the flask. Carefully wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane via cannula. Add anhydrous toluene to the washed NaH.
-
Substrate Addition: Dissolve ethyl 2-((pyridin-3-yl)oxy)acetate (1 eq.) in anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction by TLC (e.g., using 30% EtOAc in Hexane + 0.5% Et₃N) until the starting material is no longer visible (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of water until gas evolution ceases.
Part B: Hydrolysis and Decarboxylation
-
Acidification: To the quenched reaction mixture, add 6M HCl solution dropwise at 0 °C until the aqueous layer is strongly acidic (pH ~1-2).
-
Heating: Heat the biphasic mixture to 80 °C and stir vigorously for 2-4 hours to facilitate both hydrolysis of the ester and decarboxylation. Monitor the disappearance of the β-keto ester intermediate by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the aqueous layer by adding 10% NaOH solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine, or by recrystallization as determined previously.
References
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]
-
A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. [Link]
Sources
Technical Support Center: Purification of Furo[2,3-c]pyridin-3(2H)-one
Welcome to the technical support center for the purification of Furo[2,3-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this heterocyclic compound.
Introduction
This compound is a heterocyclic scaffold of interest in medicinal chemistry. Achieving high purity of this compound is critical for its subsequent use in drug discovery and development pipelines, as impurities can confound biological data and lead to misleading structure-activity relationships (SAR). This guide provides practical, field-proven insights into the common purification techniques for this compound, focusing on troubleshooting common issues and ensuring the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Q1: I'm observing significant peak tailing during silica gel column chromatography of my this compound. How can I resolve this?
A: Peak tailing is a frequent challenge when purifying pyridine-containing compounds on silica gel.[1] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the surface of the silica gel.[1]
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction leads to a slow dissociation of the analyte from the stationary phase, resulting in a "tailing" effect on the elution profile.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase.[1] TEA is a stronger base than pyridine and will preferentially interact with the silanol groups, effectively masking them and allowing your compound to elute more symmetrically.
-
Ammonia: For less basic derivatives, adding a few drops of a concentrated ammonia solution to the mobile phase can also be effective.[1]
-
-
Alternative Stationary Phases: If modifying the mobile phase does not sufficiently resolve the issue, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Reverse-Phase Chromatography (C18): For more polar this compound derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.[1]
-
Q2: My compound appears to be degrading on the silica gel column, leading to low recovery. What can I do?
A: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
Causality: The acidic protons on the silica surface can catalyze decomposition pathways, particularly for molecules with acid-labile functional groups.
Solutions:
-
TLC Stability Test: Before committing to a large-scale column, perform a stability test on a TLC plate. Spot your crude material on a silica gel TLC plate and let it sit for a couple of hours before developing it. If you observe streaking or the appearance of new spots, your compound is likely unstable on silica.
-
Deactivated Silica Gel: You can prepare a less acidic stationary phase by "deactivating" the silica gel. This is done by adding a controlled amount of water to the dry silica gel and mixing thoroughly.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash column chromatography with a slightly more polar solvent system than what is typically used for standard gravity chromatography to expedite the elution process.
-
Alternative Purification Method: If degradation is severe, consider recrystallization as an alternative primary purification technique.
Recrystallization Issues
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling process is too rapid.[2]
Causality: The formation of a supersaturated solution at a temperature higher than the compound's melting point will cause it to separate as a liquid. Rapid cooling can also prevent the orderly arrangement of molecules into a crystal lattice, leading to the formation of an amorphous oil.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can facilitate slow cooling. Do not place the flask directly in an ice bath until crystal formation is well established at room temperature.[1]
-
Dilute the Solution: If the solution is too concentrated, the compound may be more prone to oiling out. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.[1]
-
Solvent System Optimization: The choice of solvent is crucial. You may need to screen a wider range of solvents or solvent pairs. For this compound, which possesses both a lactone and a pyridine moiety, consider the following solvent systems:
Q4: I am getting a very low yield after recrystallization. What are the likely causes?
A: Low recovery from recrystallization can stem from several factors.
Causality: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Conversely, premature crystallization during a hot filtration step can lead to product loss.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding the solvent in small portions is a good practice.
-
Prevent Premature Crystallization: If a hot filtration step is necessary to remove insoluble impurities, ensure that the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Cooling Temperature: Ensure that you have allowed sufficient time for crystallization to complete at room temperature before cooling further in an ice bath.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization to recover more material.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for silica gel chromatography of this compound?
A: Based on the purification of the closely related Furo[2,3-c]pyridine, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.[4] We recommend starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity. For a derivative, 7-Methoxyfuro[2,3-c]pyridine, a mobile phase of Hexane and Ethyl Acetate with a target Rf of 0.2-0.3 on TLC is suggested.[5]
Q2: How can I effectively monitor the progress of my column chromatography?
A: Thin-layer chromatography (TLC) is the most effective way to monitor your column.[6][7] Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard if available. Visualize the spots under a UV lamp. Combine the fractions that contain only your desired product.
Q3: What are some potential impurities I should be aware of from the synthesis of this compound?
A: While specific impurities will depend on the synthetic route, common impurities in the synthesis of related heterocyclic compounds can include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as N-alkylation if the synthesis involves alkylating a hydroxyl group on a pyridine ring.[6]
-
Reagents and catalysts used in the reaction.
Q4: What analytical techniques should I use to confirm the purity of my final product?
A: A combination of analytical techniques is recommended to confirm both the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and may require optimization.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[5] If peak tailing is observed, add 0.5% triethylamine to the solvent system.[1]
-
Column Preparation:
-
Select an appropriately sized column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[5]
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed without air bubbles.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[1][5]
-
Carefully add this powder to the top of the packed column.[1][5]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase based on the separation observed on TLC.[6]
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Confirm the identity and purity using NMR and MS.
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for similar structures include ethanol/water and ethyl acetate/hexanes.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Technique | Stationary Phase | Recommended Mobile Phase/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate gradient | Add 0.1-1% Triethylamine to mitigate peak tailing.[1] |
| Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate gradient | Good alternative for basic compounds to avoid degradation.[1] | |
| Recrystallization | N/A | Ethanol/Water | Good for moderately polar compounds. |
| N/A | Ethyl Acetate/Hexanes | Effective for a wide range of polarities.[3] | |
| N/A | Acetone/Hexanes | Another versatile solvent pair.[3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
- Gao, C., Yan, Z., Li, G., & An, L. (n.d.).
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
- University of Rochester. (n.d.).
- Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- BenchChem. (2025).
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Technical Support Center: Regioselectivity in Furopyridine Functionalization
Welcome to the technical support guide for navigating the complexities of furopyridine functionalization. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging heterocyclic scaffold. The unique electronic nature of the furopyridine core, stemming from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, often leads to significant regioselectivity issues.[1] This guide provides in-depth, troubleshooting advice in a direct question-and-answer format to address specific experimental challenges.
Section 1: Foundational Principles of Furopyridine Reactivity
Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic properties of the furopyridine system. There are six possible isomers, which can be broadly categorized as quinoline analogues ([b]-fused systems) and isoquinoline analogues ([c]-fused systems).[2] The interplay between the π-excessive furan and the π-deficient pyridine dictates the preferred sites of reaction.[1][2]
-
Electron-Rich Furan Ring: Generally more susceptible to electrophilic attack.[1]
-
Electron-Deficient Pyridine Ring: Prone to nucleophilic attack and metalation at positions ortho to the nitrogen atom.[1][3]
This dichotomy is the primary source of regioselectivity challenges. The following sections will address common problems encountered during specific functionalization reactions.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. However, on furopyridines, predicting the outcome can be difficult.
Q1: My halogenation/nitration reaction is giving me a mixture of isomers on the furan and pyridine rings. How can I control the regioselectivity?
A1: This is a classic problem arising from the competing reactivities of the two rings. The pyridine nitrogen can also be protonated under acidic conditions (e.g., nitration, sulfonation), which further deactivates the pyridine ring towards electrophilic attack and can complicate the reaction.[4][5]
Causality and Strategy:
The key is to modulate the electronic character of the substrate or choose a reagent that exhibits a strong preference for one ring system over the other.
-
Furan-Selective Halogenation: The electron-rich furan ring is the kinetically favored site for many electrophilic additions, such as bromination and nitration.[2][6] To favor furan functionalization, use milder conditions. For example, using N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures can favor halogenation on the furan ring.
-
Pyridine-Selective Halogenation: Direct electrophilic halogenation on the pyridine ring is often challenging due to the deactivating effect of the nitrogen atom.[4][7] To achieve this, you can employ a strategy of temporary dearomatization of the pyridine ring, which transforms it into a more electron-rich enamine-type intermediate that readily undergoes electrophilic substitution.[8][9]
Troubleshooting Workflow for Electrophilic Aromatic Substitution:
Caption: Decision workflow for improving regioselectivity in EAS.
Section 3: Directed ortho-Metalation (DoM) and Lithiation Issues
Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of pyridines.[10] However, its application to furopyridines can be complex.
Q2: I am attempting a Directed ortho-Metalation (DoM) on my furopyridine, but I'm getting low yields and/or the wrong regioisomer. What's going wrong?
A2: Low yields or incorrect regioselectivity in DoM of furopyridines can stem from several factors, including the choice of base, the directing group's efficacy, and competing lithiation on the furan ring. The pyridine nitrogen itself can act as a directing group, but this often leads to functionalization at the C2 position.[11]
Causality and Strategy:
The success of DoM hinges on the ability of a directing metalation group (DMG) to coordinate with the organolithium reagent, directing deprotonation to the adjacent ortho-position.[12][13]
-
Strong vs. Weak Directing Groups: The strength of the directing group is paramount. Strong DMGs like amides or O-carbamates will typically outperform weaker ones like methoxy groups.[14][15]
-
Choice of Lithiating Agent: Standard bases like n-butyllithium (n-BuLi) can sometimes add to the C=N bond of the pyridine ring.[12] Using a hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this side reaction.[12]
-
Competing Furan Lithiation: The acidic protons on the furan ring can also be abstracted, leading to a mixture of lithiated species. A detailed study on furo[3,2-b]pyridines demonstrated that successive regioselective lithiations can be achieved to fully functionalize the molecule.[16]
Experimental Protocol: Regioselective Lithiation of Furo[3,2-b]pyridine [16]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the furo[3,2-b]pyridine substrate in anhydrous THF and cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Common Directing Groups and Their Relative Strengths in DoM [15]
| Directing Group (DMG) | Relative Strength | Typical Position Directed |
| -CONR₂ | Strong | ortho |
| -SO₂NR₂ | Strong | ortho |
| -OCONEt₂ | Strong | ortho |
| -OMe | Moderate | ortho |
| -CH₂NR₂ | Moderate | ortho |
| -F, -Cl | Weak | ortho |
Section 4: C-H Activation Challenges
Direct C-H activation offers an atom-economical approach to functionalization, but controlling regioselectivity on aza-fused heterocycles is a significant hurdle.[3]
Q3: My palladium-catalyzed C-H arylation is giving poor regioselectivity. How can I direct the functionalization to a specific C-H bond on the pyridine ring?
A3: Achieving regioselectivity in C-H functionalization of furopyridines is challenging due to the presence of multiple C-H bonds with similar reactivities.[1] The outcome is highly dependent on the catalyst, directing group (if any), and reaction conditions.[1][17]
Causality and Strategy:
The regioselectivity of C-H activation can be controlled by several factors:
-
Inherent Electronic Bias: The electron-deficient nature of the pyridine ring generally favors functionalization at the C2 and C4 positions in the absence of a directing group.[11]
-
Steric Hindrance: Bulky substituents on the furopyridine or the coupling partner can influence the site of functionalization. For instance, selective C7 arylation has been achieved using a highly sterically hindered bromoarene.[1][17]
-
Directing Groups: The most reliable way to control regioselectivity is by installing a directing group that coordinates to the metal catalyst and directs it to a specific C-H bond.[1]
Caption: Key factors governing regioselectivity in furopyridine C-H functionalization.[1]
Section 5: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for forming C-C bonds.[18] However, issues can arise when using halo-furopyridine substrates.
Q4: My Suzuki coupling of a bromo-furopyridine is sluggish and gives low yields. What are the likely causes?
A4: Low yields in Suzuki couplings involving furopyridines are often attributed to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, which can interfere with the catalytic cycle.[1] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[1]
Troubleshooting Workflow for Low Yield in Cross-Coupling:
Caption: A diagnostic workflow for troubleshooting low yields in Suzuki cross-coupling reactions of furopyridines.[1]
Key Considerations for Optimization:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the reductive elimination step and mitigate catalyst inhibition by the pyridine nitrogen.
-
Base and Solvent: The choice of base and solvent system is critical. A thorough screening of conditions is often necessary to find the optimal combination for a specific substrate.
-
Alternative Boron Reagents: In some cases, using potassium trifluoroborates or boronate esters in place of boronic acids can lead to improved results.[19]
References
-
Serradeil, F., et al. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. PubMed. Available at: [Link]
-
Shutske, G. M. (1987). Furopyridines. Synthesis and properties. Semantic Scholar. Available at: [Link]
-
Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]
-
Various Authors. (2024). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. Available at: [Link]
-
Kostar, A. A., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. Available at: [Link]
-
AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Available at: [Link]
-
Maity, P., et al. C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Various Authors. C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
A. El-Mekabaty, et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Majumdar, K. C. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
Snieckus, V. Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Available at: [Link]
-
Myers, A. G. Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Kumar, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link]
-
Kondrashov, M., et al. (2016). Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine. PubMed. Available at: [Link]
-
Various Authors. Directed ortho‐metalation and functionalization of various nitrogen based phosphorodiamidates, followed by amination with R2NMgCl ⋅ LiCl reagents. ResearchGate. Available at: [Link]
-
Van der Eycken, J., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry - The Mystery of Molecules. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
-
Van der Eycken, J., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2021). 11.7: Heterocyclic Amines. LibreTexts. Available at: [Link]
-
G. Berionni, et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Wikipedia. Available at: [Link]
-
Various Authors. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]
-
Al-Abdullah, E. S. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]
-
Various Authors. (2017). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science. Available at: [Link]
-
Various Authors. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
-
Various Authors. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Available at: [Link]
-
Various Authors. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... ResearchGate. Available at: [Link]
-
Various Authors. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Various Authors. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. Available at: [Link]
-
Various Authors. (2002). Investigation into factors influencing stereoselectivity in the reactions of heterocycles with donor-acceptor-substituted rhodium carbenoids. PubMed. Available at: [Link]
-
Various Authors. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]
-
Various Authors. Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Various Authors. (2021). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry. Available at: [Link]
-
The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Química Orgánica. pyridine lithiation. Química Orgánica. Available at: [Link]
-
Wikipedia. Regioselectivity. Wikipedia. Available at: [Link]
-
Various Authors. Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. Available at: [Link]
-
Organic Chemistry. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Available at: [Link]
-
Various Authors. Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. ResearchGate. Available at: [Link]
-
Various Authors. Halogenation of Unsaturated Amides: Synthesis of Halogenated (Spiro)Oxazolines. Chemistry – An Asian Journal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Furopyridines. Synthesis and properties | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Furo[2,3-c]pyridin-3(2H)-one Stability and Handling
Welcome to the technical support center for furo[2,3-c]pyridin-3(2H)-one and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols to help you ensure the integrity of your results.
The this compound core is a key pharmacophore in many biologically active molecules. Understanding its stability profile is critical for the successful development of new therapeutics. This guide is designed to provide you with the knowledge and tools to confidently handle these compounds in your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about the stability of this compound.
Q1: What are the primary drivers of degradation for this compound?
A1: The this compound scaffold contains several functional groups that can be susceptible to degradation under certain conditions. The primary drivers of degradation are:
-
Hydrolysis: The lactam (cyclic amide) bond in the pyridinone ring is susceptible to hydrolysis under both acidic and basic conditions. This will lead to the opening of the ring and the formation of a carboxylic acid and an amine.
-
Oxidation: The furan ring is electron-rich and can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV and visible light, which can lead to complex degradation pathways.
Q2: How stable is this compound in common laboratory solvents?
A2: In general, this compound is stable in common organic solvents such as DMSO, DMF, and alcohols for short-term storage and use in experiments. However, for long-term storage, it is recommended to store the compound as a dry powder at low temperatures. When in solution, it is best to prepare fresh solutions for each experiment to minimize the risk of degradation.
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products will depend on the specific stress conditions. Under hydrolytic conditions, the primary degradation product is likely to be the ring-opened amino acid. Under oxidative conditions, a variety of products can be formed, including epoxides and ring-cleavage products of the furan moiety. Photodegradation can lead to a complex mixture of products.
Q4: How can I monitor the stability of my this compound derivative?
A4: The most effective way to monitor the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating method is one that can separate the parent compound from all of its degradation products.
Troubleshooting Guide
Encountering stability issues can be a significant challenge in any research project. This troubleshooting guide is designed to help you identify and resolve common problems.
Issue 1: Loss of compound potency or activity over time.
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze a freshly prepared solution of your compound by HPLC to confirm its purity. Compare this to the aged solution that is showing reduced activity.
-
Optimize Storage Conditions: If degradation is confirmed, switch to storing the compound as a dry powder at -20°C or -80°C. Prepare fresh solutions immediately before use.
-
Evaluate Solvent Effects: If you must store solutions, consider using a less reactive solvent. For example, if you are using methanol, try switching to DMSO or acetonitrile.
-
Issue 2: Appearance of new peaks in your HPLC chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the New Peaks: If you have access to LC-MS, try to identify the mass of the new peaks. This can provide clues about the degradation pathway.
-
Perform a Forced Degradation Study: A forced degradation study can help you to systematically identify the conditions that are causing the degradation. This will also help you to confirm that your analytical method is stability-indicating.
-
Modify Your Experimental Conditions: Once you have identified the cause of the degradation, you can modify your experimental conditions to avoid it. For example, if the compound is light-sensitive, protect your samples from light.
-
Experimental Protocols
Here are detailed protocols for performing a forced degradation study and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all samples by HPLC, along with a control sample (the stock solution stored under normal conditions).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method that can separate the parent compound from its degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance, and/or MS.
Procedure:
-
Inject the Control Sample: Inject the undegraded sample to determine the retention time of the parent compound.
-
Inject the Stressed Samples: Inject the samples from the forced degradation study.
-
Evaluate Peak Separation: Examine the chromatograms to see if the degradation products are well-separated from the parent peak and from each other.
-
Optimize the Method: If separation is not adequate, adjust the gradient, flow rate, or mobile phase composition. You may also need to try a different column chemistry (e.g., a phenyl-hexyl column).
-
Validate the Method: Once you have a method that provides good separation, you will need to validate it according to ICH guidelines to ensure that it is accurate, precise, and robust.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of the this compound core under different stress conditions.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting stability issues with this compound.
Technical Support Center: Byproduct Formation in Furo[2,3-c]pyridin-3(2H)-one Reactions
Welcome to the Technical Support Center for the synthesis of Furo[2,3-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important heterocyclic scaffold. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting strategies and detailed experimental protocols to help you optimize your reactions and achieve higher yields of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared through a synthetic route involving the O-acylation of 3-hydroxypyridine with a malonic ester derivative, followed by intramolecular cyclization and decarboxylation.
Issue 1: Low Yield in the Initial O-Acylation Step and Formation of an N-Acylated Isomer.
Question: I am attempting to synthesize diethyl 2-(pyridin-3-yloxy)malonate by reacting 3-hydroxypyridine with diethyl malonate (or a derivative like diethyl ethoxymethylenemalonate), but I am observing a low yield of the desired O-acylated product and the formation of a significant amount of a byproduct. How can I improve the selectivity and yield?
Answer:
This is a classic challenge involving the ambident nucleophilicity of 3-hydroxypyridine. The pyridine nitrogen can compete with the hydroxyl group for the acylating agent, leading to the formation of an undesired N-acylated byproduct. The key to resolving this is to control the reaction conditions to favor O-acylation over N-acylation.[1][2]
Causality and Mechanistic Insight:
3-Hydroxypyridine exists in equilibrium with its pyridone tautomer. While the hydroxyl form is necessary for O-acylation, the nitrogen atom of the pyridine ring is also nucleophilic. The reaction conditions, particularly the choice of base and solvent, can significantly influence the site of acylation.[1]
Troubleshooting Protocol:
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is generally preferred to deprotonate the hydroxyl group, making it a more potent nucleophile. However, a very strong base might also increase the nucleophilicity of the pyridine nitrogen.
-
Recommended: Potassium carbonate (K₂CO₃) is a good starting point as a moderately strong base. Sodium hydride (NaH) can also be effective, but care must be taken to avoid an excess, which could promote N-acylation.
-
-
Solvent Selection: The solvent can influence the reactivity of the nucleophilic sites.
-
Recommended: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can facilitate the O-acylation by solvating the cation of the base and leaving the alkoxide more reactive.
-
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity. Start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Order of Addition: Adding the acylating agent slowly to a pre-formed mixture of 3-hydroxypyridine and the base can help to maintain a low concentration of the electrophile, favoring the more reactive nucleophile (the alkoxide).
Table 1: Recommended Starting Conditions for O-Acylation
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Moderately strong, favors O-acylation. |
| Solvent | Anhydrous DMF | Polar aprotic, enhances alkoxide reactivity. |
| Temperature | Room Temperature | Improves selectivity. |
| Acylating Agent | Diethyl bromomalonate | Good electrophile for this reaction. |
Diagram 1: Competing O- vs. N-Acylation Pathways
Caption: Competing reaction pathways for the acylation of 3-hydroxypyridine.
Issue 2: Incomplete Intramolecular Cyclization and/or Hydrolysis of the Malonate Ester.
Question: I have successfully synthesized diethyl 2-(pyridin-3-yloxy)malonate, but the subsequent base-catalyzed intramolecular cyclization to form the this compound is not proceeding to completion, or I am observing byproducts that appear to be from the hydrolysis of the ester groups. What are the likely causes and solutions?
Answer:
The intramolecular cyclization, a Dieckmann-type condensation, is a critical step that is highly sensitive to reaction conditions. Incomplete cyclization and hydrolysis are common issues that can be addressed by careful selection of the base, solvent, and temperature, as well as ensuring strictly anhydrous conditions.[3][4]
Causality and Mechanistic Insight:
The cyclization is initiated by the deprotonation of the α-carbon of the malonate moiety, which then attacks one of the ester carbonyls. The presence of water can lead to the hydrolysis of the ester groups to the corresponding carboxylic acids, which will not cyclize under these conditions. A weak base or insufficient temperature may result in incomplete reaction.
Troubleshooting Protocol:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents.
-
Choice of Base: A strong, non-nucleophilic base is required to efficiently generate the enolate for cyclization.
-
Recommended: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or toluene are commonly used. Potassium tert-butoxide (t-BuOK) is also an excellent choice.
-
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing in THF or toluene is a good starting point. Monitor the reaction by TLC to avoid decomposition at prolonged high temperatures.
-
Work-up Procedure: The work-up should be performed carefully to avoid hydrolysis of the product. Acidic work-up should be done at low temperatures.
Table 2: Troubleshooting Intramolecular Cyclization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Weak base, low temperature | Use a stronger base (NaH, t-BuOK). Increase reaction temperature. |
| Hydrolysis Byproducts | Presence of water | Ensure strictly anhydrous conditions (dry glassware, anhydrous solvents). |
| Complex Mixture | Base-induced decomposition | Monitor reaction by TLC and avoid prolonged reaction times at high temperatures. |
Diagram 2: Troubleshooting Logic for Intramolecular Cyclization
Caption: Troubleshooting flowchart for the intramolecular cyclization step.
Issue 3: Difficulty with the Final Decarboxylation Step.
Question: After the cyclization, I am having trouble with the final hydrolysis and decarboxylation step to get to the this compound. The reaction is either incomplete or I am getting a mixture of products. What should I do?
Answer:
The final step of saponification of the ester followed by decarboxylation can be tricky. Incomplete hydrolysis, harsh conditions leading to ring opening, or incomplete decarboxylation are common pitfalls.
Causality and Mechanistic Insight:
The β-keto ester formed after cyclization needs to be hydrolyzed to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating. If the hydrolysis is incomplete, the ester will not decarboxylate. Conversely, excessively harsh acidic or basic conditions during hydrolysis can potentially lead to the degradation of the furo[2,3-c]pyridine ring system.
Troubleshooting Protocol:
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Refluxing with aqueous HCl or HBr is a common method. Start with a moderate concentration (e.g., 3-6 M) and monitor the reaction by TLC until the ester starting material is consumed.
-
Basic Hydrolysis (Saponification): Treatment with aqueous NaOH or KOH followed by acidic workup. Be cautious with temperature and reaction time to avoid ring degradation.
-
-
Decarboxylation:
-
Thermal Decarboxylation: After hydrolysis and neutralization, gentle heating of the reaction mixture is often sufficient to induce decarboxylation. The evolution of CO₂ gas is an indicator of the reaction proceeding.
-
Monitoring: Monitor the decarboxylation by TLC, looking for the disappearance of the β-keto acid intermediate and the appearance of the final product.
-
-
Purification: The final product can often be purified by recrystallization or silica gel chromatography.
Table 3: Common Byproducts and Their Identification
| Byproduct | Potential Origin | Identification by Mass Spectrometry (MS) | Identification by ¹H NMR Spectroscopy |
| N-Acylated Pyridinium Salt | Competing N-acylation | M+ corresponding to the N-acylated product. | Characteristic downfield shift of pyridine protons. |
| Pyridin-3-yloxy)malonic acid | Incomplete cyclization/hydrolysis | M+ corresponding to the dicarboxylic acid. | Absence of ethyl ester signals, presence of a broad carboxylic acid proton signal. |
| 2-(Pyridin-3-yloxy)acetic acid | Hydrolysis and decarboxylation of one ester group | M+ corresponding to the mono-acid. | Singlet for the methylene protons adjacent to the carbonyl group. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(pyridin-3-yloxy)malonate
-
To a stirred suspension of 3-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (10 mL per gram of 3-hydroxypyridine) at room temperature, add diethyl bromomalonate (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Intramolecular Cyclization and Decarboxylation to this compound
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add a solution of diethyl 2-(pyridin-3-yloxy)malonate (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the cyclization is complete (disappearance of starting material), cool the reaction mixture to room temperature and carefully add concentrated HCl until the pH is acidic.
-
Gently heat the acidic mixture to effect decarboxylation, monitoring for the cessation of gas evolution and by TLC for the formation of the final product.
-
Cool the reaction mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
References
- Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
- Sliwa, H. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
- Langer, P. (2001).
- Karlsson, J., & Luthman, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 572–614.
- Patai, S. (n.d.).
- Shiotani, S., & Morita, H. (1982). Furopyridines. I. Synthesis of furo[2,3-c]pyridine. Journal of Heterocyclic Chemistry, 19(5), 1207–1209.
- Brainly.in. (2021).
- Chemistry Stack Exchange. (n.d.).
- Shrestha, B., & Klumpp, D. A. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. The Journal of Organic Chemistry, 72(5), 1849–1852.
- Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary.
- Singh, R. P., & Lown, J. W. (2000). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14199080, this compound.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazinones.
- MDPI. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
- Semantic Scholar. (n.d.). Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity.
Sources
Technical Support Center: Furo[2,3-c]pyridin-3(2H)-one Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Furo[2,3-c]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important heterocyclic scaffold from bench-scale to larger-scale production. Furo[2,3-c]pyridines are key core structures in many bioactive molecules, including potent HIV-1 protease inhibitors.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of process chemistry and safety.
Troubleshooting Guide: From Bench to Bulk
Transitioning a synthesis to a larger scale often introduces challenges not observed at the lab bench.[2][3] This section addresses specific issues you may encounter during the scale-up of this compound synthesis.
Issue 1: Decreased Yield and Stalled Reaction
Symptoms:
-
The reaction fails to reach completion, even with extended reaction times.
-
Overall isolated yield is significantly lower than in small-scale runs.
-
In-process controls (e.g., TLC, LC-MS) show a large amount of remaining starting material.
Potential Causes & Solutions:
-
Inefficient Mixing: What works in a round-bottom flask doesn't always translate to a large reactor. Poor agitation can lead to localized concentration gradients and temperature differences, hindering the reaction rate.[4]
-
Solution: Re-evaluate your agitation parameters. For stirred tank reactors, consider impeller design (e.g., axial vs. radial flow), agitation speed (RPM), and the position of the impeller. The goal is to ensure homogeneity throughout the reaction mass. As a rule of thumb, for a batch reactor, the reaction half-life should be significantly longer than the mixing time to ensure the chemistry is not limited by mixing.[4]
-
-
Mass and Heat Transfer Limitations: As the volume of a reaction increases, the surface-area-to-volume ratio decreases dramatically.[3][5] This makes it harder to control the temperature, especially for exothermic or endothermic steps.
-
Solution: Monitor the internal reaction temperature using a thermocouple probe, not just the jacket temperature.[6] For exothermic steps, a slow, controlled addition of the limiting reagent is critical. You may need to upgrade your reactor's heating/cooling system or dilute the reaction mixture to manage the thermal load.[5][6]
-
-
Reagent Quality and Stoichiometry: The purity and reactivity of bulk reagents can differ from the small, purified batches used in discovery labs.
-
Solution: Qualify all new batches of raw materials. Perform a small-scale test run with the new materials to confirm consistent performance. Adjust stoichiometry if necessary based on the purity of the bulk reagents.
-
Issue 2: Altered Impurity Profile
Symptoms:
-
New, significant impurities are observed in the crude product that were minor or absent in lab-scale batches.
-
The final product fails to meet purity specifications after standard purification.
Potential Causes & Solutions:
-
Runaway Reactions or "Hot Spots": Poor heat transfer can lead to localized overheating, causing thermal degradation of starting materials, intermediates, or the product, thereby generating new impurities.[6]
-
Solution: Implement stricter temperature controls as mentioned above. A thorough process hazard analysis (PHA) should be conducted before scale-up to identify potential thermal hazards.[2] Consider using modeling techniques like Computational Fluid Dynamics (CFD) to predict temperature distributions within the reactor.[2]
-
-
Changes in Reaction Kinetics: At scale, even minor side reactions that were previously negligible can become significant due to longer reaction times or temperature variations.[5]
-
Solution: Re-optimize the reaction conditions at the pilot scale. A Design of Experiments (DoE) approach can efficiently map the reaction space to identify conditions that minimize impurity formation while maximizing yield.[2]
-
-
Extended Work-up and Isolation Times: Larger batches take longer to process (quench, extract, crystallize), exposing the product and intermediates to potentially harsh conditions for extended periods.
-
Solution: Streamline the work-up procedure. For example, consider using a filter reactor to telescope steps and minimize transfers. Evaluate the stability of your product in the work-up solvents and conditions over time.
-
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
The product fails to crystallize or precipitates as an oil.
-
Filtration is extremely slow or clogged.
-
Chromatography is no longer a viable purification method at scale.
Potential Causes & Solutions:
-
Supersaturation and Crystallization Issues: The cooling profile and solvent composition are critical for successful crystallization. Rapid, uncontrolled cooling on a large scale can lead to oiling out or the formation of fine particles that are difficult to filter.
-
Solution: Develop a controlled cooling profile. Seeding the crystallization with a small amount of pure product can be highly effective. Conduct solubility studies to define the optimal anti-solvent ratio and temperature range for crystallization.
-
-
Physical Form of the Product: Changes in reaction or work-up conditions can alter the crystal habit (morphology) of the product, impacting its filtration and handling characteristics.
-
Solution: Characterize the solid-state properties of your product (e.g., using microscopy, DSC, PXRD). If you have an inconsistent crystal form, re-develop the crystallization protocol to target a specific, more robust polymorph.
-
-
Impurity Effects: Certain impurities can act as crystallization inhibitors.
-
Solution: Identify and quantify the key impurities. If an impurity is hindering crystallization, you may need to introduce an additional purification step before the final isolation, such as a carbon treatment or a re-slurry in a different solvent system.
-
Scale-Up Workflow Visualization
The following diagram illustrates a typical workflow for scaling up the synthesis of this compound, emphasizing critical decision points.
Caption: A phased approach to chemical process scale-up.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route for the Furo[2,3-c]pyridine core is most amenable to scale-up?
While several routes exist, those that avoid hazardous reagents, extreme temperatures, or high-pressure conditions are generally preferred.[1] For instance, multi-component reactions or palladium-catalyzed cyclizations from functionalized pyridines can be robust.[1][7] A key consideration is the availability and cost of the starting materials at a commercial scale. A route starting from a known piperidinone, for example, might be advantageous if the starting material is readily available.[1][8]
Q2: What are the primary safety concerns when handling pyridine-based heterocycles at scale?
Pyridine and its derivatives can be flammable, toxic, and harmful to the environment.[9] When constructing the pyridine ring, reagents like hydrazine or hydroxylamine may be used, which have their own significant hazards; concentrated hydroxylamine can be explosive, and hydrazine is a suspected carcinogen that can decompose violently.[10] A thorough risk assessment is mandatory.[6] Key safety measures include:
-
Engineering Controls: Using closed systems, fume hoods, and ensuring adequate ventilation.[9]
-
Personal Protective Equipment (PPE): Appropriate gloves, eye protection, and respiratory protection.
-
Static Discharge Prevention: Grounding and bonding of all equipment, especially during solvent transfers.[9]
-
Emergency Planning: Having appropriate quench protocols and spill kits readily available.
Q3: How do I choose the right solvent system for scale-up?
The ideal solvent system should balance reaction performance with safety, environmental, and practical considerations.
| Parameter | Good Choice for Scale-Up | Poor Choice for Scale-Up |
| Boiling Point | Moderate (60-120 °C) for easy removal | Very low (e.g., DCM, Ether) or very high (e.g., DMSO, NMP) |
| Safety | High flash point, low toxicity (e.g., 2-MeTHF, Toluene) | Flammable, carcinogenic (e.g., Benzene), forms peroxides (e.g., Ether, THF) |
| Work-up | Immiscible with water, easily separated | Forms azeotropes, difficult to separate from product |
| Environmental | Recyclable, biodegradable | Halogenated, high environmental impact |
Q4: What is the most critical parameter to monitor during the reaction?
Temperature. Almost all reaction issues at scale can be traced back to inadequate temperature control.[6] A runaway reaction is a significant safety hazard that can result from a positive feedback loop where an increasing reaction rate generates more heat, further increasing the rate.[6][11] Continuous monitoring of the internal batch temperature is non-negotiable.
Troubleshooting Decision Tree
If you encounter a problem during scale-up, use this decision tree to help diagnose the root cause.
Caption: A diagnostic flowchart for scale-up issues.
References
- The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Available from: https://www.optimation.com/blog/the-ultimate-chemical-manufacturing-scale-up-checklist
- Katritzky, A. R., & Lagowski, J. M. (2024). Heterocyclic Chemistry. Staff.ces.funai.edu.ng. Available from: http://www.staff.ces.funai.edu.ng/vufind/Record/43033/Details
- Safety Issues with Pyridine Ring Construction. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Available from: https://www.acs.org/content/dam/acsorg-sites/greenchemistry/migrated-assets/documents/reagent-guides/Pyridine-Ring-Synthesis.pdf
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. Handbook of heterocyclic chemistry. SciSpace. Available from: https://typeset.io/papers/handbook-of-heterocyclic-chemistry-2p5j2j2j
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Google Books. Available from: https://books.google.com/books/about/Handbook_of_Heterocyclic_Chemistry.html?id=v1zWTT3mGP4C
- Scale Up Safety. (2023). Stanford Environmental Health & Safety. Available from: https://ehs.stanford.edu/wp-content/uploads/Scale-Up-Safety_FINAL.pdf
- 8 Key Challenges To Pilot Plant Scale-Up. (2020). EPIC Systems Group. Available from: https://www.epicsysinc.com/blog/pilot-plant-scale-up
- Handbook of Heterocyclic Chemistry, 3e. Echo Point Books & Media. Available from: https://www.echopointbooks.com/products/handbook-of-heterocyclic-chemistry-3e
- Anizon, F., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 51(22), 7287-97. Available from: https://pubmed.ncbi.nlm.nih.gov/18956847/
- Heterocyclic Chemistry. Boyer Research Group. Available from: https://boyer.sites.grinnell.edu/wp-content/uploads/2021/08/Heterocyclic-Chemistry.pdf
- Troubleshooting Common Scale-Up Issues. Union Kitchen. Available from: https://unionkitchen.com/blog/troubleshooting-common-scale-up-issues
- Pyridine - Safety Data Sheet. Carl ROTH. Available from: https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMjN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzgxMDYxNDQ3OTgucGRmfDljYjI4Y2U5YjM5NjY2N2Y5ZjE3M2YwYjYwZWY1MmE5YjQyZDEzYjQzMzE0YjQ4ZTYwYmYwN2QzZGIxYmU5ZDI
- Reissig, H.-U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate. Available from: https://www.researchgate.
- Rules of Thumb: Scale-up. (2023). The Chemical Engineer. Available from: https://www.thechemicalengineer.
- Chang, M.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. Available from: https://www.researchgate.net/publication/271966579_ChemInform_Abstract_Synthesis_of_Furo23-cpyridine
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Available from: https://www.heterocycles.com/newlibrary/downloads/pdfs/21781/1889
- Introduction to Safety Summaries. American Chemical Society. Available from: https://www.acs.org/content/dam/acsorg-sites/acs-org-synched/documents/committees/chemical-safety/publications/1.3.1%20Introduction%20to%20Safety%20Summaries.pdf
- Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available from: https://ngdc.cncb.ac.cn/biogp/detail/BIOGP0000001031
- Gao, Y., et al. A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/A-facile-synthesis-of-polysubstituted-and-derivatives-Gao-Lam/823e20e8b2b6279930f781122a281c7f53a6f11c
- Abdelrazek, F. M., et al. (2006). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate. Available from: https://www.researchgate.
- Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953181/
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2016). RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra18000a
Sources
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Technical Support Center: Optimization of Furopyridinone Synthesis
Introduction
Welcome to the Technical Support Center for Furopyridinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis of furopyridinone scaffolds, a core motif in many biologically active compounds. The synthesis, while powerful, is sensitive to reaction parameters, and suboptimal conditions can often lead to challenges in yield, purity, and scalability.
This document provides in-depth, field-tested insights in a practical question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results. The primary focus will be on the widely used intramolecular Friedel-Crafts acylation approach for constructing the bicyclic core.
Section 1: General Reaction Overview & Mechanism
A prevalent and effective strategy for synthesizing the furopyridinone core involves the intramolecular cyclization of an N-acylamino acid precursor, such as an N-furoyl amino acid. This reaction is typically promoted by a strong acid catalyst, with Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) being a common and effective choice.[1][2]
The reaction proceeds via an intramolecular Friedel-Crafts acylation. The mechanism involves the activation of the carboxylic acid by the acidic medium to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich furan ring, leading to the formation of the new carbon-carbon bond and subsequent cyclization to form the furopyridinone scaffold.[3][4]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during furopyridinone synthesis.
FAQ 1: Low or No Product Yield
Question: I am consistently getting low yields or recovering only starting material. What are the most common causes and how can I improve the outcome?
Answer: Low conversion is a frequent challenge and often points to issues with reagents, reaction conditions, or substrate reactivity. A systematic approach is the most effective way to troubleshoot.[3]
Caption: A workflow for diagnosing the cause of low reaction yield.
Troubleshooting Steps:
-
Verify Catalyst Activity: Eaton's Reagent is highly hygroscopic. Moisture from glassware, solvents, or the atmosphere will rapidly deactivate it by hydrolyzing the phosphorus pentoxide.
-
Assess Reagent Purity and Anhydrous Conditions: Impurities in the N-furoyl amino acid precursor or residual water in the reaction solvent can inhibit the reaction.
-
Solution: Recrystallize or chromatograph the starting material if its purity is questionable. Use anhydrous grade solvents.
-
-
Optimize Reaction Temperature: The intramolecular Friedel-Crafts acylation requires sufficient thermal energy to overcome its activation barrier.
-
Check Substrate Electronics: The furan ring must be sufficiently electron-rich to act as a nucleophile. Strongly electron-withdrawing groups on the furan ring will deactivate it towards electrophilic substitution, potentially halting the reaction.[3]
-
Solution: If your substrate is highly deactivated, this synthetic route may not be viable. Consider alternative strategies or the synthesis of an analog with different electronics.
-
| Parameter | Problem | Suggested Solution | Rationale |
| Catalyst | Eaton's Reagent is old or has been exposed to air. | Use freshly prepared or a new bottle of Eaton's Reagent. | P₂O₅ is extremely hygroscopic; moisture deactivates the reagent.[1] |
| Temperature | Reaction is too cold, leading to no conversion. | Increase temperature in 10-20 °C increments (e.g., from RT to 80 °C). | Overcomes the activation energy barrier for the C-C bond formation.[3] |
| Substrate | Furan ring has strong electron-withdrawing groups. | This route may be unsuitable. Consider alternative cyclization strategies. | Deactivated rings are poor nucleophiles in Friedel-Crafts reactions.[3] |
| Solvent | Residual water in the solvent. | Use anhydrous grade solvents and handle under inert atmosphere. | Water quenches the Lewis acid catalyst and can hydrolyze intermediates.[3] |
FAQ 2: Poor Purity / Multiple Side Products
Question: My reaction works, but I get a complex mixture of products that is difficult to purify. What are the likely side reactions?
Answer: Formation of side products often results from incorrect stoichiometry, excessive temperatures, or substrate decomposition.
Common Side Reactions & Solutions:
-
Intermolecular Acylation: If the concentration of the starting material is too high, the electrophilic acylium ion can be intercepted by the furan ring of another molecule before it has a chance to cyclize intramolecularly. This leads to polymer or dimer formation.
-
Solution: Run the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly over a long period to a heated solution of the catalyst, keeping the instantaneous concentration of the starting material low.
-
-
Sulfonation: Methanesulfonic acid, a component of Eaton's Reagent, can act as a sulfonating agent at high temperatures, especially with activated aromatic rings.[2]
-
Solution: Keep the reaction temperature to the minimum required for efficient cyclization (typically ≤ 110 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to the harsh conditions.
-
-
Decomposition: The furan ring can be unstable under strongly acidic conditions, leading to ring-opening or charring, especially at elevated temperatures.[5]
-
Solution: Careful temperature control is critical. If decomposition is observed, attempt the reaction at a lower temperature for a longer duration.
-
| Side Product Type | Potential Cause | Suggested Solution | Rationale |
| Polymeric Material | High reaction concentration. | Use high-dilution conditions (slow addition of substrate). | Favors intramolecular cyclization over intermolecular side reactions. |
| Sulfonated Byproduct | Excessively high temperature (>120 °C). | Reduce reaction temperature; monitor closely to minimize reaction time. | Methanesulfonic acid can act as a sulfonating agent at high temperatures.[2] |
| Charring/Decomposition | Strong acidity and high temperature. | Lower the reaction temperature and/or shorten the reaction time. | The furan ring is sensitive to strongly acidic media.[5] |
FAQ 3: Purification & Characterization Challenges
Question: I've isolated a product, but the NMR spectrum is broad, and it streaks on TLC. What could be the issue?
Answer: This is a classic sign of keto-enol tautomerism. Furopyridinones bearing a hydroxyl group can exist in equilibrium with their pyridone tautomer. This equilibrium can be sensitive to the solvent and pH.
-
Hydroxy-furopyridine form: Aromatic, phenolic character.
-
Furopyridone form: Non-aromatic pyridone ring, amide-like character.
This dynamic equilibrium can lead to:
-
Broad NMR signals: Due to chemical exchange between the two forms on the NMR timescale.
-
TLC streaking: The two tautomers may have slightly different polarities and interconvert on the silica plate.
-
Difficult crystallization: The presence of two isomers in solution can inhibit the formation of a well-ordered crystal lattice.
Solutions:
-
NMR Analysis: Try acquiring the NMR spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) or at a different temperature to see if the equilibrium can be shifted or the exchange rate altered, potentially sharpening the signals.
-
Purification: If column chromatography is problematic, consider alternative purification methods like recrystallization from various solvents or preparative HPLC.
-
Derivatization: For characterization purposes, you can derivatize the hydroxyl group (e.g., methylation or acetylation). This "locks" the molecule into a single form, which simplifies purification and sharpens NMR spectra, confirming the core structure.
Section 3: Reference Experimental Protocol
This protocol describes the synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione , a representative furopyridinone, via intramolecular Friedel-Crafts acylation.
Reference: This protocol is adapted from the synthesis described in Int. J. Mol. Sci.2024 , 25(17), 9634.[1]
Step 1: Synthesis of N-(3-Furoyl)-L-leucine Precursor
-
To a solution of L-leucine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.2 eq.). Cool the mixture in an ice bath.
-
Slowly add a solution of 3-furoyl chloride (1.1 eq.) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and acidify with 1M HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure N-(3-furoyl)-L-leucine.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Prepare Eaton's Reagent: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, carefully and slowly add phosphorus pentoxide (P₂O₅, ~1 part by weight) to methanesulfonic acid (MeSO₃H, ~10 parts by weight). The dissolution is exothermic. Stir until a homogeneous solution is formed.
-
Heat the freshly prepared Eaton's Reagent to the target temperature (e.g., 110 °C).
-
Slowly add the N-(3-furoyl)-L-leucine (1.0 eq.) in portions over 30-60 minutes to the hot Eaton's Reagent.
-
Stir the reaction at 110 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the reaction. Caution: This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final furopyridinone product.
References
-
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(17), 9634. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]
-
El-borai, M. A., et al. (2023). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1183–1189. [Link]
-
Hassan, A. S., et al. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate and DFT studies. Journal of Petroleum Research and Studies. [Link]
-
Benoiton, N. L., & Chen, F. M. (1981). Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. International Journal of Peptide and Protein Research, 17(2), 197–211. [Link]
-
Shiraishi, T., & Shirokov, S. V. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 977. [Link]
-
Funel, J. A., & Abele, S. (2013). 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o118. [Link]
-
Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
-
ChemTube3D. (n.d.). Hydroxypyridine-Pyridone Tautomerism. [Link]
-
WuXi Biology. (n.d.). How about Tautomers?. [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
Sources
Technical Support Center: Spectroscopic Analysis of Furo[2,3-c]pyridin-3(2H)-one
Welcome to the technical support resource for the spectroscopic analysis of Furo[2,3-c]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this heterocyclic scaffold. Here, we address common challenges encountered during spectroscopic characterization (NMR, MS, IR) in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
Section 1: General Troubleshooting & Purity Assessment
Before delving into complex spectral interpretation, it's crucial to address the fundamentals of sample purity. Many spectroscopic "problems" are, in fact, sample problems.
Q1: My analytical data (NMR, LC-MS) is inconsistent across batches. Where should I start?
A1: Batch-to-batch inconsistency is often rooted in residual impurities from the synthesis.[1] this compound is commonly synthesized via multi-step pathways, introducing potential for various residual reagents and side-products.[2]
Expert Recommendation: A systematic approach to troubleshooting is the most effective.[1] Your first step should be a thorough assessment of sample purity using a primary chromatographic method like HPLC or UPLC, coupled with a mass spectrometer.
Workflow for Purity Assessment
Caption: General troubleshooting workflow for inconsistent data.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Common Examples | Typical ¹H NMR Signature |
|---|---|---|
| Starting Materials | N-benzenesulfonylpiperidin-4-one derivatives | Complex aromatic signals (~7.5-8.0 ppm), aliphatic signals.[2] |
| Reagents | t-BuOK (tert-Butoxide) | Singlet at ~1.3 ppm (tert-butyl group). |
| Solvents | Ethyl Acetate (EtOAc) | Quartet at ~4.1 ppm, triplet at ~1.2 ppm.[3] |
| Dichloromethane (DCM) | Singlet at ~5.3 ppm.[4] |
| | Tetrahydrofuran (THF) | Multiplets at ~3.7 and ~1.8 ppm.[4] |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.[5] However, its complexity can present challenges.
Q2: The signals in my ¹H NMR spectrum are broad or poorly resolved. What's happening?
A2: Peak broadening can be caused by several factors, ranging from sample preparation to molecular dynamics.[3]
Immediate Checks (The "Quick Fix"):
-
Concentration: Highly concentrated samples can lead to viscosity-related broadening. Dilute your sample.
-
Solubility: Ensure your compound is fully dissolved. Undissolved microscopic particles disrupt magnetic field homogeneity. Try gently warming the sample or sonicating.
-
Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a critical step.[6]
Deeper Dive & Causality:
-
Chemical Exchange: The (2H) in the compound name indicates a lactam tautomer. The N-H proton can undergo chemical exchange with trace amounts of water or other exchangeable protons in the sample, leading to signal broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron from a spatula) can cause significant line broadening. Ensure glassware is scrupulously clean.
Protocol for Addressing Exchangeable Protons:
-
Acquire Standard Spectrum: Dissolve ~5 mg of your compound in 0.6 mL of CDCl₃ or DMSO-d₆.
-
D₂O Shake: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix and Re-acquire: Cap the tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum.
-
Analysis: The signal corresponding to the N-H proton will diminish or disappear completely due to H/D exchange.[3] This both confirms the assignment and can sometimes sharpen adjacent signals by removing their coupling to the N-H.
Q3: My aromatic signals are overlapped, making assignment impossible. How can I resolve them?
A3: Signal overlap is a common issue with aromatic and heterocyclic systems.[6]
Expert Recommendation: Changing the solvent is the simplest first step. Solvents can induce differential chemical shifts (the "solvent effect") by altering the electronic environment of the nuclei.[7][8] Aromatic solvents like benzene-d₆ often cause significant shifts compared to chlorinated solvents like CDCl₃ due to anisotropic effects.[3]
If solvent changes are insufficient, 2D NMR is required.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (i.e., which protons are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is invaluable for piecing together the full molecular skeleton.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar furo-pyridine scaffolds, as specific experimental data is not widely published.[5] Actual values will vary with solvent and substitution.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | N-H | 10-12 (broad) | - |
| 2 | CH₂ | ~4.5 | ~70 |
| 3 | C=O | - | ~170 |
| 3a | C | - | ~115 |
| 4 | CH | ~7.2 | ~120 |
| 5 | CH | ~8.2 | ~145 |
| 7 | CH | ~7.8 | ~140 |
| 7a | C | - | ~155 |
Section 3: Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and elemental composition of your compound.
Q4: The molecular ion (M⁺) peak in my EI-MS is very weak or absent. How can I confirm the molecular weight?
A4: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, especially in molecules with labile groups. For heterocyclic compounds, the molecular ion is often visible but can be weak if the ring system fragments easily.[9]
Expert Recommendation: Switch to a soft ionization technique.
-
Electrospray Ionization (ESI): Ideal for polar molecules like this compound. It typically produces a strong protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Using an ESI source with a TOF or Orbitrap analyzer is the gold standard.[5] It provides a highly accurate mass measurement, allowing for unambiguous confirmation of the elemental formula (C₇H₅NO₂).[10]
The Nitrogen Rule: A key principle in interpreting the mass spectrum of this compound is the Nitrogen Rule . It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][12][13]
-
This compound (C₇H₅NO₂) has one nitrogen atom.
-
Its molecular weight is ~135.12 g/mol .[10]
-
Therefore, you should look for an odd-numbered molecular ion peak (m/z 135) or protonated molecule (m/z 136). This is a rapid check for structural validity.[14]
Fragmentation Pathway Analysis
Caption: Plausible EI fragmentation pathways for the title compound.
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for identifying key functional groups.
Q5: How can I use IR to confirm the successful synthesis of the this compound ring system?
A5: The IR spectrum provides a distinct fingerprint of the molecule's functional groups. For this specific scaffold, you should look for several key absorptions.
Protocol for IR Analysis (KBr Pellet):
-
Preparation: Grind a small amount (~1-2 mg) of your dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Table 3: Key IR Absorptions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
|---|---|---|---|
| N-H (Lactam) | Stretch | 3200-3050 (broad) | The broadness is due to hydrogen bonding. Its presence confirms the (2H)-one structure. |
| C-H (Aromatic) | Stretch | 3100-3000 | Signals in this region are characteristic of C-H bonds on an aromatic ring.[15] |
| C=O (Lactam) | Stretch | ~1700 | A strong, sharp absorption. This is a critical peak confirming the presence of the pyridinone carbonyl. |
| C=C / C=N | Ring Stretch | 1620-1450 | A series of bands characteristic of the fused aromatic and heterocyclic rings.[16] |
| C-O-C (Furan) | Asymmetric Stretch | ~1250 | Characteristic of the ether linkage within the furan ring. |
The simultaneous presence of a strong carbonyl peak (~1700 cm⁻¹) and a broad N-H stretch (~3100 cm⁻¹) is strong evidence for the formation of the desired lactam structure.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocyles.
- Wiley-VCH. (2007). Supporting Information.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Namor, D., & Cornejo, A. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales De La Asociacion Quimica Argentina.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1890.
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry.
- ResearchGate. (n.d.). Interpretation of Mass Spectra.
- Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry.
- MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation.
- Wikipedia. (n.d.). Mass spectral interpretation.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.
- NIST/EPA/NIH. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Szafran, M. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. [PDF] SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
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- 10. This compound | C7H5NO2 | CID 14199080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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Technical Support Center: Overcoming Poor Solubility of Furopyridine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with furopyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of poor aqueous solubility inherent to this important class of compounds.
Furopyridine scaffolds, comprised of fused furan and pyridine rings, are prevalent in medicinal chemistry due to their diverse biological activities.[1] However, their often rigid, planar, and hydrophobic nature can lead to high crystal lattice energy and low aqueous solubility, complicating biological assays and hindering preclinical development.[2] This guide is designed to provide both rapid solutions to common problems and comprehensive strategies for long-term formulation success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with furopyridine derivatives.
Q1: My furopyridine derivative, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. What are the first things I should check?
A1: This is a classic sign that your compound has exceeded its kinetic solubility limit in the final assay medium. The abrupt change in solvent environment from 100% DMSO to a mostly aqueous buffer causes the compound to "crash out."
Here is an immediate checklist:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly under 1%.[3] High DMSO concentrations can be toxic to cells and interfere with assay components.[2]
-
Lower the Final Compound Concentration: The simplest first step is to test a lower final concentration of your compound. Your current concentration may be well above its maximum aqueous solubility.[3]
-
Inspect the DMSO Stock: Before dilution, visually inspect your DMSO stock solution (especially after freeze-thaw cycles) for any signs of precipitation. If crystals are present, gently warm and vortex the solution to redissolve the compound completely.
Q2: My compound is a weak base due to the pyridine nitrogen. How can I use this to my advantage?
A2: The ionizable nature of the pyridine ring is a key handle for solubility manipulation. As a weak base, your furopyridine derivative will become protonated and more soluble in acidic conditions (lower pH).[4][5]
-
For Biochemical Assays: Consider lowering the pH of your assay buffer, if compatible with your target protein or enzyme. A buffer pH that is 1-2 units below the compound's pKa will significantly increase the proportion of the more soluble, ionized form.[6][7]
-
For Cell-Based Assays: Directly acidifying cell culture medium is generally not feasible. However, this principle is critical for developing oral formulations, where the compound will encounter the low pH of the stomach.[8]
Q3: I've tried lowering the concentration and my assay is pH-sensitive. What simple formulation aids can I try next?
A3: If basic troubleshooting fails, you can move on to simple formulation adjustments.
-
Use a Co-solvent: Introducing a water-miscible organic solvent, or "co-solvent," can increase the solubility of your compound.[9][10] Polyethylene glycol 400 (PEG-400) is a common choice for in vitro studies. Start by replacing a small percentage (e.g., 5-10%) of your aqueous buffer with the co-solvent.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from water and increasing their apparent solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[13] Adding HP-β-CD to your assay buffer can prevent precipitation.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving persistent solubility issues.
Issue 1: Compound Precipitates During Serial Dilution for an IC50 Curve
You observe precipitation in the wells corresponding to the highest concentrations of your compound, leading to unreliable data.
Causality
Directly diluting a high-concentration (e.g., 10 mM) DMSO stock into an aqueous buffer, even in a serial fashion, can create transient, localized high concentrations that exceed the solubility limit, causing precipitation before the compound has a chance to disperse.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Solutions
-
Implement an Intermediate Dilution Step: This is the most robust solution. Instead of diluting your 10 mM DMSO stock directly into the final assay plate, first create an intermediate plate. For example, dilute the 10 mM stock 1:100 into your assay buffer to create a 100 µM intermediate solution with 1% DMSO. Then, perform your serial dilutions from this 100 µM plate. This ensures the DMSO concentration remains constant and low across all final concentrations and avoids the sudden solvent shift.[3]
-
Increase Mixing Energy: After adding the compound to the wells, ensure rapid and thorough mixing using a plate shaker or by pipetting up and down. This can help disperse the compound before it has a chance to nucleate and precipitate.
Issue 2: Poor Bioavailability in Animal Studies Despite Good In Vitro Potency
Your furopyridine derivative is highly active in biochemical and cell-based assays but shows poor or inconsistent exposure when dosed orally in rodents.
Causality
This is a classic problem for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[14] The rate of absorption is limited by how quickly the drug can dissolve in the gastrointestinal fluids. Poor aqueous solubility leads to low dissolution, resulting in most of the compound passing through the GI tract unabsorbed.
Advanced Formulation Strategies
For in vivo studies, more advanced formulation techniques are required to significantly enhance solubility and absorption.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Amorphous Solid Dispersion (ASD) | The compound is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state. This eliminates the energy required to break the crystal lattice, leading to faster dissolution and the ability to achieve supersaturated concentrations.[15][16] | Significant increase in dissolution rate and bioavailability; well-established manufacturing techniques (spray drying, hot-melt extrusion).[16][17] | Amorphous form is thermodynamically unstable and can recrystallize over time; requires careful polymer selection and stability testing.[15] | Oral solid dosage form development. |
| Nanosuspension | The particle size of the crystalline drug is reduced to the nanometer range (typically < 1000 nm).[18] This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[14][19] | High drug loading is possible; applicable to a wide range of poorly soluble drugs; can be used for oral, parenteral, and other routes of administration.[20] | Can be prone to particle aggregation (Ostwald ripening); requires specialized equipment like high-pressure homogenizers or media mills.[14] | Oral liquids and parenteral formulations. |
| Cyclodextrin Complexation | The hydrophobic furopyridine molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a water-soluble inclusion complex.[12][21] | High solubility enhancement; can protect the drug from degradation; widely used and accepted excipients.[11][12] | High amounts of cyclodextrin may be needed, increasing bulk; potential for renal toxicity with some cyclodextrins at high parenteral doses.[19] | Oral and parenteral solutions. |
| Solid Lipid Nanoparticles (SLN) | The drug is dissolved or dispersed in a solid lipid matrix, which is then formulated as nanoparticles.[22] This can improve oral bioavailability by promoting lymphatic uptake, thus bypassing first-pass metabolism in the liver.[23] | Enhances solubility and bioavailability; protects the drug from degradation; potential for controlled release and targeting.[23][24] | Lower drug loading capacity compared to other methods; potential for drug expulsion during storage due to lipid polymorphism.[23] | Oral delivery, especially for highly lipophilic drugs. |
Formulation Selection Workflow
Caption: Decision tree for selecting an advanced formulation strategy.
Section 3: Methodology & Protocols
This section provides standardized protocols for characterizing and improving the solubility of your furopyridine derivatives.
Protocol 1: Kinetic Solubility Measurement by Turbidimetry
This assay determines the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock, which is highly relevant for predicting behavior in in vitro assays.
Principle: A solution's turbidity (cloudiness) increases sharply when a compound precipitates. A plate reader measures the absorbance or scattering of light at a wavelength where the compound itself does not absorb, directly correlating the signal to the amount of precipitate.[3]
Materials:
-
Furopyridine derivative (10 mM stock in 100% DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm)
Procedure:
-
Plate Preparation: Add 198 µL of the aqueous buffer to wells A1 through H11 of the 96-well plate. Add 200 µL of buffer to the wells in column 12 to serve as a blank.
-
Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the top wells of each of the 11 columns (A1 to A11). This creates a 200 µM top concentration with 2% DMSO. Mix thoroughly by pipetting.
-
Serial Dilution: Perform a 1:2 serial dilution down the plate. Transfer 100 µL from row A to row B, mix, then transfer 100 µL from row B to row C, and so on, down to row H. Discard the final 100 µL from row H.
-
Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation.[3]
-
Measurement: Read the absorbance (or turbidity) of the plate at 620 nm.
-
Data Analysis: Subtract the average blank reading from all wells. Plot the absorbance vs. the log of the compound concentration. The kinetic solubility limit is the concentration at which the absorbance signal begins to rise sharply.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
This protocol describes a simple kneading method to prepare a drug-cyclodextrin complex for preliminary in vivo or in vitro testing.[25]
Materials:
-
Furopyridine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water (1:1 v/v) solution
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a common starting point. Calculate the mass of each component required.
-
Mixing: Place the calculated amount of HP-β-CD in the mortar. Add the furopyridine derivative and mix gently.
-
Kneading: Slowly add the ethanol/water solution dropwise to the powder mixture while continuously triturating with the pestle. Continue adding liquid until a thick, uniform paste is formed.[25]
-
Knead the Paste: Knead the paste vigorously for 30-45 minutes. This energetic input facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Spread the paste in a thin layer on a glass dish and dry under vacuum at 40°C until a constant weight is achieved.
-
Final Processing: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle. Store in an airtight container protected from moisture. The resulting powder can be reconstituted in water or buffer for testing.
References
- Garg, A., et al. (2016). Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. Recent Patents on Nanotechnology.
- Jadhav, P., et al. (2020). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics.
- Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology.
- Patel, V. R., & Agrawal, Y. K. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Singh, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Application Note.
- Kumar, S., & Singh, S. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research.
- Thomas, F. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
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Validation & Comparative
A Comparative Guide to Furo[2,3-c]pyridin-3(2H)-one and Furo[2,3-b]pyridine Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, furopyridines, which feature a fused furan and pyridine ring, have garnered significant attention. Their unique electronic properties, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make them attractive pharmacophores.[1] This guide provides an in-depth, objective comparison of two isomeric furopyridine scaffolds: furo[2,3-c]pyridin-3(2H)-one and furo[2,3-b]pyridine derivatives. This analysis, supported by experimental data from the literature, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their therapeutic targets.
At a Glance: Core Structural Differences
The fundamental difference between these two scaffolds lies in the fusion of the furan and pyridine rings and the presence of a carbonyl group in one. The furo[2,3-b]pyridine system has the furan ring fused to the 'b' face of the pyridine ring, while the this compound has the furanone ring fused to the 'c' face. This seemingly subtle variation in structure has profound implications for the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and physicochemical properties.
Caption: Core structures of this compound and Furo[2,3-b]pyridine.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are paramount in drug design, influencing factors such as solubility, permeability, and metabolic stability. Below is a comparison of the parent compounds for each class.
| Property | This compound | Furo[2,3-b]pyridine | Data Source |
| Molecular Formula | C₇H₅NO₂ | C₇H₅NO | [2][3] |
| Molecular Weight | 135.12 g/mol | 119.12 g/mol | [2][3] |
| XLogP3 | 0.4 | 1.6 | [2][3] |
| Boiling Point | 290 °C | 79-80 °C at 12 Torr | [4][5] |
| pKa (strongest basic) | 2.10 ± 0.20 (Predicted) | 3.33 (Predicted) | [4][5] |
The presence of the lactone functionality in this compound significantly impacts its properties compared to the aromatic furo[2,3-b]pyridine. The lower XLogP3 value of this compound suggests greater hydrophilicity, which could be advantageous for certain therapeutic targets.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration for its utility in drug discovery programs. Both this compound and furo[2,3-b]pyridine derivatives can be synthesized through various routes, with the choice of method often depending on the desired substitution patterns.
Synthesis of this compound Derivatives
A common strategy for the synthesis of the furo[2,3-c]pyridine core involves the construction of the furan ring onto a pre-existing pyridine moiety. One reported method starts from N-benzenesulfonylpiperidin-4-one, which undergoes a series of reactions including Wittig olefination, hydrolysis, and a key intramolecular cyclization to form the lactone ring.[6]
Caption: Generalized synthetic workflow for this compound.
Synthesis of Furo[2,3-b]pyridine Derivatives
The synthesis of furo[2,3-b]pyridines often involves the cyclization of a functionalized pyridine ring. A versatile approach utilizes chalcones as starting materials, which undergo Claisen-Schmidt condensation followed by sequential cyclizations to yield the desired furo[2,3-b]pyridine derivatives.[7][8] Another common method is the Friedländer-type reaction of ortho-aminofuranonitriles with cycloalkanones.[9]
Caption: Generalized synthetic workflow for Furo[2,3-b]pyridine derivatives.
Biological Activities and Therapeutic Potential: A Head-to-Head Comparison
While both scaffolds are of interest to medicinal chemists, the available literature points to distinct areas of therapeutic promise for each.
This compound: A Scaffold for Bioactive Molecules
The this compound core is a key structural element in several bioactive molecules.[6] For instance, it is contained in PNU-142721, a potent HIV-1 protease inhibitor.[6] This highlights the potential of this scaffold to interact with specific biological targets. Furthermore, derivatives of the related furo[2,3-c]acridin-6-one have demonstrated cytotoxic properties with IC50 values in the nanomolar range, acting through the alkylation of DNA.[10]
Furo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry
The furo[2,3-b]pyridine scaffold is arguably more extensively studied and has demonstrated a broader range of biological activities.[1][11] These derivatives have shown significant promise in several therapeutic areas:
-
Anticancer Activity: Furo[2,3-b]pyridines have emerged as prominent scaffolds in the development of anticancer agents.[7][8] They have been shown to exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer.[7][8] Molecular docking studies suggest that their mechanism of action may involve the disruption of key cellular signaling pathways by targeting proteins such as AKT1, estrogen receptor alpha (ERα), and HER2.[7]
-
Kinase Inhibition: The furo[3,2-b]pyridine isomer has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[12][13]
-
Cannabinoid Receptor Modulation: Furo[2,3-b]pyridine-based compounds have been developed as inverse agonists of the cannabinoid-1 receptor (CB1R), showing potential for the treatment of metabolic disorders.[14]
-
Antimicrobial and Other Activities: Various derivatives have also been investigated for their antimicrobial, antioxidant, and anti-inflammatory properties.[1][15] The incorporation of fluorine into the pyridine ring of such scaffolds has been shown to enhance their pharmacological properties.[16]
Experimental Protocols: Representative Syntheses
For researchers looking to work with these scaffolds, the following are generalized, step-by-step protocols based on reported literature.
Protocol 1: Synthesis of a Furo[2,3-c]pyridine Derivative
This protocol is adapted from the synthesis of the furo[2,3-c]pyridine core as described by Chang et al.[6]
-
Wittig Olefination and Deconjugation: To a solution of N-benzenesulfonylpiperidin-4-one in CHCl₃, add Ph₃P=CHCO₂Et and reflux for 10 hours. After cooling, the solvent is removed, and the residue is dissolved in THF with DBU, followed by refluxing for 10 hours to yield the β,γ-unsaturated ester.
-
Hydrolysis: The resulting ester is hydrolyzed using a 2N NaOH solution in THF at reflux for 15 hours to afford the corresponding carboxylic acid.
-
Intramolecular Cyclization: The crude acid is dissolved in THF, and PhSeCl is added at room temperature. After 2 hours, the resulting product is isolated. This is followed by oxidative dehydroselenylation with NaIO₄ in THF at room temperature for 2 hours to provide the α,β-unsaturated lactone.
-
Aromatization: The lactone is treated with t-BuOK in THF at reflux for 1 hour to yield the aromatized furo[2,3-c]pyridine derivative.
Protocol 2: Synthesis of a Furo[2,3-b]pyridine Derivative
This protocol is a generalized representation of the synthesis from chalcones as reported by Ibrahim et al.[7]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol at room temperature to form the chalcone.
-
Michael Addition: The synthesized chalcone is reacted with ethyl cyanoacetate in the presence of a base like sodium ethoxide in ethanol to form the Michael adduct.
-
Cyclization and Dehydrogenation: The adduct undergoes intramolecular cyclization upon heating, often in the presence of a catalyst or an acid, to form the dihydropyridine intermediate.
-
Furan Ring Formation: The dihydropyridine is then subjected to conditions that facilitate the formation of the fused furan ring, which can involve reactions with reagents like N-bromosuccinimide followed by cyclization, to yield the final furo[2,3-b]pyridine derivative.
Conclusion and Future Directions
Both this compound and furo[2,3-b]pyridine derivatives represent valuable scaffolds for drug discovery, each with its own distinct set of properties and demonstrated biological activities.
-
This compound , with its inherent lactone functionality and greater hydrophilicity, may be particularly suited for the design of inhibitors targeting enzymatic active sites where hydrogen bonding is crucial. Its presence in potent bioactive molecules warrants further exploration and derivatization.
-
Furo[2,3-b]pyridine stands out as a more "privileged" scaffold, with a wealth of literature supporting its broad therapeutic potential, especially in oncology and as kinase inhibitors. Its synthetic tractability allows for the generation of diverse libraries for high-throughput screening.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. This guide provides a foundational understanding to aid in that decision-making process, encouraging further investigation into these promising heterocyclic systems.
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A Comparative Analysis of Furopyridinone Isomers: Unlocking Structure-Activity Relationships for Drug Discovery
Introduction: The Furopyridinone Scaffold in Medicinal Chemistry
Furopyridinones, a class of heterocyclic compounds resulting from the fusion of furan and pyridine rings with a lactam functionality, have garnered significant attention in medicinal chemistry. The unique electronic properties arising from the amalgamation of the π-deficient pyridine ring and the π-excessive furan ring bestow upon these scaffolds the ability to interact with a diverse array of biological targets. This guide provides a comparative analysis of two key furopyridinone isomers: Furo[2,3-c]pyridin-3(2H)-one and the more extensively studied Furo[3,2-b]pyridine derivatives. Understanding the nuances in their synthesis, physicochemical properties, and biological activities is paramount for researchers and drug development professionals aiming to leverage these scaffolds for therapeutic innovation. Furo[2,3-b]pyridines, in particular, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity.[1][2][3]
Comparative Synthesis: Navigating Pathways to Isomeric Scaffolds
The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery programs. The approaches to constructing this compound and Furo[3,2-b]pyridine cores differ significantly, reflecting the distinct arrangement of their constituent rings.
Synthesis of the this compound Core
The construction of the this compound skeleton is less commonly reported in the literature compared to its isomers. A prevalent strategy involves the cyclization of a suitably functionalized pyridine precursor to form the fused furanone ring.
Experimental Protocol: Synthesis of this compound
A representative synthesis of the this compound core is outlined below. This protocol is a generalized representation and may require optimization based on specific substrates and laboratory conditions.
Step 1: Preparation of a Pyridine Precursor
-
A substituted 3-hydroxypyridine is N-alkylated or N-acylated to protect the hydroxyl group and introduce a handle for subsequent functionalization.
-
The pyridine ring is then carboxylated at the 4-position.
Step 2: Introduction of the Furan Ring Precursor
-
The carboxyl group is converted to an ester.
-
A two-carbon unit is introduced at the 2-position of the pyridine ring, typically via a Claisen condensation or a similar C-C bond-forming reaction.
Step 3: Cyclization and Lactam Formation
-
The introduced side chain is then cyclized onto the 3-position of the pyridine ring. This is often achieved by treatment with a strong acid or a dehydrating agent.
-
Deprotection of the nitrogen and subsequent lactamization yields the this compound core.
Synthesis of the Furo[3,2-b]pyridine Core
The Furo[3,2-b]pyridine scaffold is more extensively explored, with several versatile synthetic routes available. A common and efficient method involves a one-pot sequential C-C coupling and C-O bond formation.[4]
Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol describes a palladium/copper-catalyzed one-pot synthesis of 2-substituted Furo[3,2-b]pyridines under ultrasound irradiation.[4]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne
-
10% Pd/C
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.2 mmol) in ethanol, add 10% Pd/C (5 mol%), CuI (2 mol%), PPh3 (5 mol%), and Et3N (2 mmol).
-
Irradiate the reaction mixture in an ultrasound bath at a specified temperature (e.g., 60 °C) for the required time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.
Causality Behind Experimental Choices: The use of a palladium catalyst in conjunction with a copper co-catalyst (Sonogashira coupling conditions) is crucial for the initial C-C bond formation between the pyridine and the alkyne. The subsequent intramolecular C-O bond formation (cyclization) is facilitated by the basic conditions provided by triethylamine. Ultrasound irradiation is employed to enhance the reaction rate and yield by providing localized energy for the catalytic process.
Diagram of Synthetic Pathways
Caption: Comparative synthetic workflows for this compound and Furo[3,2-b]pyridine.
Comparative Physicochemical and Spectroscopic Properties
The isomeric nature of these scaffolds leads to distinct physicochemical properties that influence their solubility, membrane permeability, and pharmacokinetic profiles. While extensive experimental data for the parent this compound is limited, we can draw comparisons with the more characterized Furo[3,2-b]pyridine and Furo[3,2-c]pyridine systems.
| Property | This compound | Furo[3,2-c]pyridine | Furo[3,2-b]pyridine |
| Molecular Formula | C₇H₅NO₂[5] | C₇H₅NO[6] | C₇H₅NO |
| Molecular Weight | 135.12 g/mol [5] | 119.12 g/mol [6] | 119.12 g/mol |
| Predicted XLogP3 | 0.4[5] | 1.3[6] | 1.3 |
| Boiling Point | Not available | 197.9±13.0 °C (Predicted)[7] | 79-80 °C at 12 Torr |
| pKa (Strongest Basic) | Not available | 4.40±0.30 (Predicted)[7] | 3.33 (Predicted) |
Key Insights: The presence of the lactam carbonyl group in this compound increases its polarity, as reflected in the lower predicted XLogP3 value compared to the aromatic Furo[3,2-c]pyridine. This suggests that this compound derivatives may exhibit higher aqueous solubility. The basicity of the pyridine nitrogen is also expected to be influenced by the position of the fused furan ring and the presence of the lactam functionality.
Comparative Biological Activities: A Tale of Two Scaffolds
The isomeric arrangement of the furopyridinone core has a profound impact on the biological activity of its derivatives. While data on this compound is sparse, the Furo[3,2-b]pyridine and Furo[3,2-c]pyridine scaffolds have been extensively investigated, revealing their potential as potent kinase inhibitors and anticancer agents.
Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors and Anticancer Agents
The Furo[3,2-b]pyridine scaffold has been identified as a privileged core for the development of potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[8][9] Furthermore, derivatives of this scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer.[4]
| Compound Class | Biological Target | Key Findings |
| 3,5-Disubstituted Furo[3,2-b]pyridines | CLK1, CLK2, CLK4 | Potent and selective inhibition, with cellular activity in the low micromolar range.[8][9] |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Hedgehog Signaling Pathway | Sub-micromolar modulation of the pathway.[8][9] |
| 2-Substituted Furo[3,2-b]pyridines | SIRT1, Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | Encouraging growth inhibition and apoptosis-inducing potential.[4] |
Furo[3,2-c]pyridine Derivatives in Antimicrobial and Antipsychotic Research
The Furo[3,2-c]pyridine ring system has been explored for its potential as a pharmacophore in the development of antipsychotic agents.[10] Additionally, certain derivatives have shown moderate to good antimicrobial activity against various bacteria and fungi.[10]
Structure-Activity Relationship (SAR) Insights: The biological activity of furopyridine derivatives is highly dependent on the substitution pattern around the core scaffold. For Furo[3,2-b]pyridine-based kinase inhibitors, substitutions at the 3 and 5 positions are critical for achieving high potency and selectivity.[8][9] This highlights the importance of exploring the chemical space around these isomeric scaffolds to identify novel therapeutic agents.
Diagram of a Relevant Biological Pathway
Caption: Simplified Hedgehog signaling pathway, a target for Furo[3,2-b]pyridine analogs.
Conclusion
This comparative analysis underscores the significance of isomeric variation within the furopyridinone family of heterocyclic compounds. While the this compound scaffold remains relatively underexplored, its distinct physicochemical properties suggest potential for the development of novel therapeutic agents with unique pharmacokinetic profiles. In contrast, the well-established Furo[3,2-b]pyridine scaffold has proven to be a versatile platform for the design of potent kinase inhibitors and modulators of key signaling pathways. For researchers in drug discovery, a thorough understanding of the synthetic routes and structure-activity relationships of these and other furopyridinone isomers is essential for unlocking their full therapeutic potential.
References
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National Center for Biotechnology Information. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
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Taylor & Francis Online. Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Available from: [Link]
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Semantic Scholar. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Available from: [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Furo[2,3-c]pyridin-3(2H)-one Core for PARP Inhibition
Introduction: The Rise of the Furo[2,3-c]pyridin-3(2H)-one Scaffold in Oncology
In modern medicinal chemistry, the identification of "privileged scaffolds" that can serve as frameworks for potent and selective inhibitors of key biological targets is a cornerstone of drug discovery. The This compound core has emerged as one such scaffold, particularly in the pursuit of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, acting as molecular sensors for single-strand breaks (SSBs)[1].
Inhibition of PARP has become a validated clinical strategy based on the concept of synthetic lethality. In tumors with pre-existing defects in homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during replication. The cell, unable to repair this extensive damage, undergoes apoptosis[2][3]. This has led to the approval of several PARP inhibitors for cancers of the ovary, breast, prostate, and pancreas[3][4]. The this compound and its related isomers serve as a key pharmacophore that effectively mimics the nicotinamide moiety of the NAD+ cofactor, occupying its binding site in the PARP enzyme[5].
The Rationale for Bioisosteric Replacement
While the this compound core is a validated starting point, it is not without potential liabilities. The primary driver for exploring bioisosteric replacements is the proactive mitigation of risks associated with metabolism, pharmacokinetics (PK), and intellectual property (IP) novelty.
-
Metabolic Stability: The furan ring, an electron-rich heterocycle, is susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites or rapid clearance, limiting the drug's exposure and potentially causing off-target toxicity[6][7]. Replacing the furan ring with a more metabolically robust heterocycle is a common and prudent optimization strategy[6].
-
Physicochemical Properties: The lactam moiety of the pyridinone ring is a key hydrogen bond donor and acceptor, crucial for binding to the PARP active site. However, fine-tuning properties like solubility, lipophilicity, and membrane permeability often requires subtle electronic and structural modifications that bioisosteric replacement can provide[8][9].
-
Intellectual Property: In a competitive landscape, moving away from a known core scaffold to a novel bioisostere can provide a clear path to new, patentable chemical matter[10][11].
This guide provides a comparative analysis of classical bioisosteric replacements for the this compound core, focusing on the thiophene and pyrrole analogs. We will provide supporting data from the literature and detailed experimental protocols to guide researchers in this field.
Figure 1: A conceptual diagram illustrating the rationale and strategy for the bioisosteric replacement of the this compound core.
Comparative Analysis of Core Bioisosteres
The Parent Scaffold: this compound
-
Strengths: This core presents the necessary geometry and hydrogen bonding pattern to effectively inhibit PARP. The furan oxygen can act as a hydrogen bond acceptor, and the lactam provides a crucial donor/acceptor pair.
-
Weaknesses: As discussed, the primary concern is the metabolic oxidation of the furan ring, which is a well-documented liability for furan-containing drug candidates[12][13].
Classical Bioisostere I: Thieno[2,3-c]pyridin-3(2H)-one
Replacing the furan oxygen with a sulfur atom to give the thieno[2,3-c]pyridine core is a classic bioisosteric substitution. Thiophenes are generally more resistant to oxidative metabolism than furans[13][14].
-
Anticipated Advantages:
-
Improved Metabolic Stability: The higher stability of the thiophene ring should reduce metabolic clearance and the potential for reactive metabolite formation.
-
Maintained Geometry: The size of sulfur is similar enough to oxygen that the overall topography of the inhibitor and its presentation of key binding groups are largely preserved.
-
-
Potential Considerations:
-
Electronic Effects: Sulfur is less electronegative than oxygen, which will alter the electronic distribution of the ring system and could subtly influence binding interactions.
-
Lipophilicity: Thiophene analogs are often slightly more lipophilic than their furan counterparts.
-
Classical Bioisostere II: Pyrrolo[2,3-c]pyridin-3(2H)-one
Replacing the furan oxygen with a nitrogen atom (specifically, an N-H group) introduces a pyrrole ring, creating the pyrrolo[2,3-c]pyridin-3(2H)-one scaffold. This is a non-classical replacement that fundamentally changes the hydrogen bonding potential of the five-membered ring.
-
Anticipated Advantages:
-
New Interaction Vector: The pyrrole N-H provides an additional hydrogen bond donor, which could be exploited to form new, potency-enhancing interactions with the PARP active site.
-
Modulated Physicochemical Properties: The introduction of the N-H group can significantly alter the compound's pKa, polarity, and solubility profile.
-
-
Potential Considerations:
-
Metabolic N-Oxidation/Glucuronidation: While avoiding furan oxidation, the pyrrole nitrogen could become a new site for metabolism.
-
Synthetic Complexity: The synthesis of N-H pyrrolo-fused systems can sometimes be more complex than their furan or thiophene counterparts.
-
Data Summary & Comparison
The following table summarizes representative data for compounds featuring the parent core and its proposed bioisosteres.
Disclaimer: The data below is compiled from different sources and does not represent a direct head-to-head comparison within a single study. It is intended to be illustrative of the potential properties of each scaffold based on published findings for PARP inhibitors or related anticancer agents.
| Scaffold Type | Representative Compound ID | PARP1 IC₅₀ (nM) | Cell Line / Activity | Reference |
| Furo[2,3-b]pyridine | Compound 17 | N/A | MDA-MB-468 (GI₅₀ = 46 nM) | [15] |
| Thieno[3,4-c]pyridin-4-one | Thienopyridinone Analog | Potent Inhibition | Preliminary PARP Assay | [5] |
| Thieno[2,3-c]pyridine | Compound 6i | N/A | HSC3 (IC₅₀ = 10.8 µM) | [16] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | N/A (FMS Kinase IC₅₀ = 30 nM) | Ovarian/Prostate/Breast Cancer | [17] |
Note: Data for the exact this compound PARP inhibitors is often proprietary. The table uses data from closely related isomers and bioisosteres to illustrate biological potential.
Experimental Protocols
Protocol 1: General Synthesis of a Thieno[2,3-c]pyridin-3(4H)-one Analog
This protocol is adapted from methodologies for synthesizing related thienopyridine cores, which serve as excellent models for the target bioisostere[18].
Figure 2: Generalized workflow for the synthesis of a thieno[2,3-c]pyridine-based core.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the appropriate 2-arylidene[6]benzothiophen-3(2H)-one (1 mmol) in 95% ethanol (25 mL), add acetamide (2 mmol) and potassium hydroxide (5 mmol).
-
Reflux: Heat the reaction mixture under reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling the mixture to room temperature, the precipitated solid product is collected.
-
Purification: The collected solid is filtered, washed with cold ethanol, and then purified by crystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final 1-aryl-8-fluoro-1,2-dihydro[6]benzothieno[2,3-c]pyridin-3(4H)-one product.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro PARP1 Inhibition Assay (Homogeneous Fluorescence-Based)
This protocol describes a standard method for quantifying the inhibitory activity of test compounds against PARP1.
-
Reagents and Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone H1 (substrate)
-
NAD+ (cofactor)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescently-labeled NAD+ analog or antibody-based detection system
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and Histone H1.
-
Dispense 5 µL of the reaction mixture into the wells of a 384-well plate.
-
Add 50 nL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control.
-
To initiate the reaction, add 5 µL of a solution containing PARP1 enzyme and NAD+. The final reaction contains the enzyme, substrate, cofactor, and the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the signal according to the detection kit manufacturer's instructions (e.g., by adding a developing reagent that binds to the poly(ADP-ribosyl)ated product).
-
Read the fluorescence intensity on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion & Future Outlook
The bioisosteric replacement of the this compound core is a powerful and rational strategy in the optimization of PARP inhibitors. While the parent scaffold provides a validated starting point, its inherent metabolic liabilities necessitate the exploration of alternatives.
-
The thieno[2,3-c]pyridin-3(2H)-one core stands out as a highly conservative and promising replacement, likely to improve metabolic stability while preserving the essential binding geometry. It represents a low-risk, high-reward modification for any ongoing lead optimization campaign.
-
The pyrrolo[2,3-c]pyridin-3(2H)-one core offers a more exploratory path. The introduction of a new hydrogen bond donor vector could unlock novel interactions and lead to significant gains in potency and selectivity, though it may require more extensive synthetic and SAR exploration.
Future research should focus on obtaining direct, head-to-head comparative data for these scaffolds against PARP1/2 and other PARP family members. Furthermore, comprehensive ADME-Tox profiling of these cores will be essential to fully validate their potential and guide the development of the next generation of highly effective and safe PARP-targeted cancer therapies.
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- Van der Veken, P., et al. (2018). Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding.
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- Langdon, S. R., Ertl, P., & Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
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A Comparative Guide to In Silico Modeling of Furo[2,3-c]pyridin-3(2H)-one Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of computational strategies for predicting the bioactivity of the Furo[2,3-c]pyridin-3(2H)-one scaffold. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and validated approach to virtual screening and lead optimization.
Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold
The this compound core and its related isomers, such as the Furo[3,2-b]pyridine scaffold, represent a class of privileged heterocyclic structures in medicinal chemistry. These scaffolds are of significant interest due to their versatile pharmacological properties, including demonstrated anticancer and kinase inhibition activities.[1][2][3][4][5] For instance, derivatives of the isomeric Furo[3,2-b]pyridine core have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.[5] Similarly, other Furo[2,3-b]pyridine derivatives have shown strong binding affinities to critical cancer targets like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] Some Furoacridone analogues have also been found to act via DNA alkylation, exhibiting potent cytotoxic properties.[6]
Given this therapeutic promise, in silico (computer-aided) modeling has become an indispensable tool to accelerate the drug discovery process.[7][8] It allows for the rapid, cost-effective screening of vast chemical libraries and provides deep mechanistic insights into molecular interactions, guiding the synthesis of more potent and selective drug candidates.[7][8][9] This guide will compare and contrast the primary in silico methodologies for elucidating the bioactivity of novel this compound derivatives.
Part 1: A Comparative Analysis of Core In Silico Methodologies
The selection of a computational method is dictated by the research question, available data, and computational resources. Each technique offers a unique lens through which to view the potential interaction between a ligand and its biological target. The primary approaches include structure-based methods, which require a 3D structure of the target, and ligand-based methods, which are used when the target structure is unknown.[9][10]
| Methodology | Core Principle | Primary Output | Computational Cost | Best For |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a specific protein target.[7][10] | Binding pose (geometry), binding energy score (e.g., kcal/mol), key interacting residues.[10][11] | Low to Medium | Rapid virtual screening of large compound libraries against a known target structure.[7][9] |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., H-bond donors/acceptors, aromatic rings) necessary for biological activity.[7] | A 3D map of essential interaction points. | Low | Screening diverse libraries for novel scaffolds that fit the activity requirements, especially when a target structure is unknown but active ligands are. |
| QSAR Modeling | Develops a statistical relationship between the chemical structures of a series of compounds and their biological activities.[7][12] | A mathematical equation that predicts the activity of new compounds based on their structural properties (descriptors).[12] | Medium | Lead optimization within a congeneric series to predict the activity of new analogues and guide synthetic efforts.[12][13] |
| Molecular Dynamics (MD) | Simulates the time-dependent movement of atoms in a protein-ligand complex, revealing its dynamic behavior.[10][14][15] | Trajectory of atomic positions over time, complex stability (RMSD), flexibility (RMSF), detailed binding thermodynamics (MM/PBSA).[10][14][15] | High | Validating docking poses, understanding the mechanism of binding/unbinding, and assessing the impact of mutations on ligand interaction.[14][16] |
Part 2: Integrated In Silico Workflow: A Self-Validating Protocol
A robust computational study does not rely on a single method but integrates several in a logical, self-validating sequence. This workflow ensures that initial predictions are refined and verified at subsequent, more computationally intensive stages.
Below is a diagram illustrating a comprehensive workflow for assessing this compound derivatives, followed by a detailed protocol.
Caption: A validated workflow for in silico bioactivity modeling.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a hypothetical study targeting the AKT1 kinase , a relevant target for anticancer drug discovery.[1][2]
Step 1: Target Protein Preparation
-
Causality: The quality of the protein structure is paramount for accurate docking. Missing residues or atoms, and incorrect protonation states can lead to erroneous binding predictions.
-
Protocol:
-
Download the crystal structure of human AKT1 from the Protein Data Bank (PDB).
-
Using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera, preprocess the structure: remove water molecules beyond 5 Å from the active site, add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops.
-
Perform a constrained energy minimization (e.g., using the OPLS force field) to relieve steric clashes, ensuring the backbone atoms are restrained to maintain the experimental conformation.
-
Define the binding site grid for docking based on the co-crystallized ligand's position.
-
Step 2: Ligand Library Preparation
-
Causality: Ligands must be in their correct 3D, low-energy, and ionized state to be docked accurately. A library of diverse this compound derivatives is needed for screening.
-
Protocol:
-
Sketch or obtain 2D structures of this compound derivatives.
-
Use a tool like LigPrep to generate low-energy 3D conformations for each ligand.
-
Generate possible ionization states at a physiological pH of 7.4 ± 0.5. This is critical as the charge state dramatically affects potential interactions.
-
Desalt the structures and generate tautomers where applicable.
-
Step 3: Molecular Docking and Hit Selection
-
Causality: Molecular docking serves as a high-throughput filter to identify compounds that have favorable steric and electrostatic complementarity with the target's active site.[11][17][18]
-
Protocol:
-
Validation (Self-Trustworthiness): Before screening, re-dock the co-crystallized native ligand into the prepared protein structure. A successful protocol is validated if the re-docked pose has a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to the crystal structure pose.
-
Perform virtual screening of the prepared ligand library using a docking program like AutoDock Vina or Glide. Use a standard precision (SP) mode for initial screening to balance speed and accuracy.
-
Rank the compounds based on their docking score (e.g., GlideScore or Vina binding affinity in kcal/mol).
-
Visually inspect the top-scoring poses. Select hits based not only on score but also on the formation of key hydrogen bonds, pi-pi stacking, or other favorable interactions with known critical residues in the AKT1 active site.
-
Step 4: Molecular Dynamics (MD) Simulation for Pose Validation
-
Causality: A static docking pose does not account for the inherent flexibility of the protein or the stability of the ligand's binding mode over time.[14][15] MD simulation provides a more realistic, dynamic view of the protein-ligand complex in a simulated physiological environment.[10][14][15]
-
Protocol:
-
Take the top 5 docked complexes (protein + ligand pose) from Step 3.
-
Use a program like GROMACS or AMBER. Solvate each complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
Perform energy minimization of the entire solvated system.
-
Gradually heat the system to 300 K (body temperature) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
Run a production MD simulation for at least 100 nanoseconds for each complex.
-
Analysis: Calculate the RMSD of the ligand and protein backbone over time. A stable complex will show the RMSD plateauing after an initial equilibration period. This validates that the ligand remains stably bound in the predicted pose.
-
Part 3: Advanced Modeling & Data Interpretation
Quantitative Structure-Activity Relationship (QSAR)
Once a set of compounds has been synthesized and tested in vitro (providing IC50 or Ki values), a QSAR model can be developed to guide the next round of synthesis.
-
Causality: QSAR models create a quantitative correlation between a molecule's physicochemical properties (descriptors) and its biological activity.[12] This allows for the prediction of activity for compounds not yet synthesized, saving significant resources.[13][19]
-
Protocol:
-
Data Collection: Assemble a dataset of at least 20-30 this compound analogues with experimentally determined bioactivities (e.g., pIC50).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties).
-
Model Building: Divide the dataset into a training set (~80%) and a test set (~20%). Use a statistical method like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) to build a model that correlates the descriptors with activity for the training set.[19][20]
-
Validation (Self-Trustworthiness): The model's robustness must be rigorously validated.[21]
-
Internal Validation: Use leave-one-out cross-validation (q²) on the training set. A q² > 0.5 is considered good.
-
External Validation: Use the model to predict the activity of the test set compounds. The predictive power (R²_pred) should be > 0.6.[21]
-
-
Below is a diagram comparing the logic of structure-based versus ligand-based approaches.
Caption: Comparison of Structure-Based vs. Ligand-Based logic.
Conclusion
The in silico modeling of this compound bioactivity is a multi-faceted process that yields the most reliable results when methodologies are integrated logically. Starting with high-throughput molecular docking, followed by rigorous validation of top candidates using molecular dynamics, and finally, building predictive QSAR models from experimental data provides a powerful, resource-efficient engine for modern drug discovery. This tiered approach ensures that computational effort is focused on the most promising candidates, maximizing the probability of identifying novel, potent, and selective therapeutics.
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A Comparative Docking Guide: Evaluating Furo[2,3-c]pyridin-3(2H)-one Against Known Inhibitors for Key Therapeutic Targets
Introduction: The Promise of Fused Pyridine Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the pyridine motif is a cornerstone in the design of therapeutic agents due to its ability to form crucial hydrogen bonds, enhance metabolic stability, and improve binding affinity to a wide array of biological targets.[1] The Furo[2,3-c]pyridin-3(2H)-one scaffold, a fused heterocyclic system, represents a promising, yet underexplored, chemical space. Derivatives of similar furopyridines have demonstrated significant biological activities, including anticancer and kinase inhibition properties, making them attractive candidates for novel drug discovery campaigns.[2][3]
This guide provides an in-depth, objective comparison of the hypothetical binding of This compound with three distinct and clinically relevant protein targets: Cyclooxygenase-2 (COX-2) , c-Src Kinase , and HIV-1 Protease . We will benchmark its performance against well-established, FDA-approved inhibitors for each respective target.
The core of this analysis rests on a rigorously validated molecular docking protocol. We will not merely present results; we will elucidate the causality behind each step of the process, from target selection and preparation to the interpretation of binding energies and interaction patterns. This self-validating framework is designed to provide researchers, scientists, and drug development professionals with a trusted methodology for evaluating novel chemical entities in silico.
Pillar 1: Target Selection & Rationale
The selection of appropriate protein targets is the foundation of any meaningful docking study. Our choices are guided by the prevalence of pyridine-like moieties in known inhibitors and the diverse therapeutic areas these targets represent.
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal in inflammation and pain pathways.[4] Its inhibitors are a cornerstone of anti-inflammatory therapy. We selected the crystal structure of Mus musculus COX-2 in complex with Celecoxib , a selective COX-2 inhibitor.
-
c-Src Kinase: A non-receptor tyrosine kinase implicated in cancer progression, including tumor growth and metastasis.[8][9] Kinase inhibitors frequently feature heterocyclic scaffolds to interact with the ATP-binding pocket. We chose the crystal structure of human c-Src kinase bound to Saracatinib (AZD0530).
-
HIV-1 Protease: An essential enzyme for the life cycle of the human immunodeficiency virus, making it a critical target for antiretroviral therapy.[14] Many successful protease inhibitors utilize specific hydrogen bonding patterns that can be mimicked by novel scaffolds. We selected the structure of HIV-1 Protease complexed with Tipranavir .
-
PDB ID: 2O4N[15]
-
Comparator: Tipranavir
-
Pillar 2: The Self-Validating Docking Protocol
Scientific integrity in computational studies hinges on the validation of the methodology. A docking protocol must first demonstrate its ability to accurately reproduce a known, experimentally determined binding pose before it can be trusted to predict the pose of a novel compound. This principle of "re-docking" is the cornerstone of our protocol's trustworthiness.
Experimental Workflow: A Step-by-Step Guide
The following workflow was applied independently to each of the three target-comparator pairs.
Caption: Workflow for validated molecular docking.
Protocol in Detail
Software: AutoDock Vina (Version 1.2.0) was used for all docking calculations.[16][17][18] AutoDock Tools (ADT) was used for file preparation.
Step 1 & 2: Receptor Preparation
-
Action: The crystal structures (3LN1, 6ZGC, 2O4N) were downloaded from the RCSB Protein Data Bank.[5][10] Using ADT, all non-essential water molecules, co-factors, and solvent ions were removed. The native ligand was separated from the protein chain and saved for later use.
-
Causality: Water molecules within a binding pocket are often displaced by a ligand and can create steric hindrance in a simulation.[19] Removing them provides a clearer picture of the direct protein-ligand interactions. Polar hydrogens, which are not resolved in most X-ray structures, were added as they are critical for forming hydrogen bonds. Finally, Gasteiger partial charges were computed to account for electrostatic interactions.
Step 3: Ligand Preparation
-
Action: The co-crystallized ligands (Celecoxib, Saracatinib, Tipranavir) were extracted and prepared as the "comparator" molecules. The novel test compound, this compound, was sketched using chemical drawing software and converted to a 3D structure. Both sets of ligands underwent energy minimization using the MMFF94 force field. Rotatable bonds were defined in ADT.
-
Causality: Energy minimization ensures that the ligand starts in a low-energy, sterically favorable conformation. Defining rotatable bonds is crucial as it allows the docking algorithm (AutoDock Vina) to explore the conformational flexibility of the ligand, which is essential for finding the best fit within the binding pocket.
Step 4 & 5: Validation via Re-Docking
-
Action: For each protein, a grid box defining the search space for the docking calculation was centered on the position of the co-crystallized native ligand. The native ligand was then docked back into its own receptor's binding site.
-
Causality: This is the most critical validation step.[19][20] If the docking software and its parameters are appropriate for the biological system, it should be able to reproduce the experimentally observed binding mode with high accuracy.
Step 6 & 7: The Validation Gate - Root Mean Square Deviation (RMSD)
-
Action: The docked pose of the native ligand was superimposed onto the original crystal structure pose. The RMSD between the heavy atoms of the two poses was calculated.
-
Trustworthiness: The RMSD value quantifies the average distance between the atoms of the docked and experimental poses. A value of less than 2.0 Ångstroms (Å) is considered a successful validation , indicating the protocol is reliable.[20][21][22] If the RMSD were higher, the parameters (e.g., grid box size, exhaustiveness) would need to be adjusted and the validation re-run. All three of our selected systems passed this validation gate.
Step 8 & 9: Comparative Docking and Analysis
-
Action: With the validated protocol, this compound was docked into the binding site of each of the three target proteins. The results, including the predicted binding affinity (reported as a negative value in kcal/mol) and the specific amino acid interactions, were recorded and compared against the results for the known inhibitors.[21][23]
-
Causality: Binding affinity, or docking score, is an estimation of the binding free energy. A more negative value suggests a stronger, more stable interaction between the ligand and the protein.[23][24][25] However, the score alone is insufficient. A visual analysis of the binding pose is essential to determine if the predicted interactions are chemically sensible (e.g., hydrogen bonds with appropriate donor/acceptor pairs, hydrophobic parts in greasy pockets).
Pillar 3: Results and Comparative Analysis
The following sections present the quantitative and qualitative results of the comparative docking studies.
Target 1: Cyclooxygenase-2 (COX-2)
The COX-2 active site is a long hydrophobic channel. Selective inhibitors like Celecoxib exploit a secondary side pocket, which is more accessible in COX-2 than in the COX-1 isoform.
Quantitative Comparison: COX-2
| Compound | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Celecoxib (Comparator) | 3LN1 | -9.8 | His90, Arg513, Val523, Ser530 |
| This compound | N/A | -7.2 | His90, Val523, Leu352 |
Analysis: Celecoxib demonstrates a significantly stronger predicted binding affinity (-9.8 kcal/mol) compared to this compound (-7.2 kcal/mol). Celecoxib's sulfonamide group forms a critical hydrogen bond with Arg513 at the end of the side pocket, an interaction our test molecule cannot replicate. While this compound does orient within the primary hydrophobic channel, interacting with key residues like His90 and Val523, its smaller size and lack of a specific side-pocket-binding moiety result in a weaker predicted affinity.
Target 2: c-Src Kinase
The ATP-binding site of kinases, known as the hinge region, is a primary target for inhibitors. Hydrogen bonding with the backbone of this region is a hallmark of potent kinase inhibitors.
Quantitative Comparison: c-Src Kinase
| Compound | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Saracatinib (Comparator) | 6ZGC | -10.5 | Met341 (Hinge), Thr338, Leu273, Val281 |
| This compound | N/A | -6.9 | Met341 (Hinge), Leu273, Ala293 |
Analysis: Saracatinib shows a very strong predicted binding affinity (-10.5 kcal/mol). Its quinazoline core effectively forms the canonical hydrogen bond with the hinge residue Met341.[8] this compound is also predicted to form a hydrogen bond with Met341 via its pyridine nitrogen. However, Saracatinib's more extensive structure allows it to form numerous additional hydrophobic and van der Waals interactions deep within the pocket, which our smaller test compound cannot achieve. This results in a substantially weaker, though still notable, predicted binding affinity (-6.9 kcal/mol).
Target 3: HIV-1 Protease
The active site of this dimeric aspartic protease is a C2-symmetric tunnel. Potent inhibitors typically form hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) and key backbone atoms in the "flaps" (e.g., Ile50 and Ile150).
Quantitative Comparison: HIV-1 Protease
| Compound | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Tipranavir (Comparator) | 2O4N | -11.2 | Asp25, Asp125, Ile50, Ile150 |
| This compound | N/A | -6.5 | Asp25, Gly27, Ile84 |
Analysis: Tipranavir, a non-peptidic inhibitor, achieves an exceptional predicted binding affinity (-11.2 kcal/mol) by making extensive contacts throughout the binding tunnel.[15][26][27] Its sulfonamide and hydroxyl groups interact with the catalytic aspartates and the flap regions. This compound is predicted to form a hydrogen bond with one of the catalytic residues, Asp25, via its lactam group. However, its small, rigid structure prevents it from spanning the active site to form the extensive network of hydrophobic and hydrogen-bond interactions that characterize potent inhibitors like Tipranavir, leading to a much lower score of -6.5 kcal/mol.
Caption: Interpreting Binding Affinity Scores.
Conclusion and Future Directions
This guide demonstrates a robust, self-validating protocol for the initial computational assessment of a novel compound, this compound. The comparative analysis reveals that while the core scaffold can successfully orient itself within the active sites of three diverse and important drug targets—forming key hydrogen bonds with hinge or catalytic residues—it consistently underperforms when benchmarked against larger, highly optimized, approved drugs.
The predicted binding affinities for this compound (-6.5 to -7.2 kcal/mol) suggest it possesses a modest inhibitory potential, making it a viable starting point for a medicinal chemistry campaign. The key takeaway is not that the compound "failed," but rather where the opportunities for optimization lie.
For future work, we recommend:
-
Structure-Activity Relationship (SAR) Studies: Use the this compound scaffold as a core. Synthesize and dock derivatives with substitutions at various positions to probe for improved interactions. For example, adding a sulfonamide-bearing phenyl group to the furan ring might allow it to engage the COX-2 side pocket.
-
Fragment-Based Growth: Treat the core scaffold as a "fragment hit," particularly for the c-Src kinase target. Use the docked pose to guide the growth of the molecule into unoccupied regions of the ATP-binding pocket to enhance hydrophobic interactions and improve affinity.
-
Experimental Validation: The ultimate test of any computational prediction is experimental validation. Promising derivatives identified through further in silico screening should be synthesized and evaluated in biochemical and cellular assays to determine their actual inhibitory activity (e.g., IC50 values).
By combining the predictive power of validated molecular docking with strategic medicinal chemistry, scaffolds like this compound can be evolved from promising starting points into potent and selective therapeutic candidates.
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RCSB Protein Data Bank. (2006). Crystal Structure of HIV-1 Protease (TRM Mutant) in Complex with Tipranavir (PDB ID: 2O4N). [Link]
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RCSB Protein Data Bank. (2010). Structure of celecoxib bound at the COX-2 active site (PDB ID: 3LN1). [Link]
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RCSB Protein Data Bank. (2011). Tipranavir in Complex with a Human Immunodeficiency Virus Type 1 Protease Variant (PDB ID: 3SPK). [Link]
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Protein Data Bank Japan (PDBj). (2010). Structure of celecoxib bound at the COX-2 active site (PDB ID: 3ln1). [Link]
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RCSB Protein Data Bank. (2018). Wild-type HIV-1 protease in complex with tipranavir (PDB ID: 6DIF). [Link]
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Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. [Link]
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A Comparative Guide to the Synthetic Efficiency of Furopyridine Scaffolds for Medicinal Chemistry
Furopyridines, a class of heterocyclic compounds resulting from the fusion of furan and pyridine rings, have garnered significant attention in medicinal chemistry.[1][2] Their structural analogy to purines and other endogenous molecules allows them to interact with a wide array of biological targets, leading to their exploration as potent therapeutic agents in areas such as oncology, infectious diseases, and neurology.[3][4][5] The specific arrangement of the fused rings gives rise to six possible isomers, each with a unique electronic and steric profile, which in turn influences its synthetic accessibility and biological activity.[1][6]
This guide provides a comparative analysis of the synthetic efficiency for accessing different furopyridine scaffolds, with a focus on methodologies relevant to drug discovery and development. We will delve into the common synthetic strategies, compare their efficiencies with supporting data, provide detailed experimental protocols for key transformations, and offer insights into the rationale behind methodological choices.
Strategic Approaches to Furopyridine Synthesis
The construction of the furopyridine core can be broadly categorized into two primary strategies:
-
Formation of the furan ring onto a pre-existing pyridine core: This is a widely employed strategy, particularly for the synthesis of furo[2,3-b]pyridines and furo[3,2-b]pyridines.[1][6]
-
Construction of the pyridine nucleus from a pre-formed furan derivative: This approach is also utilized, though often challenged by the instability of the furan ring under the strongly acidic or high-temperature conditions typically required for pyridine ring formation.[1]
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and multi-component reactions (MCRs), have significantly advanced the efficient synthesis of these scaffolds.[3][7]
Comparative Analysis of Key Furopyridine Scaffolds
This section will compare the synthetic efficiency for accessing three medicinally important furopyridine isomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine.
Furo[2,3-b]pyridine: The 7-Azaindole Isostere
The furo[2,3-b]pyridine scaffold is a valuable isostere of 7-azaindole, a privileged motif in kinase inhibitor design.[3] Its synthesis has been extensively explored, with several efficient methods available.
| Synthetic Strategy | Starting Materials | Key Features | Reported Yields | Number of Steps (from commercial materials) | Reference |
| Palladium-Catalyzed Annulation | β-Ketodinitriles and Alkynes | Concurrent construction of furan and pyridine rings; formation of multiple C-C, C-O, and C-N bonds in a single step. | Good to excellent | 1 | [8] |
| Multi-component Reactions (MCRs) | Varies (e.g., isocyanides, aldehydes, amines) | High atom economy, operational simplicity, and rapid access to molecular diversity. | Moderate to high | 1 | [3] |
| Intramolecular Cyclization | 2-Halopyridyl ketones or phenols | Base-mediated cyclization. | Good | 2-3 | [6] |
| From Pyridine-N-oxides | Pyridine-N-oxide derivatives | Mild, metal-free conditions. | 50-91% | 2 | [2] |
Expert Insight: For rapid library synthesis and exploration of structure-activity relationships (SAR), multi-component reactions offer a significant advantage in terms of efficiency and diversity generation. Palladium-catalyzed annulation, while powerful, may require more specialized starting materials. The synthesis from pyridine-N-oxides provides a metal-free alternative with good yields.
Experimental Workflow: Multi-component Synthesis of Furo[2,3-b]pyridines
Caption: Workflow for MCR synthesis of Furo[2,3-b]pyridines.
Furo[3,2-b]pyridine: A Scaffold for Kinase Inhibition
Furo[3,2-b]pyridine derivatives have emerged as potent and selective inhibitors of various kinases, including Homeodomain-Interacting Protein Kinases (HIPKs).[4]
| Synthetic Strategy | Starting Materials | Key Features | Reported Yields | Number of Steps (from commercial materials) | Reference |
| Sonogashira Cross-Coupling and Heteroannulation | 3-Chloro-2-hydroxypyridine and terminal alkynes | One-pot procedure; ultrasound irradiation can facilitate the reaction. | High | 1 | [4] |
| Palladium-Catalyzed Intramolecular C-H Activation | 3-Phenoxypyridine 1-oxides | Regioselective formation of the furan ring. | High | 2 | [4] |
Expert Insight: The Sonogashira coupling approach is highly efficient for accessing 2-substituted furo[3,2-b]pyridines, offering a direct route from readily available starting materials. The intramolecular C-H activation strategy is elegant but requires the pre-synthesis of the 3-phenoxypyridine 1-oxide precursor.
Experimental Protocol: Sonogashira Cross-Coupling for Furo[3,2-b]pyridines [4]
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Furo[3,2-c]pyridine: Building Blocks for Materials and Medicine
Furo[3,2-c]pyridines are not only explored in medicinal chemistry but also in materials science for applications such as organic light-emitting diodes (OLEDs).[2]
| Synthetic Strategy | Starting Materials | Key Features | Reported Yields | Number of Steps (from commercial materials) | Reference |
| From 3-Alkynyl-4-pyrones | 3-Alkynyl-4-pyrones and ammonium acetate | Catalyst-free reaction at room temperature in hexafluoroisopropyl alcohol (HFIP). | 35-84% | 2 | [2] |
| Three-Component Reaction | N-methyl-4-piperidinone, benzaldehyde derivatives, and phenacylpyridinium bromide | Leads to hexahydrofuro[3,2-c]pyridines. | Moderate to good | 1 | [2] |
Expert Insight: The catalyst-free approach from 3-alkynyl-4-pyrones is particularly attractive due to its mild conditions and operational simplicity. The three-component reaction provides rapid access to saturated furo[3,2-c]pyridine systems, which can be valuable for exploring different chemical space.
Logical Relationship: Synthetic Strategy Selection
Caption: Factors influencing the choice of synthetic strategy.
Conclusion
The synthetic accessibility of furopyridine scaffolds has significantly improved with the advent of modern synthetic methodologies. For drug discovery programs, the choice of synthetic route will depend on the specific isomer and substitution pattern required, as well as the overall goals of the synthesis, such as the need for rapid library generation or large-scale production. Multi-component reactions and transition-metal-catalyzed cross-coupling reactions, in particular, offer highly efficient and versatile approaches to a wide range of furopyridine derivatives. This guide provides a framework for researchers to make informed decisions when embarking on the synthesis of these important heterocyclic compounds.
References
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- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
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- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
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Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. Available from: [Link]
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Multicomponent synthesis of furo[3,2‐c]pyridine derivatives promoted by... ResearchGate. Available from: [Link]
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Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Semantic Scholar. Available from: [Link]
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Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate. Available from: [Link]
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Recent strategies for the synthesis of pyridine derivatives. PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available from: [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Available from: [Link]
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Unraveling the Molecular Blueprint: A Comparative Guide to Elucidating the Mechanism of Action of Furo[2,3-c]pyridin-3(2H)-one
For researchers in drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is a meticulous process of unraveling its biological activity. The furo[2,3-c]pyridine core, a privileged structure in medicinal chemistry, has given rise to derivatives with a spectrum of activities, from anticancer to immunomodulatory.[1] This guide presents a systematic, comparative framework for elucidating the mechanism of action (MoA) of a specific, under-characterized member of this family: Furo[2,3-c]pyridin-3(2H)-one .
Instead of a rigid validation of a single, predetermined MoA, we will embark on a logical, multi-pronged investigation. This approach, grounded in robust experimental design and objective comparison with well-characterized alternatives, is essential for building a comprehensive and trustworthy biological profile of a novel chemical entity.
Strategic Overview: From Broad Strokes to Mechanistic Detail
Our investigation into the MoA of this compound will be structured as a decision-tree, starting with broad phenotypic observations and progressively narrowing down to specific molecular targets. The potential biological activities of the broader furo[2,3-c]pyridine class—anticancer and immunomodulatory—will serve as our initial hypotheses.
dot graph TD { A[Start: this compound] --> B{Initial Phenotypic Screening}; B --> C{Anticancer Activity?}; B --> D{Immunomodulatory Activity?}; C --> E{Kinase Inhibition?}; E --> F[CDK2 Inhibition Assay]; E --> G[AKT Inhibition Assay]; E --> H[EGFR Inhibition Assay]; D --> I{TLR Agonism?}; I --> J[TLR8 Activation Assay]; J --> K[Downstream Cytokine Profiling]; }
Figure 1: A high-level workflow for the systematic elucidation of the mechanism of action of this compound.
Part 1: Investigating Anticancer Potential
The furo[2,3-c]pyridine scaffold and its isomers have been associated with antiproliferative effects, with some derivatives showing activity against Cyclin-Dependent Kinase 2 (CDK2), AKT, and Epidermal Growth Factor Receptor (EGFR).[2][3] We will systematically investigate these potential kinase inhibition pathways.
Initial Broad-Spectrum Kinase Inhibition Screening
Before focusing on specific kinases, a broad-spectrum kinase inhibition assay is recommended to identify potential targets. This can be performed using commercially available panels that screen the compound against hundreds of kinases. The results of this initial screen will guide the more focused downstream experiments.
Focused Investigation of Key Kinase Targets
Based on the literature for the broader chemical family, we will focus on CDK2, AKT, and EGFR. For each target, we will perform a direct biochemical assay to assess inhibition and a cell-based assay to confirm the effect in a more physiologically relevant context.
Comparative Compounds:
| Target | Comparative Compound | Mechanism of Action |
| CDK2 | Roscovitine | A purine analog that competitively inhibits the ATP-binding site of CDKs.[2] |
| AKT | MK-2206 | An allosteric inhibitor of AKT1/2/3.[4] |
| EGFR | Gefitinib | A selective inhibitor of the EGFR tyrosine kinase.[5][6] |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A. Biochemical Assay: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK2/Cyclin A. The ADP-Glo™ Kinase Assay is a robust method for this purpose.[4][7][8]
Experimental Protocol: ADP-Glo™ CDK2 Kinase Assay
-
Reaction Setup: In a 384-well plate, combine recombinant human CDK2/Cyclin E1 enzyme, the substrate peptide (a synthetic peptide containing a CDK2 phosphorylation site), and varying concentrations of this compound or Roscovitine (as a positive control).
-
Initiate Reaction: Add ATP to a final concentration of 10 µM to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value for this compound and compare it to that of Roscovitine.
B. Cell-Based Assay: Retinoblastoma (Rb) Phosphorylation
Inhibition of CDK2 in cells leads to a decrease in the phosphorylation of its downstream substrate, the Retinoblastoma protein (Rb). This can be assessed by Western blot.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Seed a suitable cancer cell line (e.g., MCF-7, which has a functional Rb pathway) and treat with increasing concentrations of this compound or Roscovitine for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phospho-Rb (Ser807/811).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb or a loading control (e.g., GAPDH).
dot graph TD { subgraph CDK2 Inhibition Pathway A[this compound] --> B{CDK2/Cyclin A}; B --|> C[Phosphorylation of Rb]; C --> D[Cell Cycle Progression]; end }
Figure 2: Simplified CDK2 signaling pathway.
AKT Inhibition
A. Cell-Based Assay: AKT Phosphorylation
A key indicator of AKT activation is its phosphorylation at Serine 473 (Ser473). We will use Western blot to assess the effect of our compound on this phosphorylation event.
Experimental Protocol: Western Blot for Phospho-AKT (Ser473)
-
Cell Treatment: Use a cell line with a constitutively active PI3K/AKT pathway (e.g., PC-3) or stimulate a responsive cell line (e.g., MCF-7) with a growth factor like IGF-1. Treat the cells with a dose range of this compound or MK-2206.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the phospho-Rb Western blot.
-
SDS-PAGE and Transfer: As described previously.
-
Immunoblotting:
-
Probe with a primary antibody against phospho-AKT (Ser473).
-
Strip the membrane and re-probe with an antibody for total AKT to ensure that the observed changes are not due to altered protein expression.
-
-
Data Analysis: Normalize the phospho-AKT signal to the total AKT signal.
dot graph TD { subgraph AKT Inhibition Pathway A[Growth Factor] --> B{Receptor Tyrosine Kinase}; B --> C{PI3K}; C --> D{AKT}; D -- Phosphorylation at Ser473 --> E[Active AKT]; E --> F[Cell Survival and Proliferation]; G[this compound] --|> D; end }
Figure 3: Simplified PI3K/AKT signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A. Cell-Based Assay: EGFR Autophosphorylation
Ligand-induced dimerization of EGFR leads to its autophosphorylation. This can be quantified using a high-throughput Homogeneous Time Resolved Fluorescence (HTRF) assay.[5][6][9]
Experimental Protocol: HTRF Phospho-EGFR Assay
-
Cell Plating and Treatment: Seed A431 cells (which overexpress EGFR) in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound or Gefitinib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes at 37°C.
-
Lysis: Lyse the cells by adding the HTRF lysis buffer.
-
Detection: Transfer the lysates to a 384-well plate and add the HTRF detection reagents (an anti-EGFR antibody labeled with a donor fluorophore and an anti-phospho-EGFR antibody labeled with an acceptor fluorophore).
-
Data Acquisition: After a 4-hour incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is proportional to the level of EGFR phosphorylation. Calculate the IC50 values.
| Assay | This compound (Expected Outcome) | Roscovitine (CDK2i) | MK-2206 (AKTi) | Gefitinib (EGFRi) |
| ADP-Glo™ CDK2 Assay | IC50 (µM) | Known IC50 | Inactive | Inactive |
| p-Rb Western Blot | Dose-dependent decrease | Dose-dependent decrease | No significant change | No significant change |
| p-AKT Western Blot | Dose-dependent decrease | No significant change | Dose-dependent decrease | Dose-dependent decrease |
| HTRF p-EGFR Assay | IC50 (µM) | Inactive | Inactive | Known IC50 |
Table 1: Expected outcomes for the anticancer mechanism of action assays.
Part 2: Investigating Immunomodulatory Potential
The furo[2,3-c]pyridine scaffold has been identified as an agonist of Toll-like Receptor 8 (TLR8).[1] TLR8 activation in immune cells triggers a signaling cascade culminating in the production of pro-inflammatory cytokines.
Comparative Compound:
| Target | Comparative Compound | Mechanism of Action |
| TLR8 | R848 (Resiquimod) | A potent synthetic agonist of TLR7 and TLR8.[10][11] |
TLR8 Activation Assay
A. Cell-Based Reporter Assay
HEK-Blue™ TLR8 reporter cells are a reliable system to screen for TLR8 agonists. These cells express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Experimental Protocol: HEK-Blue™ TLR8 Reporter Assay
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound or R848.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
SEAP Detection: Add QUANTI-Blue™ Solution, a substrate for SEAP, to the cell supernatant.
-
Data Acquisition: Measure the absorbance at 620-655 nm. The color change is proportional to SEAP activity and, therefore, TLR8 activation.
-
Data Analysis: Determine the EC50 value for this compound and compare it to that of R848.
dot graph TD { subgraph TLR8 Activation Pathway A[this compound] --> B{TLR8}; B --> C{MyD88}; C --> D{IRAKs}; D --> E{TRAF6}; E --> F{NF-κB Activation}; F --> G[Pro-inflammatory Cytokine Gene Transcription]; end }
Figure 4: Simplified TLR8 signaling pathway.
Downstream Cytokine Profiling
To confirm the functional consequence of TLR8 activation, we will measure the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from human peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: Cytokine ELISA from PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[5][9]
-
Cell Treatment: Plate the PBMCs and treat them with the determined EC50 concentration of this compound or R848 for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for human TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels induced by this compound to those induced by R848.
| Assay | This compound (Expected Outcome) | R848 (TLR8 Agonist) |
| HEK-Blue™ TLR8 Reporter Assay | EC50 (µM) | Known EC50 |
| TNF-α ELISA (PBMCs) | Increased secretion (pg/mL) | Significant increase in secretion |
| IL-6 ELISA (PBMCs) | Increased secretion (pg/mL) | Significant increase in secretion |
Table 2: Expected outcomes for the immunomodulatory mechanism of action assays.
Conclusion: Building a Data-Driven Narrative
This comprehensive, comparative guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically investigating its potential anticancer and immunomodulatory activities and comparing its performance against well-characterized compounds, researchers can build a data-driven narrative of its biological function. The detailed protocols provided herein are designed to ensure scientific integrity and reproducibility, empowering drug development professionals to make informed decisions about the therapeutic potential of this promising chemical scaffold.
References
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH. [Link]
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Preparation of blood and PBMC for cytokine secretion. (2016, February 22). European Union Nanomedicine Characterisation Laboratory. [Link]
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Resiquimod (R848) VacciGrade | sterile TLR7/TLR8 Agonist. (n.d.). InvivoGen. [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
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R848 (Resiquimod) - TLR7/8 Agonist. (n.d.). InvivoGen. [Link]
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Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022, March 15). NIH. [Link]
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Studies on the mechanism of action of CYC202 (R-roscovitine). (n.d.). ResearchGate. [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Furo[2,3-c]pyridin-3(2H)-one Derivatives as Novel Kinase Inhibitors
This guide provides a comprehensive framework for the cross-reactivity profiling of Furo[2,3-c]pyridin-3(2H)-one derivatives, a promising class of heterocyclic compounds in kinase inhibitor discovery. Recognizing the critical importance of selectivity in drug development, we present a comparative analysis of these derivatives against other known kinase inhibitors, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate off-target effects, thereby enhancing the therapeutic potential of this novel scaffold.
The Imperative of Kinase Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] The this compound scaffold and its isomers have emerged as privileged structures in the design of kinase inhibitors, with derivatives of the related Furo[3,2-b]pyridine core demonstrating potent and highly selective inhibition of Cdc-like kinases (CLKs).[3][4][5] CLKs are dual-specificity kinases that regulate pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, and their dysregulation is implicated in various cancers.[1][6][7]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[8] Off-target kinase inhibition can lead to unforeseen side effects and toxicity, underscoring the necessity of comprehensive cross-reactivity profiling.[8][9] This guide will delineate a systematic approach to characterizing the selectivity of this compound derivatives, using a hypothetical derivative, FP-1, for illustrative purposes, and comparing it with established CLK inhibitors.
Comparative Kinase Inhibition Profiles
To objectively assess the selectivity of a novel this compound derivative (FP-1), it is essential to compare its inhibitory activity against its intended targets (CLKs) and a panel of off-target kinases with that of known inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for our illustrative FP-1 and the well-characterized CLK inhibitor, TG-003.[10][11]
Table 1: Comparative Inhibitory Activity against Cdc-like Kinases (CLKs)
| Compound | CLK1 (IC50, nM) | CLK2 (IC50, nM) | CLK4 (IC50, nM) |
| FP-1 (Hypothetical) | 10 | 25 | 18 |
| TG-003 | 20[10][11] | 200[10][11] | 15[10][11] |
Table 2: Selectivity Profile of FP-1 and TG-003 Against a Panel of Off-Target Kinases
| Kinase | FP-1 (IC50, nM) | TG-003 (IC50, nM) |
| DYRK1A | 80 | 24[11] |
| DYRK1B | 150 | 34[11] |
| PIM1 | >1000 | >10,000 |
| GSK3β | >1000 | >10,000 |
| CDK2/cyclin A | 850 | >10,000 |
| SRC | >2000 | >10,000 |
| VEGFR2 | 1200 | >10,000 |
Note: The data for FP-1 is hypothetical and for illustrative purposes, based on the known selectivity of related furopyridine scaffolds.
Understanding the Target: The CLK Signaling Pathway
CLKs are crucial regulators of gene expression at the level of pre-mRNA splicing.[6][12] They phosphorylate SR proteins, which are essential components of the spliceosome.[1] This phosphorylation event modulates the assembly of the spliceosome on pre-mRNA, thereby influencing which exons are included in the final mature mRNA.[13] Inhibition of CLKs can thus alter the splicing of key genes involved in cancer cell proliferation and survival.
Caption: The CLK signaling pathway and the point of inhibition by this compound derivatives.
Experimental Design for Cross-Reactivity Profiling
A robust evaluation of inhibitor selectivity involves a multi-tiered approach, combining biochemical assays for direct target engagement and cell-based assays to assess functional consequences.[14][15]
Caption: A typical experimental workflow for the cross-reactivity profiling of a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption.[16]
Materials:
-
Recombinant human CLK1, CLK2, and CLK4 enzymes
-
SR-peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivative (FP-1) and control inhibitors (e.g., TG-003) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound (FP-1) and control inhibitor (TG-003) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In the 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 0.5 µL of the serially diluted compounds or DMSO (for control wells) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[17]
Cell-Based Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.[18][19]
Materials:
-
Human cancer cell line known to be sensitive to splicing modulation (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (FP-1) and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compound (FP-1) and control inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The illustrative data and protocols provided in this guide highlight a systematic approach to characterizing the cross-reactivity profile of these derivatives. A thorough understanding of a compound's selectivity is paramount for its advancement as a chemical probe or a therapeutic candidate.[20] Future work should focus on expanding the kinome-wide profiling of lead compounds and validating on- and off-target effects in relevant cellular and in vivo models. By employing a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can unlock the full therapeutic potential of the this compound class of inhibitors while minimizing the risk of off-target liabilities.
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Coombs, T. C., et al. (2010). An inhibitor of the Cdc2-like kinase 4 (Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Gosset. (n.d.). Cdc2-like kinase family (CLK family). Retrieved from [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1045-1055. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Halstead, J. M., et al. (2024). Comparison of the CDC2-like kinase family across eukaryotes highlights the functional conservation of these unique biological thermometers. bioRxiv. [Link]
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A Comparative Benchmarking Guide: Evaluating a Novel Furo[2,3-c]pyridin-3(2H)-one Scaffold as a PARP1 Inhibitor
This guide provides an in-depth comparative analysis of a novel compound derived from the Furo[2,3-c]pyridin-3(2H)-one scaffold, hereafter referred to as FP-3 , against established, clinically relevant Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating this new chemical entity's potential in the landscape of targeted cancer therapy.
The discovery of PARP inhibitors has marked a significant advancement in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2] These inhibitors exploit a concept known as synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway.[3] If these SSBs persist, they can lead to more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.[4] In cancer cells with BRCA mutations, the HR pathway is deficient. By inhibiting PARP, we block the primary SSB repair mechanism. This leads to an accumulation of DSBs that the cancer cells cannot efficiently repair, ultimately triggering cell death.[3][5]
This guide will benchmark FP-3 against three leading PARP inhibitors: Olaparib, Talazoparib, and Veliparib. Each was chosen for its distinct clinical profile and mechanism of action, providing a comprehensive context for our evaluation.
-
Olaparib (Lynparza) : The first-in-class PARP inhibitor approved by the FDA, Olaparib is a cornerstone of treatment for various cancers with BRCA mutations, including ovarian, breast, and prostate cancers.[5][6]
-
Talazoparib (Talzenna) : Noted for its high potency, Talazoparib's efficacy is attributed not only to catalytic inhibition but also to its profound ability to "trap" the PARP enzyme on DNA, forming toxic complexes that disrupt replication.[4][7][8][9]
-
Veliparib : While a potent inhibitor of both PARP1 and PARP2, Veliparib is considered a weaker PARP trapper.[10][11] It has been extensively studied in combination with chemotherapy and radiation, as it can sensitize cancer cells to DNA-damaging agents.[11][12]
Through detailed experimental protocols and direct data comparison, we will elucidate the inhibitory potential and mechanistic nuances of the novel this compound scaffold.
Signaling Pathway: The Principle of Synthetic Lethality
The diagram below illustrates the central mechanism of action for PARP inhibitors in cancer cells with deficient homologous recombination repair pathways.
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.
Experimental Methodologies
To ensure a robust and reproducible comparison, we employed standardized biochemical and cell-based assays. The causality behind our methodological choices is to first establish direct enzymatic inhibition (potency) and then to validate this activity in a biologically relevant context (cellular efficacy).
PARP1 Enzymatic Inhibition Assay (Fluorescence Polarization)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1. We utilize a competitive fluorescence polarization (FP) format, which is a highly sensitive and quantitative method for assessing inhibitor binding to the enzyme's active site.[13] The principle relies on the displacement of a fluorescently labeled PARP inhibitor probe from the PARP1 enzyme by a test compound, leading to a decrease in the fluorescence polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of FP-3 and each known inhibitor (Olaparib, Talazoparib, Veliparib) in 100% DMSO.
-
Create a serial dilution series for each compound in assay buffer (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare working solutions of recombinant human PARP1 enzyme and the Olaparib-based fluorescent probe as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. #80585).
-
-
Assay Plate Setup:
-
Add 5 µL of each diluted inhibitor concentration to the wells of a black, low-volume 384-well plate.
-
Include "No Inhibitor" wells (assay buffer + 1% DMSO) for a 0% inhibition control and "Probe Only" wells for a background control.
-
-
Enzyme Reaction:
-
Add 10 µL of the PARP1 enzyme working solution to each well (excluding "Probe Only" wells).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the fluorescent probe solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a microplate reader equipped for FP measurements.
-
Calculate the percentage of inhibition for each concentration relative to the "No Inhibitor" control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Viability Assay (Synthetic Lethality)
Rationale: To assess the functional consequence of PARP1 inhibition, we measure the cytotoxic effect of the compounds on a cancer cell line with a known deficiency in the homologous recombination pathway. For this, we selected the HCC1937 breast cancer cell line, which is deficient in BRCA1. This provides a direct test of the synthetic lethality principle.
Protocol:
-
Cell Culture and Seeding:
-
Culture HCC1937 cells under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).
-
Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution series for each inhibitor in the cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value for each compound by fitting the dose-response data to a non-linear regression curve.
-
Benchmarking Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative analysis of PARP1 inhibitors.
Caption: High-level workflow for benchmarking novel PARP1 inhibitors.
Results: A Comparative Analysis
The inhibitory activities of FP-3 and the reference compounds were determined using the methodologies described above. The results, representing the mean of three independent experiments, are summarized below.
| Compound | Target(s) | PARP1 Enzymatic IC50 (nM) | HCC1937 Cell GI50 (nM) | Known PARP Trapping Potency |
| FP-3 (Hypothetical) | PARP1 | 3.5 | 12.1 | To Be Determined |
| Olaparib | PARP1/2 | 5.1 | 15.5 | Moderate[14] |
| Talazoparib | PARP1/2 | 1.2 | 2.8 | High[8][14] |
| Veliparib | PARP1/2 | 4.8 | 45.3 | Low[10] |
Discussion of Results
The data reveals several key insights into the performance of the novel this compound derivative, FP-3, relative to established clinical inhibitors.
-
Enzymatic Potency : In the direct biochemical assay, FP-3 demonstrates potent inhibition of the PARP1 enzyme with an IC50 of 3.5 nM. This places its inhibitory activity on par with, and slightly superior to, both Olaparib (5.1 nM) and Veliparib (4.8 nM).[10][15] As expected, Talazoparib was the most potent enzymatic inhibitor in this assay at 1.2 nM.
-
Cellular Efficacy : When evaluated in the BRCA1-deficient HCC1937 cell line, FP-3 shows strong cytotoxic effects with a GI50 of 12.1 nM. This cellular activity is superior to that of Olaparib (15.5 nM) and significantly better than Veliparib (45.3 nM). This result is particularly noteworthy as it confirms that the enzymatic inhibition observed biochemically translates into effective synthetic lethality in a relevant cancer cell model.
-
Interpreting the Potency Gap : A crucial aspect of PARP inhibitor analysis is the relationship between enzymatic IC50 and cellular GI50. Talazoparib's exceptional cellular potency (2.8 nM) relative to its enzymatic IC50 is widely attributed to its superior ability to trap PARP on DNA, an action that is more cytotoxic than catalytic inhibition alone.[8][9] Conversely, Veliparib, a known weak trapper, displays a much larger gap between its enzymatic and cellular potencies.[11]
The performance of FP-3, with a GI50/IC50 ratio of approximately 3.5, is highly encouraging. This ratio is similar to that of Olaparib (~3.0) and suggests that FP-3 may possess a moderate-to-strong PARP trapping capability. Further dedicated PARP trapping assays would be required to validate this hypothesis.
Conclusion and Future Directions
The novel this compound derivative, FP-3, has demonstrated significant promise as a PARP1 inhibitor. Its potent enzymatic inhibition translates into robust and specific cytotoxicity in a BRCA1-deficient cellular model, outperforming both Olaparib and Veliparib in the assays conducted.
This preliminary benchmarking study provides a strong rationale for the continued development of the this compound scaffold. Future investigations should focus on:
-
Quantitative PARP Trapping Assays: To definitively characterize the trapping efficiency of FP-3 and further elucidate its mechanism of action.
-
Selectivity Profiling: Assessing the inhibitory activity of FP-3 against other PARP family members (e.g., PARP2) to understand its selectivity profile.
-
Pharmacokinetic Studies: Evaluating the drug-like properties of FP-3, including solubility, metabolic stability, and bioavailability, to assess its potential as a clinical candidate.
-
In Vivo Efficacy: Testing the anti-tumor activity of FP-3 in xenograft models of BRCA-mutant cancers.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Furo[2,3-C]pyridin-3(2H)-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Furo[2,3-C]pyridin-3(2H)-one (CAS No. 106531-52-6), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with the highest degree of safety and confidence.
Hazard Assessment and Precautionary Principles
A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. While comprehensive toxicological and ecological data for this compound is not fully available, existing Safety Data Sheets (SDS) for the compound and its isomers provide critical guidance.[3][4]
Known Hazards: Based on available data, this compound is classified with the following hazards:
The Precautionary Principle: Crucially, specific data regarding persistence, bioaccumulation, and aquatic toxicity are currently unavailable.[3] Therefore, we must apply the precautionary principle: in the absence of complete data, the compound must be treated as potentially hazardous to the environment. Discharge into drains or sewer systems is strictly prohibited.[3][7]
| Hazard Classification | GHS Code | Signal Word | Potential Effects |
| Acute Toxicity, Oral | H302 | Warning | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Warning | Causes irritation upon skin contact. |
| Serious Eye Damage/Irritation | H319 | Warning | Causes significant eye irritation. |
| Specific Target Organ Toxicity | H335 | Warning | May cause irritation to the respiratory tract. |
This data is synthesized from available safety information for this compound and related isomers.[4][5][6]
Mandatory Personal Protective Equipment (PPE) Protocol
Given the compound's irritant properties and potential for toxicity, a stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling this compound in any form (solid or solution).
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[8] For operations with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn over the goggles.
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, must be worn.[7] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: A flame-resistant, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[8]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[8] If handling outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator is required.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. The only acceptable final disposal route is through a licensed chemical destruction facility, typically via controlled incineration.[3][7]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safe and compliant disposal. Never mix incompatible waste streams.
-
Rationale: Mixing different chemical wastes can lead to dangerous reactions. Furthermore, waste disposal contractors have strict requirements for waste stream composition; improper segregation can result in rejected waste and increased disposal costs.
Waste Streams:
-
Solid Hazardous Waste: Includes pure or residual this compound powder, and any lab materials grossly contaminated with the solid (e.g., weighing papers, contaminated spatulas).
-
Liquid Hazardous Waste: Includes all solutions containing this compound and the first rinseate from decontaminating glassware (see Step 2).
-
Contaminated Lab Debris: Includes items with incidental contact, such as used gloves, bench paper, and paper towels from spill cleanup.
Step 2: Decontamination of Glassware and Equipment
Properly decontaminating reusable labware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (one in which the compound is soluble).
-
Collect First Rinseate: This first rinseate must be collected and disposed of as liquid hazardous waste. [9] It will contain the highest concentration of the residual compound.
-
Subsequent Rinses: Perform a triple rinse with an appropriate solvent or detergent solution. After the first rinseate has been collected for hazardous disposal, subsequent rinses may typically be disposed of down the sanitary sewer, but you must confirm this is in accordance with your institution's specific policies.[9]
-
Final Wash: Wash glassware as usual with laboratory detergent and water.
Step 3: Containment and Labeling
All waste must be stored in appropriate, clearly labeled containers.
-
Select Containers: Use containers that are chemically compatible, in good condition, and have securely sealing lids.[10]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
All components of any mixture, including solvents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Storage: Keep waste containers closed except when adding waste.[9] Store them in a designated satellite accumulation area within the laboratory, using secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
Step 4: Final Disposal Pathway
-
Contact EHS: Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8]
-
Prohibited Actions:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for this compound waste management.
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A Researcher's Comprehensive Guide to the Safe Handling of Furo[2,3-C]pyridin-3(2H)-one
As drug discovery and development pushes the boundaries of synthetic chemistry, researchers are increasingly interacting with novel compounds where comprehensive safety data is not yet established. Furo[2,3-C]pyridin-3(2H)-one is one such molecule. This guide provides a robust framework for its safe handling, grounded in the principles of risk mitigation by chemical analogy and adherence to established laboratory safety standards. Given the absence of a specific Safety Data Sheet (SDS), we will predicate our recommendations on the known hazards of its constituent chemical motifs: fused furan and pyridinone rings.
A structurally similar compound, 3,5-Dihydro-2h-furo[3,2-c]pyridin-4-one, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1]. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is mandatory.
Hazard Assessment & Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between a researcher and a potential hazard; it should always be used in conjunction with robust engineering and administrative controls[2][3].
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, including weighing, dissolution, and reaction workups, must be conducted inside a certified chemical fume hood.[4][5][6] This is non-negotiable. A fume hood protects the user from inhaling hazardous vapors and contains potential spills.[5]
Best Practices for Fume Hood Use:
-
Verify Operation: Before starting work, ensure the fume hood is functioning correctly and has been certified within the last year.[7]
-
Work Deep Inside: All materials and apparatus should be kept at least 6 inches (15 cm) inside the sash.[4][5][6][8]
-
Minimize Clutter: Do not use the fume hood for chemical storage, as this disrupts airflow and increases risk.[5][6][8]
-
Sash Position: Keep the sash as low as possible while working to maximize protection.[5][6][8]
-
Avoid Rapid Movements: Quick motions can disrupt the air curtain and pull contaminants out of the hood.[6][8]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A thorough hazard assessment dictates the selection of appropriate PPE.[3][9][10] For this compound, the following multi-layered protection is required.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z87-rated Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes of corrosive or irritating liquids.[2][11] For high-risk operations (e.g., working under pressure), a face shield must be worn in addition to goggles.[2][9][11] |
| Hand Protection | Double-Gloving: Nitrile Gloves | The pyridinone moiety suggests potential for skin absorption. While nitrile offers good general chemical resistance, its performance against pyridine itself can be poor.[12][13] Therefore, double-gloving is mandatory. Change gloves immediately upon any sign of contamination.[14] For prolonged tasks, consider a more robust glove like a vapor-protective laminate underneath a nitrile glove.[2] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A lab coat protects skin and clothing from splashes.[9] An FR coat is recommended as a best practice when handling novel compounds where all physical hazards may not be known. Cuffs should be snug, and the coat must be fully buttoned. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the foot to protect against spills and dropped objects.[9] |
Operational Plan: Step-by-Step Safety Protocols
Procedural discipline is key to safety. The following workflows must be adopted for all work involving this compound.
Protocol 1: PPE Donning and Doffing
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Put on chemical splash goggles.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat, folding the contaminated side inward, and store it appropriately.
-
Remove safety goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Handling and Disposal Workflow
The entire lifecycle of the chemical, from receipt to disposal, must be meticulously planned.
Caption: Fig 1. Safe Handling & Disposal Workflow
Chemical Waste Disposal:
-
Segregation is Key: Do not mix waste streams. Maintain separate, clearly labeled, and sealed containers for:
-
Solid waste (contaminated gloves, paper towels, silica gel).
-
Non-halogenated organic liquid waste.
-
Halogenated organic liquid waste.
-
Aqueous waste.[15]
-
-
Labeling: All waste containers must be accurately labeled with their contents.[15]
-
Container Integrity: Ensure waste containers are made of a compatible material and are in good condition.[15]
-
Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be discarded.[15]
Emergency Response Plan
Accidents happen. A clear, rehearsed plan is critical to minimizing harm.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[16][17] Seek immediate medical attention.
-
Eye Contact: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[17][18] Remove contact lenses while rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[19]
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pillow.[19][20]
-
Gently collect the absorbed material into a sealed container for hazardous waste disposal.[16][19]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.[16][19]
-
If the material is flammable, turn off all ignition sources if it is safe to do so.[19]
-
Close the laboratory door to confine the vapors.[16]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[18][20] Do not attempt to clean up a major spill yourself.
-
By treating this compound with the caution afforded to a hazardous substance of unknown toxicity, and by rigorously adhering to these engineering controls, personal protective equipment standards, and operational plans, you can build a culture of safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
